molecular formula C11H12BrFO B13097570 (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Número de catálogo: B13097570
Peso molecular: 259.11 g/mol
Clave InChI: YORAZNIZSUJHPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol ( 1467061-89-7) is a high-value chemical building block with a molecular weight of 259.12 g/mol and the molecular formula C11H12BrFO . This compound features a cyclobutyl ring connected to a 4-bromo-3-fluorophenyl ring, with a hydroxymethyl group providing a versatile handle for further synthetic derivatization. The distinct substitution pattern on the phenyl ring, with both bromo and fluoro substituents, makes this compound a particularly useful intermediate in sophisticated organic synthesis campaigns. Its primary research application is in medicinal chemistry, serving as a critical precursor in the design and synthesis of potential therapeutic agents. The bromo and fluoro groups are excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of complex structural diversity. Meanwhile, the primary alcohol can be readily functionalized to esters, ethers, or oxidized to the corresponding aldehyde or carboxylic acid, enabling seamless integration into larger molecular architectures. Compounds with similar bromo-fluorophenyl motifs are frequently employed in the development of active pharmaceutical ingredients (APIs), including investigations into antipsychotic agents and potent anaplastic lymphoma kinase (ALK) inhibitors for cancer research . This reagent is intended for use by professional researchers in laboratory settings only. For Research Use Only. Not for human or veterinary or diagnostic use. The product must be handled by qualified personnel using appropriate safety procedures.

Propiedades

Fórmula molecular

C11H12BrFO

Peso molecular

259.11 g/mol

Nombre IUPAC

[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanol

InChI

InChI=1S/C11H12BrFO/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2

Clave InChI

YORAZNIZSUJHPR-UHFFFAOYSA-N

SMILES canónico

C1CC(C1)(CO)C2=CC(=C(C=C2)Br)F

Origen del producto

United States
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry and drug discovery, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing target binding affinity and metabolic stability. (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (CAS: 1467061-89-7) is a highly versatile, trifunctional building block designed to meet these exact needs.

This molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting metabolic disorders such as Acetyl-CoA Carboxylase (ACC) inhibitors . Its value lies in its unique structural domains:

  • The Cyclobutyl Core: Imparts conformational restriction, reducing the entropic penalty upon receptor binding while enhancing lipophilicity and metabolic resistance compared to open-chain alkyl counterparts.

  • The Aryl Bromide: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Fluorine Substituent: Modulates the pKa of adjacent functional groups, blocks metabolic oxidation (e.g., by CYP450 enzymes), and provides an inductive effect that can activate the bromo group for oxidative addition.

  • The Primary Alcohol: Provides a versatile locus for etherification, oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group (mesylate/tosylate) for nucleophilic displacement.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems .

PropertyValue
Compound Name (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol
CAS Registry Number 1467061-89-7
Molecular Formula C11H12BrFO
Molecular Weight 259.12 g/mol
SMILES String OCC1(C2=CC(F)=C(Br)C=C2)CCC1
Structural Features Cyclobutyl restricted core, Aryl bromide, Aryl fluoride, Primary alcohol
Typical Purity (Commercial) ≥ 97% (HPLC/NMR)

Applications in Drug Development & Functionalization Logic

To maximize the utility of this building block, researchers deconstruct the molecule into its functional pharmacophores. The logic behind its application in SAR (Structure-Activity Relationship) campaigns is mapped out below.

SAR_Logic Core Core Scaffold (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Bromo Aryl Bromide (Cross-Coupling Handle) Core->Bromo Suzuki/Buchwald Fluoro Fluorine Atom (Metabolic Blocker / Inductive Effect) Core->Fluoro CYP450 Resistance Cyclobutyl Cyclobutyl Ring (Conformational Restriction) Core->Cyclobutyl Entropic Optimization Hydroxyl Primary Alcohol (Derivatization Handle) Core->Hydroxyl Etherification/Oxidation

Structural deconstruction and functionalization logic of the molecule in drug discovery.

Mechanistic Causality in Synthetic Methodology

The synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol requires a precise, three-step sequence starting from commercially available 2-(4-bromo-3-fluorophenyl)acetonitrile. The methodology must carefully navigate the steric hindrance of the cyclobutyl ring and the chemoselectivity required to preserve the aryl bromide during reduction.

SyntheticWorkflow A 2-(4-Bromo-3-fluorophenyl) acetonitrile B 1-(4-Bromo-3-fluorophenyl) cyclobutanecarbonitrile A->B 1,3-Dibromopropane NaOH, TBAB (PTC) C 1-(4-Bromo-3-fluorophenyl) cyclobutanecarboxylic acid B->C KOH, H2O/EtOH Reflux D (1-(4-Bromo-3-fluorophenyl) cyclobutyl)methanol C->D BH3·THF Chemoselective Reduction

Synthetic workflow for (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol from acetonitrile precursor.

Experimental Workflow: Step-by-Step Protocol

The following protocols have been optimized to ensure a self-validating system where intermediate purity drives the success of subsequent steps.

Step 1: Cyclobutanation via Phase-Transfer Catalysis (PTC)
  • Objective: Construct the sterically hindered cyclobutyl ring to form 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile (CAS: 1314703-96-2) .

  • Procedure: Dissolve 2-(4-bromo-3-fluorophenyl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene. Add Tetrabutylammonium bromide (TBAB, 0.1 eq). Slowly add 50% aqueous NaOH under vigorous mechanical stirring. Heat the biphasic mixture to 80°C for 4-6 hours. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Causality: The biphasic PTC system is critical. The quaternary ammonium salt (TBAB) acts as a shuttle, transporting the hydroxide ion into the organic phase to deprotonate the alpha-carbon. The high concentration of NaOH ensures rapid double alkylation. Toluene is chosen because it is inert to the strong base and facilitates clean phase separation, avoiding the elimination byproducts commonly seen with anhydrous strong bases (like NaH).

  • Validation: TLC monitoring (Hexanes/EtOAc 9:1). The product spot will be significantly less polar than the starting material due to the loss of the alpha-protons.

Step 2: Nitrile Hydrolysis
  • Objective: Convert the nitrile to 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1314661-82-9) .

  • Procedure: Suspend the Step 1 intermediate in a mixture of ethylene glycol and water (3:1 v/v). Add KOH (5.0 eq). Reflux the mixture at 150°C for 12-16 hours. Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted neutral impurities. Acidify the aqueous layer with concentrated HCl to pH 2. Extract the precipitated acid with EtOAc, dry, and concentrate.

  • Causality: The cyclobutyl ring introduces severe steric hindrance around the nitrile group, making standard aqueous hydrolysis sluggish and low-yielding. Ethylene glycol acts as a high-boiling cosolvent, allowing the reaction to reach 150°C. This provides the necessary thermal energy to overcome the high activation barrier for the hydrolysis of the sterically encumbered nitrile.

Step 3: Chemoselective Reduction
  • Objective: Reduce the carboxylic acid to the primary alcohol without dehalogenating the aryl bromide .

  • Procedure: Dissolve the carboxylic acid from Step 2 in anhydrous THF and cool to 0°C under a nitrogen atmosphere. Dropwise add Borane-Tetrahydrofuran complex (BH3·THF, 1 M in THF, 2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench slowly with methanol (to destroy excess borane and cleave borate esters), concentrate, and partition between EtOAc and water. Purify via silica gel chromatography.

  • Causality: Borane-THF is an electrophilic reducing agent. It coordinates rapidly with the electron-rich oxygen of the carboxylic acid, facilitating reduction via a cyclic transition state. Unlike powerful nucleophilic hydrides (e.g., LiAlH4) which can sometimes cause reductive debromination of the aryl bromide under prolonged heating, BH3·THF is highly chemoselective. It cleanly reduces the acid to the alcohol while leaving the critical cross-coupling handle (the bromine atom) intact.

  • Validation: 1H NMR will show the disappearance of the broad carboxylic acid proton (>10 ppm) and the appearance of a singlet integrating for two protons around 3.8-4.0 ppm, corresponding to the new -CH2OH group.

References

  • Master Organic Chemistry. "Reduction of carboxylic acids to alcohols with borane (BH3)".[Link]

  • Google Patents.

Physicochemical Profiling of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern rational drug design, the early and rigorous characterization of pharmaceutical intermediates is critical for mitigating late-stage clinical attrition. (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (Molecular Formula: C₁₁H₁₂BrFO) is a highly functionalized, conformationally restricted building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).

As emphasized in, acquiring a robust profile of a candidate's properties early in discovery ensures optimal downstream pharmacokinetics. The unique physicochemical properties of this intermediate are driven by three core structural motifs:

  • The 4-Bromo-3-fluorophenyl Moiety: The incorporation of heavy halogens serves a dual purpose. Fluorine exerts a strong inductive electron-withdrawing effect, modulating the pKa of adjacent systems and increasing metabolic stability by blocking CYP450-mediated oxidation. Bromine acts as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while providing significant lipophilic bulk for target binding.

  • The Cyclobutyl Ring: This motif introduces high sp³ character ( Fsp3​ ) and conformational rigidity. By locking the spatial trajectory of the attached phenyl and hydroxymethyl groups, it reduces the entropic penalty upon target binding compared to acyclic linkers.

  • The Hydroxymethyl Group (-CH₂OH): Provides a primary hydroxyl group that acts as a hydrogen bond donor and acceptor. It serves as a versatile functional node for further derivatization, such as oxidation to a carboxylic acid or activation into a leaving group.

Quantitative Physicochemical Data

The determination of properties relevant to biological activity, such as solubility and lipophilicity, is foundational to [1]. The table below summarizes the key physicochemical parameters of the compound.

ParameterValueMethod / Causality
Molecular Formula C₁₁H₁₂BrFODefines exact atomic composition.
Molecular Weight 259.12 g/mol Optimal size for fragment-based or lead-like scaffolds, allowing room for further functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) ~3.2Balances aqueous solubility with lipid membrane permeability; ideal for CNS-targeted API development.
Topological Polar Surface Area (TPSA) 20.2 ŲLow TPSA indicates a high potential for passive transcellular permeation across the blood-brain barrier (BBB) and gastrointestinal tract.
H-Bond Donors (HBD) 1A single hydroxyl group minimizes the desolvation energy penalty required for the molecule to cross lipid bilayers.
H-Bond Acceptors (HBA) 2Contributed by the hydroxyl oxygen and the fluorine atom.
Fraction sp³ ( Fsp3​ ) 0.45High 3D character driven by the cyclobutyl ring, correlating with higher clinical success rates compared to flat, aromatic molecules.

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify that the fundamental physicochemical laws governing the experiment (e.g., equilibrium, mass conservation) have been satisfied.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Kinetic solubility methods (like solvent-shift) often result in supersaturation, yielding falsely elevated solubility values. The shake-flask method is employed because it ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state, which is critical for accurate formulation and absorption modeling. Self-Validation Mechanism: Time-course sampling. If the concentration at 24 hours matches the concentration at 48 hours, the system mathematically validates that equilibrium has been achieved and no chemical degradation has occurred.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (approx. 5.0 mg) into a 2.0 mL glass vial.

  • Solvation: Add 1.0 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Agitation: Seal the vial and agitate continuously on an orbital shaker at 300 rpm and a strictly controlled temperature of 25.0 ± 0.5 °C.

  • First Sampling (24h): After 24 hours, extract a 100 µL aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids, ensuring no micro-crystals skew the UV absorbance. Carefully collect the supernatant.

  • Quantification: Dilute the supernatant with a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation. Analyze via HPLC-UV against a standard calibration curve.

  • Validation (48h): Repeat steps 4 and 5 at the 48-hour mark.

    • Acceptance Criteria: ΔC24h→48h​≤5% .

Lipophilicity (LogD) via Octanol-Buffer Partitioning

Causality: Lipophilicity dictates a molecule's volume of distribution and clearance. Pre-saturating the phases is mandatory because 1-octanol and water are partially miscible. Failing to pre-saturate causes volume shifts during the extraction phase, altering the phase ratio and skewing the final LogD calculation. Self-Validation Mechanism: Mass balance equation. The total mass recovered from both phases must equal the initial mass introduced.

Step-by-Step Protocol:

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) together for 24 hours. Separate the phases using a separatory funnel.

  • Spiking: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: Combine the spiked octanol solution with 1.0 mL of pre-saturated aqueous buffer in a sealed, inert vial.

  • Equilibration: Invert the vial mechanically for 60 minutes at 25 °C to ensure complete phase contact and solute distribution.

  • Separation: Centrifuge the mixture at 3,000 rpm for 15 minutes to guarantee a sharp phase boundary.

  • Sampling & Analysis: Carefully sample both the octanol and aqueous layers using separate syringes to avoid cross-contamination. Quantify the concentration in both phases using LC-MS/MS.

  • Validation & Calculation:

    • Mass Balance Check: Ensure (Coct​×Voct​)+(Caq​×Vaq​)≥0.95×Minitial​ . If <95%, flag for potential glass adsorption or precipitation.

    • LogD Calculation: LogD7.4​=log10​([Coct​]/[Caq​]) .

Workflow Visualization

The following diagram illustrates the logical progression of physicochemical profiling for pharmaceutical intermediates, ensuring that solid-state integrity is verified prior to solution-state analysis.

G A Synthesis & Isolation (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol B Purity Verification (LC-MS, qNMR >98%) A->B C Solid-State Profiling (DSC, pXRD) B->C Solid form confirmed D Solution-State Profiling (Thermodynamic Sol., LogD) B->D Solution prep E Data Integration & ADMET Prediction C->E D->E

Workflow for the comprehensive physicochemical profiling of intermediates.

Mechanistic Insights for Drug Development

Understanding the physicochemical behavior of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is non-negotiable for successful process chemistry. Due to its highly lipophilic and crystalline nature, standard aqueous solvents are often insufficient during manufacturing scale-up.

The use of high-performance polar aprotic solvents, such as, is frequently required in the manufacturing of such complex [],[3]. DMSO's exceptional solvency disrupts the strong intermolecular crystal lattice forces of the intermediate, improving reaction homogeneity and increasing yields during downstream API synthesis. Furthermore, the intermediate's LogP (~3.2) and low TPSA (20.2 Ų) strongly suggest that APIs derived from this scaffold will exhibit excellent passive permeability, making it a highly valuable asset in neuropharmacology and oncology drug discovery pipelines.

References

  • Kerns, E. H. (2001). "High throughput physicochemical profiling for drug discovery." Journal of Pharmaceutical Sciences. URL: [Link]

  • Avdeef, A., & Testa, B. (2002). "Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques." Cellular and Molecular Life Sciences. URL: [Link]

  • Eschemy. "Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing." URL: [Link]

Sources

An In-depth Technical Guide to the Predicted Spectral Data of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed exploration of the predicted NMR spectral data for (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, a compound of interest in medicinal chemistry. In the absence of direct experimental data, this document leverages established NMR principles and spectral information from analogous structures to provide a robust, predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. Understanding these predicted spectral features is crucial for the unambiguous identification and characterization of this and related molecules.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is anticipated to exhibit a series of distinct signals corresponding to the aromatic, cyclobutyl, and methanol protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring and the conformational dynamics of the cyclobutane ring.

  • Aromatic Protons (Ar-H): The 4-bromo-3-fluorophenyl group will give rise to a complex multiplet system in the aromatic region (typically δ 7.0-7.8 ppm). The proton ortho to the bromine and meta to the fluorine (H-5) is expected to appear as a doublet of doublets. The proton ortho to the fluorine and meta to the bromine (H-2) will also likely be a doublet of doublets, with a characteristic coupling to the adjacent fluorine atom. The proton para to the fluorine and meta to the bromine (H-6) is expected to be a triplet or a doublet of doublets.

  • Cyclobutyl Protons (-CH₂-): The puckered conformation of the cyclobutane ring renders the methylene protons diastereotopic, leading to complex multiplets.[1] Based on data for cyclobutanol, where these protons appear in the δ 1.5-2.5 ppm range, we can predict a similar region for the target molecule. The protons on the carbon adjacent to the aromatic ring (C2 and C4) will likely be shifted slightly downfield compared to those on C3.

  • Methanol Proton (-CH₂OH): The methylene protons of the methanol group are expected to appear as a singlet, or if coupled to the hydroxyl proton, a doublet. Its chemical shift will likely be in the range of δ 3.5-4.5 ppm. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent, typically appearing between δ 1.5 and 5.0 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): The aromatic region will display six distinct signals. The carbon bearing the bromine (C-4) and the carbon bearing the fluorine (C-3) will exhibit large chemical shifts due to the electronegativity of the halogens. The carbon attached to the cyclobutyl group (C-1) will be a quaternary carbon. The other aromatic carbons will show signals in the typical aromatic region (δ 110-140 ppm), with their precise shifts influenced by the substituent effects.

  • Cyclobutyl Carbons (-CH₂-): The cyclobutane ring carbons are expected to resonate in the upfield region of the spectrum. Based on cyclobutanol, the methylene carbons appear around δ 35 ppm and the carbon bearing the hydroxyl group is at approximately δ 70 ppm.[1] For the target molecule, the quaternary carbon of the cyclobutane ring attached to the phenyl group will be significantly downfield. The two equivalent methylene carbons (C2 and C4) will be shifted slightly downfield compared to the C3 carbon due to the proximity of the aromatic ring.

  • Methanol Carbon (-CH₂OH): The carbon of the methanol group is expected to have a chemical shift in the range of δ 60-70 ppm.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this fluorine will be influenced by the electronic environment, including the presence of the ortho-bromine atom and the para-cyclobutylmethanol substituent. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

Summary of Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Ar-H7.0 - 7.8 (m)110 - 160-
Cyclobutyl-CH₂1.5 - 2.5 (m)15 - 40-
-CH₂OH3.5 - 4.5 (s)60 - 70-
-OH1.5 - 5.0 (br s)--
Ar-F---110 to -130

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for a small organic molecule like (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-30 mg for ¹³C NMR) and place it in a clean, dry vial.
  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Gently agitate the vial to ensure complete dissolution of the sample.
  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
  • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

3. Data Acquisition:

  • ¹H NMR:
  • Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 13 ppm).
  • Use a standard 30° or 45° pulse angle.
  • Set the number of scans (typically 8-16 for a sample of this concentration).
  • Set the relaxation delay (D1) to at least 1-2 seconds.
  • ¹³C NMR:
  • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
  • Use a proton-decoupled pulse program.
  • A higher number of scans will be necessary (e.g., 128 or more) due to the low natural abundance of ¹³C.
  • Set the relaxation delay (D1) to 2 seconds.
  • ¹⁹F NMR:
  • Set the spectral width appropriate for fluorine (e.g., -50 to -200 ppm).
  • A proton-decoupled experiment is often preferred.
  • The number of scans will depend on the concentration, but is generally lower than for ¹³C NMR.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure and NMR analysis workflow.

References

Sources

A Comprehensive Guide to the Mass Spectrometry of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is a chemical compound of interest in drug discovery and development, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its structural complexity, featuring a halogenated aromatic ring and a cyclobutyl methanol moiety, presents a unique challenge and opportunity for mass spectrometric analysis. This guide provides an in-depth exploration of the mass spectrometry of this compound, offering insights into its ionization, fragmentation, and structural elucidation for researchers, scientists, and drug development professionals.

A thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization of its metabolites, and the development of robust analytical methods for its quantification in complex biological matrices. This document will delve into the theoretical and practical aspects of analyzing (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol, grounded in the fundamental principles of mass spectrometry.

Molecular Characteristics

A foundational step in any mass spectrometric analysis is the precise determination of the analyte's molecular formula and weight.

  • Molecular Formula: C₁₁H₁₂BrFO

  • Molecular Weight (Monoisotopic): 258.005 g/mol

  • Molecular Weight (Average): 259.116 g/mol

The presence of bromine is a key feature that significantly influences the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[1][2] This "M" and "M+2" pattern is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.[1]

Analytical Approach: A Workflow for Structural Elucidation

A systematic approach is crucial for the comprehensive mass spectrometric analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol. The following workflow outlines the key experimental stages.

Caption: A generalized workflow for the mass spectrometric analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

PART 1: Ionization and Molecular Ion Identification

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[3] For a moderately polar molecule like (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, Electrospray Ionization (ESI) is a suitable starting point, particularly when coupled with liquid chromatography (LC-MS).[3][4]

1.1 Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[3] Given the presence of a hydroxyl group, which can be protonated or deprotonated, both modes should be explored.

  • Positive Ion Mode ([M+H]⁺): The expected m/z for the protonated molecular ion would be approximately 259.0128 for the ⁷⁹Br isotope and 261.0107 for the ⁸¹Br isotope. The primary site of protonation is likely the oxygen atom of the hydroxyl group.

  • Negative Ion Mode ([M-H]⁻): The expected m/z for the deprotonated molecular ion would be approximately 256.9972 for the ⁷⁹Br isotope and 258.9951 for the ⁸¹Br isotope.

1.2 Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for less polar compounds that may not ionize efficiently by ESI.[3] APCI often produces similar ions to ESI ([M+H]⁺ or [M-H]⁻) but can sometimes induce more in-source fragmentation.

PART 2: Fragmentation Pathways and Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation.[3] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide structural information.[3]

2.1 Predicted Fragmentation of the [M+H]⁺ Ion

The fragmentation of the protonated molecule is expected to proceed through several key pathways initiated by the charge on the hydroxyl group.

fragmentation_pathway M [M+H]⁺ m/z 259/261 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 241/243 M->F1 - H₂O F3 Loss of C₄H₇OH [M+H-C₄H₇OH]⁺ m/z 185/187 M->F3 - C₄H₇OH F6 Loss of C₄H₈ [M+H-C₄H₈]⁺ m/z 203/205 M->F6 - C₄H₈ F2 [C₁₁H₁₁BrF]⁺ F1->F2 F4 [C₇H₅BrF]⁺ F3->F4 F5 Loss of Br [C₇H₅F]⁺ m/z 109 F4->F5 - Br• F7 [C₇H₆BrFO]⁺ F6->F7

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

Key Fragmentation Pathways:

  • Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of a water molecule (18 Da).[5] This would result in a carbocation with an m/z of 241/243.

  • Cleavage of the Cyclobutyl Ring: The C-C bond between the aromatic ring and the cyclobutyl group can cleave, leading to the formation of a bromofluorophenyl-containing fragment. Loss of the cyclobutylmethanol group as a neutral species would generate an ion at m/z 185/187.

  • Benzylic Cleavage: Cleavage of the bond between the cyclobutyl ring and the CH₂OH group can also occur.

  • Loss of Bromine: Subsequent fragmentation of the aromatic-containing ions can involve the loss of a bromine radical, which is a characteristic fragmentation for halogenated compounds.[6]

2.2 High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

To confirm the elemental composition of the parent ion and its fragments, high-resolution mass spectrometry (HRMS) is essential.[7] By providing highly accurate mass measurements (typically with an error of <5 ppm), HRMS allows for the unambiguous determination of the elemental formula for each observed ion.

Ion TypeCalculated Monoisotopic Mass (⁷⁹Br)Calculated Monoisotopic Mass (⁸¹Br)Elemental Formula
[M+H]⁺ 259.0128261.0107C₁₁H₁₃BrFO⁺
[M+H-H₂O]⁺ 241.0022242.9999C₁₁H₁₁BrF⁺
[C₇H₅BrF]⁺ 185.9556187.9535C₇H₅BrF⁺

Table 1: Theoretical accurate masses of key ions of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

PART 3: Experimental Protocol

The following provides a generalized protocol for the LC-MS/MS analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

3.1 Sample Preparation
  • Prepare a stock solution of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

3.2 Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Scan Mode: Full scan (m/z 100-500) and data-dependent MS/MS.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a rich fragmentation spectrum.

Conclusion

The mass spectrometric analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol provides a wealth of structural information. The characteristic isotopic pattern of bromine serves as an immediate indicator of its presence. Through the use of soft ionization techniques like ESI and tandem mass spectrometry, key fragmentation pathways can be elucidated. The neutral loss of water and cleavage of the cyclobutyl ring are predicted to be dominant fragmentation channels. High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion and its fragments, thereby providing a high degree of confidence in the structural assignment. The methodologies and insights presented in this guide offer a robust framework for the comprehensive mass spectrometric characterization of this important pharmaceutical intermediate.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Hofmann, J., & Sleno, L. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Bristow, A. W. T., et al. (2019). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. PMC. Retrieved from [Link]

  • Abrahamsson, D., et al. (2023). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, April 2). Resolving Solution-Synthesized Graphyne-Graphdiyne Macromolecules at the Angstrom Level. Retrieved from [Link]

  • Environmental Science & Technology. (2025, February 14). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

Sources

The Pharmacological Potential of Substituted Cyclobutylmethanol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

The Structural Paradigm: Why Cyclobutylmethanol?

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry[1]. Substituted cyclobutylmethanol derivatives offer a highly versatile scaffold for drug discovery. By incorporating a puckered, sp³-rich four-membered ring bonded to a methanol group, these derivatives provide unique bioisosteric properties.

From a thermodynamic perspective, locking flexible linkers into a rigid cyclobutane conformation significantly reduces the entropic penalty of binding to a biological target, directly translating to higher target affinity[1]. Furthermore, the incorporation of these saturated rings aligns with the "escape from flatland" principle, increasing the three-dimensional complexity of the molecule, which often improves aqueous solubility and decreases off-target toxicity compared to planar aromatic rings[2].

G N1 Substituted Cyclobutylmethanol N2 Conformational Restriction N1->N2 Structural Motif N3 Bioisosteric Replacement N1->N3 Scaffold Hopping N4 Reduced Entropic Penalty N2->N4 Pre-organization N5 Improved Metabolic Stability N3->N5 Steric Shielding N6 Enhanced Target Affinity N4->N6 Thermodynamics N5->N6 Pharmacokinetics

Mechanistic advantages of cyclobutylmethanol scaffolds in drug design.

Spectrum of Biological Activity

The derivatization of cyclobutylmethanol has unlocked diverse therapeutic applications, spanning oncology, virology, and immunology.

Oncology and Kinase Inhibition

The rigidity of the cyclobutyl scaffold has been successfully leveraged in oncology. Historically, platinum-based anticancer agents containing cyclobutyl fragments (such as carboplatin) have achieved remarkable clinical success[3]. More recently, cyclobutylmethoxy substitutions have proven critical in the development of pan-TRK (tropomyosin receptor kinase) inhibitors. In these advanced kinase inhibitors, substituting a linear alkyl chain with a cyclobutylmethoxy group successfully decoupled target affinity from off-target metabolic liabilities. The cyclobutane ring provides precise steric bulk to maintain TRKA inhibition while disrupting binding to the Pregnane X Receptor (PXR), thereby mitigating CYP3A4 induction risks[4].

Additionally, modifying 2,4-diaminopyrimidine antiviral agents with cyclobutyl groups at the β-position fundamentally shifted their pharmacological profile, yielding potent antitumor activity against P-388 leukemia and specific Epidermal Growth Factor Receptor (EGFR) kinase inhibition[5].

Anti-inflammatory and Antiviral Pathways

Beyond oncology, cyclobutanemethanol exhibits intrinsic anti-inflammatory properties. It acts as an uptake inhibitor that blocks uridine transport into cells, preventing the activation of specific G-protein coupled receptors and the subsequent production of inflammatory mediators[6]. Furthermore, it has been shown to inhibit the CB2 receptor, a target heavily expressed in inflammatory tissues, while also demonstrating in vitro inhibition of influenza virus replication[6].

Quantitative Structure-Activity Relationships (SAR)

To illustrate the profound impact of cyclobutylmethanol derivatization, we can analyze the SAR data from the optimization of pan-TRK inhibitors. The table below demonstrates how transitioning from a standard methoxy group to cyclobutyl-derived moieties affects both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Compound VariantR-Group SubstitutionTRKA IC₅₀ ShiftCellular Efficacy (NIH3T3)CYP3A4 Induction Liability
Reference (1) MethoxyBaselineModerate (59 nM)High
Derivative 3a (1-methylcyclopropyl)methoxy2x Potency IncreaseNo ImprovementHigh
Derivative 3b CyclobutylmethoxyMaintainedMaintainedSignificantly Reduced
Derivative 3g Cyclopropylamide3x Potency Increase2x Potency IncreaseModerate

Table 1: SAR optimization highlighting the role of cyclobutylmethoxy substitutions in reducing metabolic liabilities while maintaining kinase inhibition[4].

Validated Experimental Workflows

As an application scientist, ensuring that experimental data is robust and reproducible is paramount. The following protocols are designed as self-validating systems , incorporating internal controls and causality-driven steps to evaluate cyclobutylmethanol derivatives.

Workflow S1 Compound Synthesis S2 TRKA Kinase Assay S1->S2 In vitro S3 CYP3A4 Induction Screening S1->S3 ADME S4 NIH3T3 Proliferation Assay S2->S4 IC50 < 10nM S3->S4 Low Induction S5 Lead Selection S4->S5 In vivo validation

Screening workflow for cyclobutylmethanol-derived TRK inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Rationale: HTRF is chosen over standard colorimetric assays due to its resistance to compound auto-fluorescence and inner-filter effects—common artifacts when screening dense carbocyclic libraries.

  • Compound Preparation: Serially dilute cyclobutylmethanol derivatives in 100% DMSO, then transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme-Substrate Pre-incubation: Add recombinant TRKA enzyme and biotinylated peptide substrate.

    • Causality: Cyclobutane derivatives often exhibit slow-binding kinetics due to the rigidity of the scaffold requiring induced-fit conformational changes in the kinase hinge region. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add ATP at the Km​ concentration to initiate the reaction.

    • Causality: Initiating with ATP rather than the enzyme prevents the artificial overestimation of compound potency.

  • Detection: After 60 minutes, add HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read the time-resolved fluorescence at 620 nm and 665 nm.

  • System Validation (Critical): Calculate the Z'-factor using DMSO vehicle (negative control) and 1 μM Staurosporine (positive control). Proceed with IC₅₀ calculation only if Z' > 0.6, proving the assay's dynamic range is statistically robust.

Protocol B: CYP3A4 Induction Liability Screening

Rationale: Cyclobutyl substitutions often increase molecular lipophilicity, which can inadvertently activate the Pregnane X Receptor (PXR), leading to CYP3A4 induction and severe drug-drug interactions[4].

  • Hepatocyte Seeding: Plate cryopreserved human hepatocytes in collagen-coated 96-well plates.

  • Compound Treatment: Treat cells with 10 μM of the cyclobutylmethanol derivative, 10 μM Rifampicin (positive control), or 0.1% DMSO (vehicle) for 48 hours.

  • Enzymatic Assessment: Wash the cells and incubate with testosterone (a CYP3A4 substrate). Measure the formation of 6β-hydroxytestosterone via LC-MS/MS.

  • Viability Normalization (Self-Validating Step): In parallel, measure cellular ATP levels using a luminescence viability assay (e.g., CellTiter-Glo).

    • Causality: A drop in CYP3A4 activity could falsely be interpreted as "low induction" when it is actually caused by compound cytotoxicity. Normalizing the LC-MS/MS data to the ATP viability signal creates a self-validating dataset, ensuring true metabolic safety.

Conclusion

Substituted cyclobutylmethanol derivatives represent a highly privileged scaffold in modern drug discovery. By offering a unique blend of conformational restriction, enhanced metabolic stability, and bioisosteric versatility, these molecules allow medicinal chemists to fine-tune target affinity while engineering out off-target liabilities. As demonstrated by their success in pan-TRK inhibition and antiviral-to-antitumor repurposing, the strategic integration of the cyclobutane ring is a powerful tool for developing the next generation of highly selective therapeutics.

Sources

The Cyclobutane Ring: A Rising Star in Medicinal Chemistry's Molecular Arsenal

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered a synthetic curiosity due to its inherent ring strain, the four-membered cyclobutane ring has undergone a significant reappraisal in medicinal chemistry. It is now recognized as a powerful and versatile scaffold capable of imparting profound and often beneficial changes to the pharmacological profile of a molecule. This guide delves into the core principles governing the application of the cyclobutane moiety in drug design. We will explore its unique structural and conformational properties, its role as a versatile bioisostere, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and showcase its successful incorporation into clinical candidates and approved drugs. This document serves as a technical resource, providing not only conceptual understanding but also actionable insights and methodologies for the modern medicinal chemist.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design stems directly from its distinct structural and electronic properties, which differ significantly from both acyclic fragments and other cycloalkanes.

Ring Strain and Puckered Conformation

The cyclobutane ring possesses a significant amount of ring strain (26.3 kcal/mol), which is a direct consequence of deviating from the ideal sp³ bond angle of 109.5°.[1] This strain is not a liability but a key feature. To alleviate torsional strain that would arise from a planar conformation, the ring adopts a non-planar, "puckered" or "butterfly" structure.[2] In this conformation, one carbon atom is about 25° out of the plane of the other three.[3] This puckered, three-dimensional architecture is a critical attribute.

Key Implications for Drug Design:

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible molecules into a specific, bioactive conformation.[1][4] This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[4][5]

  • Vectorial Projection of Substituents: The puckered conformation precisely orients substituents in space. For 1,3-disubstituted cyclobutanes, this results in defined cis and trans diastereomers where the substituents adopt axial or equatorial-like positions, allowing for fine-tuned interaction with target proteins.[5]

Unique Bonding Characteristics

The strain within the cyclobutane ring leads to C-C bonds that are longer than those in typical alkanes (~1.56 Å vs 1.54 Å) and have increased p-character.[1][4] This imparts a degree of π-character to the C-C bonds.[4][6]

Key Implications for Drug Design:

  • Chemical Inertness: Despite the high strain energy, the cyclobutane ring is relatively chemically inert compared to its three-membered counterpart, cyclopropane, making it a robust scaffold in physiological conditions.[4][6]

  • Bioisosteric Potential: The unique electronic nature and defined spatial arrangement of its bonds allow the cyclobutane ring to serve as an effective bioisostere for various functional groups, a topic explored in depth in the next section.

The Cyclobutane Moiety as a Versatile Bioisostere

A cornerstone of the cyclobutane ring's utility is its role as a bioisostere—a substituent that retains similar biological activity to the group it replaces while offering improvements in other properties.

A Saturated Bioisostere for Aromatic Rings

The replacement of planar, aromatic rings with saturated, three-dimensional scaffolds is a leading strategy in modern medicinal chemistry to improve physicochemical properties. The cyclobutane ring has emerged as a particularly effective bioisostere for phenyl groups.[7]

Advantages of Phenyl Ring -> Cyclobutane Replacement:

  • Increased Fsp³ Character: This substitution increases the fraction of sp³-hybridized carbons, a molecular descriptor often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[7]

  • Improved Solubility: The non-planar, three-dimensional nature of the cyclobutane ring disrupts crystal packing and can lead to a significant improvement in aqueous solubility.[4][7]

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated carbocycles like cyclobutane are generally less prone to such metabolism, leading to improved metabolic stability and longer half-life.[7][8]

  • Escape from Flatland: Moving from a 2D phenyl ring to a 3D cyclobutane scaffold can provide better complementarity to the often complex and three-dimensional binding pockets of target proteins, potentially enhancing binding affinity.[4][7]

Mimicking Other Common Moieties

Beyond aromatic rings, the cyclobutane scaffold can effectively replace other common motifs in drug molecules:

  • Alkene and Alkyne isostere: A 1,2-disubstituted cyclobutane can lock the geometry of a molecule, preventing the cis/trans isomerization that can occur with alkenes.[6][9] This ensures that the pharmacophoric groups are held in the optimal orientation for target engagement.

  • gem-Dimethyl Group isostere: A spirocyclic cyclobutane can serve as a bioisostere for a gem-dimethyl group. This replacement can maintain or improve binding affinity while potentially altering metabolic profiles and improving synthetic accessibility.[10]

Impact on Pharmacokinetic (ADME) Properties

The introduction of a cyclobutane ring can have a profound and predictable impact on a molecule's ADME profile.

PropertyObservation upon Cyclobutane IncorporationRationale
Metabolic Stability Often significantly increased.Replacement of metabolically labile groups (e.g., aromatic rings, benzylic protons). The saturated, sterically hindered nature of the ring can shield adjacent sites from metabolic attack.[7][8][11]
Solubility Generally improved.The non-planar, 3D structure disrupts planar crystal lattice packing, reducing the melting point and increasing solubility.[4][7]
Lipophilicity (LogP) Generally decreased.Replacing a lipophilic aromatic ring with a saturated cyclobutane ring typically reduces the overall lipophilicity, which can be beneficial for optimizing ADME properties.[10]
Permeability Can be modulated.Changes in lipophilicity and molecular shape can influence cell membrane permeability. This effect is context-dependent and must be evaluated on a case-by-case basis.

Synthetic Strategies and Methodologies

The increased application of cyclobutanes in drug discovery has been paralleled by advances in synthetic chemistry that make these scaffolds more accessible.[4] While a comprehensive review of all synthetic methods is beyond the scope of this guide, key strategies include:

  • [2+2] Cycloadditions: This is one of the most powerful methods for constructing the cyclobutane core. Photochemical [2+2] cycloadditions between two olefins are a classic approach.[12] Transition metal-catalyzed methods are also gaining prominence for their versatility and control.[13]

  • Ring Expansion Reactions: The expansion of cyclopropanol or related three-membered rings can provide efficient access to functionalized cyclobutanones.[12]

  • Functionalization of Pre-existing Scaffolds: A wide array of commercially available cyclobutane building blocks can be functionalized using standard organic chemistry transformations. For example, cyclobutanone can serve as a versatile starting point for various derivatives.[8]

Experimental Protocol: Representative Synthesis via Strecker Reaction

This protocol describes the synthesis of a cyclobutyl nitrile intermediate, a common step in the synthesis of spirocyclic cyclobutane-containing drugs like Apalutamide.[8]

Objective: To synthesize a cyano-substituted cyclobutane via a Strecker reaction.

Materials:

  • Cyclobutanone

  • Aniline derivative (e.g., 4-amino-2-(trifluoromethyl)benzonitrile)

  • Trimethylsilyl cyanide (TMSCN)

  • Acetic acid

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aniline derivative (1.0 eq) and cyclobutanone (1.2 eq) in DCM.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add acetic acid (2.0 eq) followed by the dropwise addition of TMSCN (1.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired cyclobutyl nitrile product.

Visualizing Key Concepts in Cyclobutane Application

Diagrams help to clarify the abstract concepts that make the cyclobutane ring so powerful in a medicinal chemistry context.

G cluster_0 Drug Design Workflow: Bioisosteric Replacement Lead Initial Lead Compound (e.g., with Phenyl Ring) Analysis Identify Liabilities: - Poor Solubility - Metabolic Instability Lead->Analysis Profiling Strategy Propose Bioisosteric Replacement Strategy Analysis->Strategy Design Synthesis Synthesize Cyclobutane Analogue Strategy->Synthesis Execution Testing In Vitro & In Vivo Testing (ADME, Potency) Synthesis->Testing Evaluation Optimized Optimized Candidate - Improved PK Profile - Maintained/Improved Potency Testing->Optimized Validation

Caption: Workflow for Cyclobutane Bioisosteric Replacement.

Caption: Puckered conformation minimizes torsional strain.

Case Studies: Cyclobutane Rings in Action

The theoretical advantages of the cyclobutane ring are validated by its presence in numerous approved drugs and clinical candidates across various therapeutic areas.

  • Carboplatin: One of the earliest and most successful examples, this platinum-based chemotherapy agent uses a cyclobutane-1,1-dicarboxylate ligand.[4][5] This ligand modulates the reactivity of the platinum center, reducing the severe nephrotoxicity associated with its predecessor, cisplatin.[8]

  • Ivosidenib (Tibsovo): An inhibitor of isocitrate dehydrogenase 1 (IDH1) for treating specific types of leukemia. During its development, a metabolically unstable cyclohexane ring was replaced with a difluorocyclobutanyl group, which significantly improved metabolic stability and led to a viable drug candidate.[8]

  • Apalutamide (Erleada): A non-steroidal androgen receptor antagonist for prostate cancer, featuring a spirocyclic cyclobutane motif.[8]

  • Boceprevir (Victrelis): A protease inhibitor for hepatitis C, which incorporates a cyclobutylmethyl group. This moiety was found to be optimal for fitting into the S1 pocket of the HCV NS3 protease compared to other cycloalkyl groups.[8]

Future Directions and Conclusion

The cyclobutane ring is no longer an underutilized scaffold in medicinal chemistry. Its role has evolved from a simple curiosity to a strategic tool for overcoming common drug development hurdles.[4] The continued development of novel synthetic methodologies will further increase its accessibility, allowing for the creation of more complex and diverse cyclobutane-containing molecules.[14][15] Researchers can rationally design molecules that leverage the cyclobutane's conformational rigidity, metabolic stability, and ability to improve solubility.[5][9] As the push for molecules with greater three-dimensionality and improved drug-like properties continues, the humble four-membered ring is poised to become an even more prominent feature in the medicines of the future.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-48. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Tran, H. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. LSU Master's Theses. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • Wang, Y., et al. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15436-15496. [Link]

  • Al-Shidhani, S., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. [Link]

  • Wang, J., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • Dalal, M. (n.d.). Conformations of Cyclobutane. Dalal Institute. [Link]

  • Li, S., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2026). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link]

  • Rodrigalvarez, J., et al. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate. [Link]

  • Alemán, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Štrbac, P., et al. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

Sources

A Prospective Analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol for Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2] This is achieved by screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target with high ligand efficiency.[2] This technical guide provides a prospective and in-depth analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol , a commercially available compound, as a candidate for FBDD campaigns. While no specific applications of this molecule in FBDD have been published to date, its structural and physicochemical properties present a compelling case for its inclusion in fragment libraries. This document will deconstruct the molecule's features, propose a comprehensive and actionable workflow for its screening and validation, and provide detailed, field-proven protocols for researchers in drug discovery.

Introduction: The Rationale for (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol in FBDD

The core principle of FBDD is to build potent drug candidates from small, simple chemical fragments that are observed to bind to a target protein.[1] Unlike traditional high-throughput screening (HTS), which screens for high-affinity "hits" from large and complex molecules, FBDD identifies weak-binding fragments (typically with affinities in the micromolar to millimolar range) that serve as highly efficient starting points for chemical optimization.[3]

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (herein referred to as FBDD-1 ) emerges as a strong candidate for fragment screening based on a confluence of desirable structural motifs. This guide will explore the strategic value of its halogenated aromatic ring, its three-dimensional cyclobutyl scaffold, and its synthetically tractable methanol group.

Fragment Quality Assessment of FBDD-1

A fragment's success is predicated on its physicochemical properties, often benchmarked against the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). FBDD-1 aligns well with these principles, positioning it as an ideal starting point for a drug discovery program.

PropertyValueSignificance in FBDD
Molecular Formula C₁₁H₁₃BrFO-
Molecular Weight 260.12 g/mol Compliant with the "Rule of Three," ensuring it samples chemical space efficiently.
cLogP (predicted) ~2.5 - 3.0Balances solubility with the potential for hydrophobic interactions.
H-Bond Donors 1 (from -OH)Provides a key interaction point and a vector for chemical elaboration.
H-Bond Acceptors 1 (from -OH)Offers a point for hydrogen bond acceptance.
Rotatable Bonds 2Low conformational flexibility increases the probability of a productive binding mode.
Strategic Value of Structural Moieties
  • 4-Bromo-3-fluorophenyl Ring: The di-halogenated ring is a particularly attractive feature.

    • Bromine: The presence of a bromine atom is highly advantageous for crystallographic screening.[4] As a heavy atom, it produces a strong anomalous scattering signal, which can be invaluable for unequivocally identifying the fragment's location and orientation in the protein's binding site, even in cases of weak binding or low occupancy.[5][6]

    • Fluorine: The fluorine atom is a strategic addition in medicinal chemistry.[7][8] Its high electronegativity can modulate the pKa of nearby groups, influence metabolic stability, and form specific, favorable interactions (such as halogen bonds) with the protein target.[8][9][10][11]

  • Cyclobutyl Group: This saturated, four-membered ring provides three-dimensional character (sp³-richness), which is increasingly sought after in fragment libraries to move away from flat, aromatic structures. The cyclobutyl moiety can effectively fill hydrophobic pockets and provides defined vectors for fragment growth.[12][13][14][15]

  • Methanol Group: The primary alcohol is a critical functional group. It serves as a versatile handle for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied regions of the binding pocket to gain potency and selectivity.[16] It can also act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein.

A Proposed FBDD Workflow for FBDD-1

This section outlines a comprehensive, yet hypothetical, workflow for taking FBDD-1 from a library constituent to a validated, structurally characterized hit.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead A FBDD-1 Stock Preparation (QC, Solubility) B Primary Screen (SPR) Single Concentration A->B C Hit Identification (Response > Threshold) B->C D Dose-Response Curve (SPR or TSA) C->D E Determine Affinity (KD) D->E F Orthogonal Screen (NMR) Confirm Binding E->F G Co-crystallization Trials with Target Protein F->G H X-ray Diffraction & Structure Solution G->H I Analyze Binding Pose (Identify Growth Vectors) H->I J Structure-Guided Fragment Elaboration I->J K Synthesize Analogs J->K L Assess SAR K->L

Caption: A four-phase workflow for progressing a fragment from initial screening to lead generation.

Phase 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for fragment screening.[17][18][19] It allows for real-time detection of binding events between the fragment (analyte) and an immobilized protein target (ligand).

Protocol: High-Throughput SPR Screen

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a high surface density. This is crucial for detecting the binding of low molecular weight fragments.

  • System Preparation: Prime the SPR system with a running buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 2-5% DMSO). Ensure the DMSO concentration is precisely matched between the running buffer and the fragment solutions to minimize bulk refractive index mismatches.[20]

  • Fragment Preparation: Prepare a 1 mM stock solution of FBDD-1 in 100% DMSO. Dilute this into the running buffer to a final screening concentration of 100-200 µM.

  • Screening Injection: Inject the FBDD-1 solution over the sensor surface containing the immobilized target and a reference surface (a deactivated channel or a channel with an irrelevant protein). A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

  • Hit Criteria: A fragment is considered a preliminary "hit" if the binding response on the target surface is significantly above the response on the reference surface and exceeds a predefined threshold (e.g., >40 RU).[21]

Phase 2: Hit Validation

A positive result from a primary screen requires rigorous validation to eliminate false positives and to quantify the binding affinity.

Protocol: SPR Dose-Response and Affinity Determination

  • Serial Dilution: Prepare a series of concentrations of FBDD-1, typically in a 3-fold dilution series, starting from the highest soluble concentration down to a sub-stoichiometric level (e.g., 500 µM down to ~0.2 µM).

  • Kinetic Analysis: Inject each concentration over the target and reference surfaces.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.

Phase 3: Structural Characterization via X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is the cornerstone of FBDD, as it provides a detailed map for rational drug design.[16]

Protocol: Co-crystallization with FBDD-1

  • Crystal Soaking: Grow apo-crystals of the target protein. Prepare a soaking solution containing the crystallization buffer supplemented with a high concentration of FBDD-1 (e.g., 10-50 mM in a cryo-protectant solution). Soak the apo-crystals in this solution for a period ranging from minutes to hours.[22]

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that optimizes the anomalous signal from the bromine atom (~0.92 Å).

  • Structure Solution: The anomalous signal from the bromine atom can be used to solve the phase problem and provide an unambiguous electron density map for the fragment, confirming its binding location and orientation.[5][6] This is a significant advantage over non-halogenated fragments where electron density can sometimes be ambiguous.[23][24]

Phase 4: Hit-to-Lead Elaboration

With a confirmed binding mode, the process of evolving the fragment hit into a potent lead compound can begin. The structure of FBDD-1 offers two primary vectors for chemical modification.

Fragment_Elaboration cluster_0 Vector 1 Elaboration (Growing) cluster_1 Vector 2 Elaboration (Linking/Merging) FBDD1 (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol -CH₂OH (Vector 1) Aromatic Ring (Vector 2) V1_1 Ether Formation FBDD1:f1->V1_1 V1_2 Amide Coupling (via oxidation to acid) FBDD1:f1->V1_2 V1_3 Esterification FBDD1:f1->V1_3 V2_1 Suzuki Coupling (at Bromo position) FBDD1:f2->V2_1 V2_2 Buchwald-Hartwig Amination FBDD1:f2->V2_2

Caption: Potential synthetic elaboration pathways from the two main vectors of FBDD-1.

  • Vector 1 (Methanol Group): This is an ideal point for "fragment growing." Based on the crystal structure, if there is an adjacent unoccupied pocket, the methanol can be extended.

    • Synthetic Routes: Ether formation, esterification, or oxidation to an aldehyde/carboxylic acid followed by reductive amination or amide bond formation.

  • Vector 2 (Aromatic Ring): The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for "fragment linking" if another fragment is bound nearby, or for exploring interactions in a different direction.

Conclusion

While (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol currently lacks a documented history in fragment-based drug discovery, its constituent parts make it a highly compelling candidate. It possesses desirable physicochemical properties, a 3D scaffold, and multiple, strategically placed functional groups that are advantageous for screening, structural biology, and synthetic elaboration. The bromine atom, in particular, offers a powerful tool for crystallographic screening, mitigating some of the common challenges associated with detecting weakly bound fragments. The comprehensive workflow detailed in this guide provides a robust framework for any research organization to unlock the potential of this and other novel fragments, paving the way for the discovery of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bauman, J. D., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D: Structural Biology, 72(Pt 6), 764–775.
  • Jubie, S., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 40(18), 8141-8167.
  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies Website.
  • Do, H. Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180.
  • Phelps, M. A., & Dalby, K. N. (2018).
  • Erlanson, D. A. (2012). Fragment-based drug discovery: opportunities for organic synthesis. Organic & Biomolecular Chemistry, 10(20), 3959-3967.
  • Kumar, A., & Roughley, S. D. (2021). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry, 64(18), 13245–13264.
  • Erlanson, D. A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Life Chemicals. (2025). Brominated Fragment Library. Life Chemicals Website.
  • Das, K., et al. (2023). Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry, 66(9), 6013–6024.
  • Tiefenbrunn, T., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design, 83(2), 143-150.
  • Fiveable. (2025). Cyclobutyl: Organic Chemistry Study Guide. Fiveable Website.
  • Tiefenbrunn, T., et al. (2014). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 83(2), 143-50.
  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System.
  • van der Pijl, F., et al. (2021).
  • Confair, D. N., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Journal of Applied Crystallography, 57(Pt 6), 1951-1965.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Cyclobutyl Bromide in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM Website.
  • Das, K., et al. (2023). Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry, 66(9), 6013-6024.
  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS Discovery, 28(10), 281-295.
  • Beactica Therapeutics AB. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Beactica Website.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301-342.
  • Shinada, N., et al. (2019). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(12), 5773-5789.
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.
  • Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems.
  • BenchChem. (2025). The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. BenchChem Technical Document.
  • Szymański, W., & Matiadis, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry, 16(20), 1823-1839.
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature Reviews Drug Discovery, 6(3), 211-219.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-bromo-3-fluorophenyl)cyclobutanol. The core of this synthesis is the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds, which was first developed by Victor Grignard and recognized with the Nobel Prize in Chemistry in 1912.[1][2] The procedure involves the formation of an organomagnesium halide (a Grignard reagent) from an aryl halide, which then acts as a potent nucleophile.[3] This nucleophile subsequently attacks the electrophilic carbonyl carbon of cyclobutanone to yield the target tertiary alcohol.

The protocols detailed herein emphasize not only the procedural steps but also the critical causality behind them, focusing on ensuring reaction success through rigorous control of experimental conditions. Key challenges in Grignard syntheses, such as initiation difficulties and the absolute requirement for anhydrous conditions, are addressed with practical, experience-based solutions.[2][4] This guide is designed to be a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

A Note on the Target Compound: The described protocol yields the tertiary alcohol, 1-(4-bromo-3-fluorophenyl)cyclobutanol . The synthesis of the isomeric primary alcohol, (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol, would require an alternative, though mechanistically similar, pathway involving the reaction of the same Grignard reagent with cyclobutanecarboxaldehyde.

Reaction Scheme

The overall two-stage synthetic pathway is illustrated below:

Stage 1: Formation of the Grignard Reagent 4-Bromo-1-iodo-2-fluorobenzene + Mg → (4-Bromo-3-fluorophenyl)magnesium iodide

Stage 2: Nucleophilic Addition to Cyclobutanone (4-Bromo-3-fluorophenyl)magnesium iodide + Cyclobutanone → 1-(4-Bromo-3-fluorophenyl)cyclobutanol

Materials & Equipment

Reagents & Consumables
ReagentFormulaM.W.Quantity (10 mmol scale)SupplierNotes
Magnesium TurningsMg24.31365 mg (15 mmol, 1.5 eq)Sigma-AldrichMust be activated.
4-Bromo-1-iodo-2-fluorobenzeneC₆H₃BrFI300.903.01 g (10 mmol, 1.0 eq)Combi-BlocksStarting aryl halide.
IodineI₂253.811-2 small crystalsJ.T. BakerFor reaction initiation.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~ 70 mLFisher ScientificSolvent, must be anhydrous.
CyclobutanoneC₄H₆O70.090.77 g (11 mmol, 1.1 eq)Alfa AesarElectrophile.
Saturated NH₄Cl (aq.)NH₄Cl53.49~ 50 mL-For quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~ 150 mL-For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.
Silica GelSiO₂60.08As needed-For chromatography.
Hexanes / Ethyl Acetate--As needed-Eluent for chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Glass stoppers

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Safety Precautions & Hazard Management

  • Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and other protic sources. All operations must be conducted under a strict inert atmosphere.[3]

  • Diethyl Ether: Is extremely flammable and volatile. All operations must be performed in a certified chemical fume hood, away from ignition sources.

  • Aryl Halides: 4-Bromo-1-iodo-2-fluorobenzene is an irritant. Avoid skin and eye contact.

  • Cyclobutanone: Is a flammable liquid and may cause irritation.

  • Quenching: The quenching of the reaction with aqueous ammonium chloride is exothermic. This step should be performed slowly in an ice bath to control the release of heat.

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses/goggles, and nitrile gloves are mandatory at all times.

Detailed Experimental Protocol

Part 1: Formation of (4-Bromo-3-fluorophenyl)magnesium Iodide

Causality of Choices:

  • Flame-Drying: All glassware must be rigorously flame-dried under vacuum or oven-dried overnight to remove adsorbed moisture, which would otherwise consume the Grignard reagent.[2][5]

  • Inert Atmosphere: An argon or nitrogen atmosphere prevents the highly basic Grignard reagent from reacting with atmospheric oxygen and moisture.[6]

  • Iodine Crystal: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). Iodine acts as an activator by chemically etching the surface to expose fresh, reactive magnesium.[4][7] The disappearance of the purple/brown iodine color is a visual indicator that the reaction has initiated.[7]

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser (with gas outlet to a bubbler), a dropping funnel, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Magnesium Activation: Add the magnesium turnings (365 mg, 15 mmol) and 1-2 small crystals of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process helps activate the magnesium surface.[7]

  • Initial Reagent Addition: Add ~10 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.

  • Prepare Aryl Halide Solution: In a separate dry flask, dissolve 4-bromo-1-iodo-2-fluorobenzene (3.01 g, 10 mmol) in 40 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 1-2 mL of the aryl halide solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture should become warm and cloudy, and the iodine color should fade. If the reaction does not start, gentle warming with a heat gun or placing the flask in an ultrasonic bath can be used for initiation.[7][8]

  • Grignard Reagent Formation: Once the reaction is initiated (indicated by sustained, gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the reflux without external heating.[8]

  • Completion: After the addition is complete, continue stirring the resulting dark gray/brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent should be used immediately in the next step.

Part 2: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanol

Causality of Choices:

  • Low Temperature Addition: The reaction of the Grignard reagent with the ketone is highly exothermic. Adding the cyclobutanone at 0°C helps to control the reaction rate, dissipate heat, and minimize the formation of side products, such as those from enolization.[4]

  • Aqueous Workup: The reaction is quenched with a mild acid source, saturated aqueous ammonium chloride. This protonates the magnesium alkoxide intermediate to form the desired alcohol and converts any unreacted Grignard reagent into non-reactive hydrocarbons and magnesium salts, which can be easily separated.[9]

Step-by-Step Procedure:

  • Prepare Ketone Solution: In a separate dry flask, dissolve cyclobutanone (0.77 g, 11 mmol) in 20 mL of anhydrous diethyl ether.

  • Cool Grignard Reagent: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Nucleophilic Addition: Add the cyclobutanone solution dropwise to the stirred Grignard reagent via the dropping funnel over 20-30 minutes. Maintain the internal temperature at or below 5°C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add ~50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate (magnesium salts) will form.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification & Characterization

The crude product can be purified using flash column chromatography on silica gel.[4]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) is typically effective.

  • Monitoring: The fractions can be monitored by Thin-Layer Chromatography (TLC).

  • Final Product: The pure fractions are combined and concentrated under reduced pressure to yield 1-(4-bromo-3-fluorophenyl)cyclobutanol as a solid or viscous oil.[10]

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: 259.01/261.01 for Br isotopes).

  • FT-IR: To identify the characteristic broad O-H stretch of the alcohol functional group.

Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final product analysis.

Synthesis_Workflow cluster_prep Preparation & Setup cluster_grignard Stage 1: Grignard Formation cluster_reaction Stage 2: C-C Bond Formation cluster_workup Workup & Isolation cluster_final Purification & Analysis prep1 Flame-Dry Glassware (Flask, Condenser, Funnel) prep2 Assemble Under Inert Gas (Argon/Nitrogen) prep1->prep2 grig1 Charge Mg Turnings & I₂ prep2->grig1 grig2 Add Anhydrous Et₂O grig1->grig2 grig3 Initiate Reaction with Aryl Halide Solution grig2->grig3 grig4 Dropwise Addition of Remaining Aryl Halide grig3->grig4 grig5 Stir to Completion (30-60 min) grig4->grig5 react1 Cool Grignard to 0°C grig5->react1 react2 Dropwise Addition of Cyclobutanone in Et₂O react1->react2 react3 Warm to RT, Stir (1-2 hours) react2->react3 work1 Quench with sat. aq. NH₄Cl at 0°C react3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash Organic Layer (H₂O, Brine) work2->work3 work4 Dry (MgSO₄) & Filter work3->work4 work5 Concentrate in Vacuo (Crude Product) work4->work5 purify Flash Column Chromatography (Silica Gel) work5->purify analyze Characterize Pure Product (NMR, MS, IR) purify->analyze

Caption: Workflow for the synthesis of 1-(4-bromo-3-fluorophenyl)cyclobutanol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate. 1. Wet glassware or solvent.[4]2. Inactive magnesium surface (oxide layer).[4]3. Impure aryl halide.1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent.2. Crush magnesium turnings with a glass rod, add a crystal of iodine, or use an ultrasonic bath.[4][7]3. Use purified starting material.
Low yield of the final product. 1. Incomplete Grignard formation.2. Grignard reagent was quenched by moisture/air.3. Significant side-product formation (e.g., biphenyl coupling).[2]1. Ensure all magnesium has been consumed.2. Maintain a positive inert gas pressure throughout.3. Ensure slow addition of aryl halide during Grignard formation and maintain low temperature during ketone addition.
Product is difficult to purify. Presence of unreacted starting material or biphenyl side-product.Optimize chromatography conditions. If biphenyl is the major impurity, ensure slow, dilute addition during Grignard formation as high concentrations favor this side reaction.[2]

References

  • PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium. Available from: [Link]

  • University of Colorado Boulder. Grignard Reaction. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • Bandar, J. S., et al. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available from: [Link]

  • Morken, J. P., et al. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available from: [Link]

  • University of Wisconsin-Madison. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available from: [Link]

  • Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. Available from: [Link]

Sources

Grignard reaction for synthesis of tertiary alcohols like (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol via Grignard Reaction

Abstract

This application note provides a comprehensive guide for the synthesis of the tertiary alcohol, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, a valuable building block in medicinal chemistry and drug development. The protocol leverages the Grignard reaction, a cornerstone of carbon-carbon bond formation, by reacting a custom-prepared Grignard reagent, (4-bromo-3-fluorophenyl)magnesium bromide, with cyclobutanone. We present a detailed, step-by-step methodology, key scientific principles, process optimization insights, and critical safety considerations tailored for researchers and synthetic chemists.

Introduction

The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains one of the most powerful and versatile tools in synthetic organic chemistry for constructing carbon-carbon bonds.[1][2] The reaction utilizes an organomagnesium halide (Grignard reagent) which acts as a potent carbon-based nucleophile.[3][4] A primary application is the synthesis of alcohols from carbonyl compounds; specifically, the reaction with ketones provides a direct and efficient route to tertiary alcohols.[1][5][6]

Tertiary alcohols are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. The target molecule, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, incorporates a substituted phenyl ring and a cyclobutane scaffold, features of significant interest in medicinal chemistry for exploring new chemical space.[7][8] This document provides an expert-level protocol explaining the critical parameters and causality behind each step for a successful synthesis.

Reaction Principle and Mechanism

The synthesis is achieved in a two-step, one-pot procedure. First, the Grignard reagent is formed from 1-bromo-4-chloro-2-fluorobenzene. Second, the prepared reagent is reacted with cyclobutanone. The final product is obtained after an acidic work-up.

Step 1: Formation of the Grignard Reagent The carbon-bromine bond in 4-bromo-1-chloro-2-fluorobenzene is polarized, with the carbon atom being electrophilic. The insertion of magnesium metal reverses this polarity, creating a highly nucleophilic carbon-magnesium bond.[3] This process is understood to involve radical intermediates but is not a chain reaction.[3]

Step 2: Nucleophilic Addition to Ketone The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclobutanone.[1][9] This addition breaks the C=O π-bond, forming a tetrahedral magnesium alkoxide intermediate.[9]

Step 3: Aqueous Work-up The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the magnesium alkoxide, yielding the final tertiary alcohol and neutralizing any excess Grignard reagent.[10]

Key Scientific Considerations

A successful Grignard synthesis is contingent on rigorous control of the reaction environment.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic solvents, including water, alcohols, or even trace atmospheric moisture.[11][12] This parasitic reaction consumes the reagent and reduces the yield. Therefore, all glassware must be meticulously dried (flame- or oven-dried), and anhydrous solvents must be used.[1][13]

  • Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats the surface of magnesium turnings, which can inhibit or prevent the reaction initiation.[14][15] Chemical activation is necessary to expose a fresh, reactive metal surface. Common activators include a small crystal of iodine or, more effectively, 1,2-dibromoethane.[2][14] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas and magnesium bromide, serving as both a chemical etchant and a visual indicator of activation.[14]

  • Solvent Selection: The reaction must be conducted in an aprotic, anhydrous solvent. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are ideal because their lone pair electrons on oxygen solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution.[3][16] THF is often preferred due to its higher boiling point and better solvating ability, though anhydrous diethyl ether is also effective.[13][17]

  • Minimizing Side Reactions: The primary side reaction during reagent formation is Wurtz coupling, where the Grignard reagent couples with unreacted aryl halide.[18][19] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension, which keeps the halide concentration low.[13] During the addition to the ketone, enolization of the ketone can occur if the Grignard reagent acts as a base rather than a nucleophile, which is more common with sterically hindered ketones.[5][18]

Experimental Workflow Diagram

Grignard_Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction with Ketone cluster_2 Part C: Work-up & Purification A1 1. Assemble & Flame-Dry Glassware (3-Neck RBF, Condenser, Addition Funnel) A2 2. Charge with Mg Turnings & Anhydrous THF A1->A2 A3 3. Activate Mg with 1,2-Dibromoethane (Observe Ethylene Bubbles) A2->A3 A4 4. Prepare Aryl Halide Solution (4-Bromo-1-chloro-2-fluorobenzene in THF) A3->A4 A5 5. Slow, Dropwise Addition of Aryl Halide (Maintain Gentle Reflux) A4->A5 A6 6. Stir to Completion (Formation of (4-Bromo-3-fluorophenyl)MgBr) A5->A6 B1 7. Cool Grignard Reagent to 0°C A6->B1 Use directly B2 8. Add Cyclobutanone Solution Dropwise (Maintain Temp < 10°C) B3 9. Warm to Room Temperature & Stir (Monitor by TLC) C1 10. Quench Reaction at 0°C (Slow Addition of sat. aq. NH4Cl) B3->C1 C2 11. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C1->C2 C3 12. Wash Organic Layer (Water, Brine) C2->C3 C4 13. Dry & Concentrate (Dry over Na2SO4, Rotary Evaporation) C3->C4 C5 14. Purify Crude Product (Silica Gel Chromatography) C4->C5

Caption: Workflow for the synthesis of (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol.

Detailed Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood.[13] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[17] Grignard reagents can be pyrophoric and react violently with water.[12][20] Anhydrous ethers are highly flammable.[11]

Materials and Reagents
Reagent/MaterialMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Magnesium Turnings24.3124.00.58 g1.2
1,2-Dibromoethane187.86~0.5~2-3 drops-
4-Bromo-1-chloro-2-fluorobenzene209.4520.04.19 g1.0
Cyclobutanone70.0922.01.54 g (1.62 mL)1.1
Anhydrous Tetrahydrofuran (THF)--~100 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)--~50 mL-
Ethyl Acetate (for extraction)--~150 mL-
Saturated aq. Sodium Chloride (Brine)--~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-
Part A: Formation of (4-bromo-3-fluorophenyl)magnesium bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser capped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and assemble while hot under a stream of inert gas.[13]

  • Magnesium Preparation: Once the apparatus is at room temperature, add magnesium turnings (1.2 eq) to the flask.

  • Activation: Add ~20 mL of anhydrous THF to cover the magnesium. Using a syringe, add 2-3 drops of 1,2-dibromoethane. Gentle warming with a heat gun may be required to initiate activation, which is evidenced by the evolution of gas (ethylene).[2][14]

  • Reagent Preparation: In a separate dry flask, dissolve 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) in ~40 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation and Addition: Add a small portion (~10%) of the aryl halide solution to the activated magnesium. An exothermic reaction, indicated by bubbling and gentle refluxing of the solvent, should begin. If it does not, gentle warming may be necessary. Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a steady but controllable reflux.[18]

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the reaction to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent and is used directly.[1]

Part B: Reaction with Cyclobutanone
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve cyclobutanone (1.1 eq) in ~20 mL of anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution, maintaining the internal temperature below 10°C to minimize side reactions.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[10] This process is exothermic; add slowly to control the temperature and any gas evolution. Continue adding until all solids have dissolved and two clear layers are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.[10]

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.[10]

  • Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

Troubleshooting

ProblemPossible CauseSuggested Solution
Grignard reaction does not start Ineffective magnesium activation (MgO layer intact); presence of moisture.Crush some Mg turnings with a glass rod (under inert gas). Add a small crystal of iodine or more 1,2-dibromoethane. Ensure all glassware and reagents are scrupulously dry.[11][14]
Low yield of tertiary alcohol Incomplete formation of Grignard reagent; Wurtz coupling side reaction; moisture contamination.Ensure complete consumption of Mg. Add aryl halide slowly to minimize coupling. Re-dry all solvents and reagents.[18]
Starting ketone recovered Grignard reagent acting as a base (enolization); sterically hindered reaction.Use a less hindered Grignard reagent if possible (not applicable here). Ensure low reaction temperature during ketone addition.[5][18]
Formation of biphenyl byproduct Wurtz coupling of the aryl Grignard reagent with unreacted aryl bromide.This is a common side reaction.[18] It can be minimized by slow addition and removed during column chromatography.

References

  • Benchchem. (2025). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Benchchem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Benchchem. (2026). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
  • Benchchem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
  • Lhm, H., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Quora. (2022).
  • University of Rochester.
  • Lhm, H., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • West Virginia University. 25. The Grignard Reaction.
  • ECHEMI.
  • Sarpong, R., & Murphy, R. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • American Chemical Society. Grignard Reaction Safety.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Weiss, H. M. (1999). Side reactions in a grignard synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Reactions of 2-Methylcyclobutan-1-one with Grignard Reagents.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Journal of Chemical Education. (1983). Grignard Synthesis of Various Tertiary Alcohols.
  • University of Sydney. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • Organic Chemistry Portal. Grignard Reaction.
  • Google Patents. (2012). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • Hatano, M. (2012).
  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.
  • University of California, Irvine. 19. The Grignard Reaction.
  • University of Calgary.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Journal of Chemical Education. (2007).
  • OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • Wikipedia. Grignard reagent.
  • Organic Process Research & Development. (2023).
  • ChemRxiv. (2023).
  • Nature. (2022).
  • Google Patents. (2008). CN101209953A - Applied synthesis method for bromocyclobutane.

Sources

Application Notes and Protocols: Suzuki Coupling with (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The substrate at the heart of this application note, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, presents a unique and synthetically valuable building block. The presence of a sterically demanding cyclobutyl group adjacent to the site of coupling, combined with the electronic influence of the fluorine atom, offers both challenges and opportunities for synthetic chemists.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with this specific substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into overcoming common challenges associated with sterically hindered and electronically modified aryl bromides.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, forming a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[6] For aryl bromides like our substrate, this step is typically efficient.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7] The choice of base is therefore critical and can significantly impact the reaction outcome.[1][2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.[3][5]

The Critical Role of Ligands

The ligands coordinated to the palladium center are not mere spectators; they play a pivotal role in modulating the catalyst's reactivity and stability.[3] For sterically hindered substrates such as (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[8] These ligands facilitate both the oxidative addition and the reductive elimination steps, which can be sluggish for challenging substrates.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR')_2) PdII_ArX->Transmetalation Base PdII_ArR L_nPd(II)(Ar)(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArX (1-(4-Bromo-3-fluorophenyl) cyclobutyl)methanol ArX->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol. Optimization may be necessary depending on the specific boronic acid used.

Materials and Reagents
  • (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%)

  • Base: K₂CO₃ (2.0 equivalents) or K₃PO₄ (2.0 equivalents)

  • Solvent: Toluene/H₂O (4:1 v/v) or Dioxane/H₂O (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Nitrogen or Argon)

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Condenser (if heating for extended periods)

  • Standard laboratory glassware for workup and purification

Step-by-Step Protocol

Experimental_Workflow start Start setup Reaction Setup (Add solids to flask) start->setup inert Inert Atmosphere (Purge with N2/Ar) setup->inert solvents Add Degassed Solvents inert->solvents reaction Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage (0.02-0.05 mmol, 2-5 mol%). If generating the catalyst in situ, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, 10 mL, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Catalyst and Base Screening

The choice of catalyst and base is paramount for a successful Suzuki coupling, especially with challenging substrates. The following table provides a starting point for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O90Moderate
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O90Moderate
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100Good to Excellent
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane100Good to Excellent

Note: Yields are illustrative and highly dependent on the specific arylboronic acid used.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precursor, it must be reduced to Pd(0) in situ. The use of fresh, high-quality reagents is crucial.

    • Inefficient Transmetalation: The choice of base is critical. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[1] Ensure the reaction is sufficiently anhydrous if using anhydrous conditions.

    • Steric Hindrance: The bulky cyclobutyl group can hinder the approach of the catalyst. Employing bulkier, more electron-rich ligands like SPhos or XPhos can overcome this.[8]

  • Side Reactions:

    • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using a slight excess of the boronic acid and ensuring efficient transmetalation can minimize this.

    • Homocoupling: The coupling of two boronic acid molecules can occur. This is often minimized by slow addition of the boronic acid or by using appropriate ligands.

    • Dehalogenation: Reduction of the aryl bromide to the corresponding arene can be a side reaction. The choice of ligand and base can influence this pathway.[4]

  • Safety Precautions:

    • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

    • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Suzuki-Miyaura coupling of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is a powerful transformation for the synthesis of complex molecules. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this reaction in a research and development setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Application Notes and Protocols: Heck Reaction Conditions for Bromo-Fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing Heck reaction conditions specifically for bromo-fluorophenyl substrates. These substrates are of significant interest in medicinal chemistry and materials science, yet their electronic properties present unique challenges. This document delves into the mechanistic rationale behind experimental choices, offers detailed, field-proven protocols, and provides troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Significance and Challenges of Bromo-Fluorophenyl Heck Couplings

The Heck reaction, independently discovered by Mizoroki and Heck, has become an indispensable tool for creating carbon-carbon bonds, particularly for attaching olefinic groups to aromatic rings.[1][2] Its versatility is widely applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Bromo-fluorophenyl compounds are crucial building blocks, with the fluorine atom often introduced to modulate pharmacokinetic and physicochemical properties such as metabolic stability and lipophilicity.

However, the electronic nature of bromo-fluorophenyl substrates can pose challenges to the standard Heck protocol. The electron-withdrawing effect of the fluorine atom can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4] Consequently, careful optimization of the catalyst system, base, and solvent is paramount to achieve high yields and selectivity. This guide will walk you through these critical parameters, providing both the theoretical basis and practical steps for success.

The Heck Reaction: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the Heck reaction. The generally accepted mechanism for a Pd(0)/Pd(II) cycle is illustrated below.[1][5] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, followed by olefin coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the active catalyst.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OA Ar-Pd(II)(Br)L₂ (Oxidative Addition Intermediate) Pd0->OA Ar-Br Coord Olefin Complex OA->Coord + Alkene Insert Alkyl-Pd(II) Complex (Syn-Insertion) Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex (β-Hydride Elimination) Insert->Elim Syn β-Hydride Elimination Elim->Pd0 Reductive Elimination (Base) Product Substituted Alkene Elim->Product Product Release Salt H-Base⁺ Br⁻ ArBr Bromo-fluorophenyl (Ar-Br) Alkene Alkene Base Base

Caption: General workflow for a Heck cross-coupling experiment. [6]

Detailed Protocol: Heck Coupling of 1-Bromo-4-fluorobenzene with n-Butyl Acrylate

This protocol is a robust starting point for the coupling of bromo-fluorophenyl compounds with activated alkenes.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • 1-Bromo-4-fluorobenzene

  • n-Butyl acrylate

  • Potassium acetate (KOAc)

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 22.5 mg, 0.1 mmol, 5 mol%) and DavePhos (e.g., 78.7 mg, 0.2 mmol, 10 mol%). [7]2. Inert Atmosphere: Seal the tube, and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (2 mL). Stir the mixture for 5-10 minutes. Then, add the 1-bromo-4-fluorobenzene (1.0 equiv), n-butyl acrylate (1.5 equiv), followed by potassium acetate (KOAc) (2.0 equiv) and an additional portion of dioxane (2 mL). [7]4. Degassing: Purge the reaction mixture by bubbling nitrogen or argon through the solution for 10 minutes, or use three cycles of vacuum-backfill with the inert gas. [7]5. Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 85-100°C. [7]Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Summary of Recommended Conditions & Troubleshooting

The following tables summarize typical reaction conditions and offer guidance for common issues.

Table 1: Recommended Starting Conditions for Bromo-Fluorophenyl Heck Reactions
ParameterRecommended ConditionRationale / Notes
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, reliable, and commercially available palladium sources. [6]
Ligand DavePhos, P(t-Bu)₃, or NHC ligand (2-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition for aryl bromides. [8][7]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-2.5 equiv)Inorganic bases are robust and effective in polar aprotic solvents. [2]
Solvent DMF, DMAc, DioxaneHigh-boiling polar aprotic solvents provide good solubility and allow for higher reaction temperatures. [2][7]
Alkene Activated (e.g., acrylates, styrene) (1.2-1.5 equiv)Electron-withdrawing groups on the alkene generally accelerate the reaction. [1]
Temperature 80 - 120 °CAryl bromides require higher temperatures than iodides to achieve reasonable reaction rates. [2][9]
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive or deactivated catalyst- Insufficient temperature- Inappropriate ligand or base- Use fresh catalyst and anhydrous/degassed solvents.- Increase reaction temperature in 10-20°C increments.- Screen different ligands (e.g., switch from a phosphine to an NHC) or a stronger base (e.g., K₃PO₄). [6]
Formation of Byproducts (e.g., Homocoupling) - Catalyst decomposition- Reaction conditions too harsh- Lower the reaction temperature.- Increase ligand-to-palladium ratio to better stabilize the catalyst.
Protodebromination (Loss of Bromine) - Presence of water or other protic sources- Side reaction promoted by some catalyst systems- Ensure strictly anhydrous conditions.- Screen a different ligand/base combination. [6]
Poor Regioselectivity - Reaction mechanism dependent- The regioselectivity can sometimes be influenced by the ligand and additives. Consider screening different ligand classes. [6]

Conclusion

The Heck reaction of bromo-fluorophenyl compounds is a powerful transformation that requires careful consideration of the catalyst system and reaction parameters. By understanding the mechanistic underpinnings and starting with a robust protocol, researchers can efficiently synthesize a wide range of valuable fluorinated olefin products. The guidelines and protocols presented in this document serve as a comprehensive resource to streamline method development and overcome common challenges associated with these important substrates.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Heck reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters - ACS Publications. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. Available at: [Link]

  • CHAPTER-I A REVIEW ON HECK REACTION. Shodhganga. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group on (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Chemical Development

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary hydroxyl group on (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol. In drug discovery and medicinal chemistry, the strategic modification of a lead compound's functional groups is a cornerstone of lead optimization. Derivatization of the hydroxyl moiety can profoundly influence a molecule's physicochemical properties, including solubility, lipophilicity (LogP), metabolic stability, and membrane permeability. Furthermore, it allows for the exploration of new intellectual property space. This document outlines four robust and versatile protocols for converting the target alcohol into key functional groups: esters, ethers, carbamates, and sulfonate esters. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and methods for characterization, designed to empower researchers in their synthetic endeavors.

Introduction: The Strategic Imperative of Hydroxyl Derivatization

The molecule (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol presents a valuable scaffold for chemical library synthesis. It incorporates a primary alcohol, which is a versatile handle for chemical modification; a cyclobutane ring, which can impart favorable metabolic stability and three-dimensional character; and a halosubstituted phenyl ring, a common motif in pharmacologically active agents. The hydroxyl group, while often crucial for target binding through hydrogen bonding, can also be a site of rapid metabolic glucuronidation or sulfation, leading to poor pharmacokinetic profiles. Its derivatization is therefore a critical strategy in drug development.[1][2]

The conversion of this hydroxyl group into esters, ethers, or carbamates can serve multiple purposes:

  • Prodrug Design: Ester linkages can be engineered for cleavage by intracellular esterases, releasing the active parent drug at the site of action.[3]

  • Modulation of Physicochemical Properties: Converting the polar -OH group into less polar ether or ester functionalities can increase lipophilicity, potentially enhancing cell membrane permeability.

  • Metabolic Blocking: Masking the hydroxyl group can prevent phase II metabolic transformations, thereby increasing the compound's half-life.[4][5]

  • Structure-Activity Relationship (SAR) Exploration: The creation of a diverse library of derivatives allows for a systematic investigation of how different functional groups in this region of the molecule affect biological activity.

This guide provides validated, step-by-step protocols for achieving these transformations efficiently and reliably.

Profile of Starting Material: (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₁₁H₁₂BrFO
Molecular Weight 261.12 g/mol
CAS Number 222978-01-0
Physical Form Crystal - Powder
Purity Typically ≥97%

Reactivity Considerations:

  • Primary Hydroxyl Group: As a primary alcohol, the hydroxyl group is sterically accessible and nucleophilic, making it highly amenable to a wide range of derivatization reactions.[6]

  • 4-Bromo-3-fluorophenyl Moiety: The aryl bromide presents an opportunity for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The protocols described herein are designed to be mild enough to preserve this functionality for potential downstream modifications. The electron-withdrawing nature of the fluorine and bromine atoms modulates the electronics of the aromatic ring.[7][8]

Derivatization Protocols and Methodologies

The following sections detail four distinct, reliable methods for the derivatization of the title compound.

Method 1: Esterification via Acylation

Introduction: Esterification is one of the most common derivatization techniques.[9][10] The resulting esters can vary widely in their properties based on the nature of the acyl group introduced. This protocol describes the formation of an acetate ester using acetyl chloride, a straightforward and high-yielding transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

Protocol: Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methyl acetate

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (Et₃N) or pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl byproduct.[3]

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Causality and Experimental Choices:

  • Solvent: Anhydrous DCM is chosen for its inertness and ability to dissolve both the polar starting material and the nonpolar reagents.

  • Base: Triethylamine or pyridine is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

  • Temperature: The initial cooling to 0 °C controls the initial exothermic reaction upon addition of the highly reactive acetyl chloride, minimizing potential side reactions.

Data Summary Table:

ParameterCondition / ReagentStoichiometry (eq)Purpose
Starting Alcohol(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol1.0Substrate
Acylating AgentAcetyl Chloride1.2Acetate source
BaseTriethylamine or Pyridine1.5HCl scavenger
SolventAnhydrous Dichloromethane (DCM)-Reaction medium
Temperature0 °C to Room Temperature-Reaction control
Typical Yield>90%--

Experimental Workflow Diagram:

Esterification_Workflow sub Dissolve Substrate in DCM base Add Et3N / Pyridine sub->base cool Cool to 0 °C base->cool acyl Add Acetyl Chloride cool->acyl react Stir at RT (2-4h) acyl->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Esterification Workflow.

Method 2: Etherification via Williamson Synthesis

Introduction: The Williamson ether synthesis is a classic and robust method for forming ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[11][12][13] This two-step protocol first involves the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the sodium alkoxide, which then acts as a nucleophile. Ethers are generally more metabolically stable than esters.

Protocol: Synthesis of 1-((methoxymethyl)cyclobutyl)-4-bromo-3-fluorobenzene

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the THF.

  • Alcohol Addition: Slowly add a solution of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or methanol at 0 °C to destroy any excess NaH.

  • Extraction: Dilute with water and extract the product with ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality and Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the alcohol to form the alkoxide without competing side reactions.[12]

  • Solvent: Anhydrous THF is a suitable polar aprotic solvent that dissolves the alkoxide intermediate and is stable to the reaction conditions.[12]

  • Alkylating Agent: Methyl iodide is a highly reactive Sₙ2 substrate. For larger ethers, other primary alkyl halides or tosylates can be used. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination.[14]

Data Summary Table:

ParameterCondition / ReagentStoichiometry (eq)Purpose
Starting Alcohol(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol1.0Substrate
BaseSodium Hydride (NaH)1.2Deprotonation
Alkylating AgentMethyl Iodide (MeI)1.5Methyl source
SolventAnhydrous Tetrahydrofuran (THF)-Reaction medium
Temperature0 °C to Room Temperature-Reaction control
Typical Yield75-90%--

Experimental Workflow Diagram:

Williamson_Workflow sub Dissolve Substrate in THF deprotonate Add NaH at 0 °C, then stir at RT sub->deprotonate alkylate Cool to 0 °C, Add MeI deprotonate->alkylate react Stir at RT (Overnight) alkylate->react quench Quench with H₂O/MeOH react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Williamson Ether Synthesis Workflow.

Method 3: Carbamate Formation

Introduction: The carbamate functional group is a key feature in numerous pharmaceuticals.[15] Carbamates can act as stable mimics of esters or amides and often exhibit desirable biological properties. A modern and safe method for synthesizing primary carbamates involves the use of chlorosulfonyl isocyanate (CSI), followed by hydrolysis.[15][16]

Protocol: Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methyl carbamate

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous pyridine (used as both solvent and base) and cool the solution to 0 °C.[15]

  • Reagent Addition: Slowly add chlorosulfonyl isocyanate (CSI, 1.1 eq) to the cooled, stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 0.5-1 hour.[15]

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by silica gel column chromatography.

Causality and Experimental Choices:

  • Reagent: Chlorosulfonyl isocyanate is a highly efficient reagent for carbamate formation from alcohols.[16] It is more manageable than phosgene or other hazardous isocyanates.

  • Solvent/Base: Pyridine serves as both the solvent and the base to neutralize the acidic byproducts of the reaction, ensuring the reaction proceeds efficiently.[15]

Data Summary Table:

ParameterCondition / ReagentStoichiometry (eq)Purpose
Starting Alcohol(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol1.0Substrate
ReagentChlorosulfonyl Isocyanate (CSI)1.1Carbamoylating agent
Solvent/BaseAnhydrous Pyridine-Reaction medium/Base
Temperature0 °C to Room Temperature-Reaction control
Typical Yield80-95%--

Experimental Workflow Diagram:

Carbamate_Workflow sub Dissolve Substrate in Pyridine cool Cool to 0 °C sub->cool reagent Add CSI cool->reagent react Stir at RT (0.5-1h) reagent->react workup Quench in Ice Water & Extract react->workup purify Purification workup->purify product Final Product purify->product

Caption: Carbamate Formation Workflow.

Method 4: Sulfonate Ester Formation (Activation of Hydroxyl Group)

Introduction: Converting an alcohol into a sulfonate ester (e.g., tosylate, mesylate, or triflate) transforms the poor hydroxyl leaving group into an excellent one.[17][18] This "activation" step is not typically for creating a final drug molecule but is a critical intermediate step for further diversification via nucleophilic substitution reactions (Sₙ2).[6][19] This protocol details the synthesis of a tosylate ester.

Protocol: Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methyl 4-methylbenzenesulfonate

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM or pyridine.

  • Base Addition: If using DCM, add pyridine (2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into cold water and transfer to a separatory funnel.

  • Extraction: Extract with DCM. Combine the organic layers.

  • Washing and Drying: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The product is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If necessary, purify by silica gel column chromatography.

Causality and Experimental Choices:

  • Reagent: p-Toluenesulfonyl chloride (TsCl) is a common, stable, and effective reagent for creating tosylate esters.

  • Base: Pyridine acts as a nucleophilic catalyst and also neutralizes the HCl byproduct, driving the reaction to completion.[6]

  • Stereochemistry: This reaction proceeds with the retention of configuration at the carbon bearing the oxygen atom.[6]

Data Summary Table:

ParameterCondition / ReagentStoichiometry (eq)Purpose
Starting Alcohol(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol1.0Substrate
Reagentp-Toluenesulfonyl Chloride (TsCl)1.5Tosylating agent
BasePyridine>2.0Catalyst & Acid Scavenger
SolventAnhydrous Dichloromethane (DCM)-Reaction medium
Temperature0 °C to Room Temperature-Reaction control
Typical Yield>90%--

Experimental Workflow Diagram:

Sulfonate_Workflow sub Dissolve Substrate & Pyridine in DCM cool Cool to 0 °C sub->cool reagent Add TsCl cool->reagent react Stir at RT (Overnight) reagent->react workup Aqueous Workup & Extraction react->workup purify Recrystallization or Chromatography workup->purify product Activated Intermediate purify->product

Caption: Sulfonate Ester Formation Workflow.

Characterization of Synthesized Derivatives

Confirmation of successful derivatization requires rigorous analytical characterization. The following techniques are essential for verifying the structure and purity of the newly synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the alcohol (-OH) proton and the appearance of new signals characteristic of the added group (e.g., a singlet around 2.0 ppm for an acetate methyl group). A downfield shift of the -CH₂O- protons is also expected.

    • ¹³C NMR: The carbon of the -CH₂O- group will shift upon derivatization. New carbon signals corresponding to the derivative group will also appear.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the calculated molecular weight of the new derivative.

  • Chromatography:

    • TLC: Used for rapid reaction monitoring. The product should have a different Rf value than the starting alcohol (typically higher/less polar).

    • HPLC/LC-MS: Used to determine the purity of the final compound and to provide further confirmation of its identity.

Conclusion

The protocols detailed in this application note provide a robust framework for the strategic derivatization of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol. By converting the primary hydroxyl group into esters, ethers, carbamates, or activated sulfonate esters, researchers can effectively modulate the molecule's properties for lead optimization or create key intermediates for further synthetic elaboration. The choice of derivatization strategy will depend on the specific goals of the research program, whether it be enhancing metabolic stability, creating a prodrug, or exploring structure-activity relationships. These self-validating methods, grounded in established chemical principles, are designed to be readily implemented in a standard synthetic chemistry laboratory, thereby accelerating the drug discovery and development process.

References

  • Protecting Groups . University of Illinois Urbana-Champaign. [Link]

  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols . Thieme Connect. [Link]

  • Hydroxyl Protecting Groups In Multi-Step Syntheses . ZM Silane Limited. [Link]

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors . PubMed. [Link]

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors . Taylor & Francis Online. [Link]

  • 15.10: Protection of Hydroxyl Groups . Chemistry LibreTexts. [Link]

  • PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm . Slideshare. [Link]

  • Carbamate synthesis by carbamoylation . Organic Chemistry Portal. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Sulfonate Esters . Periodic Chemistry. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates . RSC Advances. [Link]

  • 9.5. Williamson ether synthesis . Lumen Learning. [Link]

  • Williamson Ether Synthesis . J&K Scientific LLC. [Link]

  • Sulfonate Esters of Alcohols . Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Conversion of primary and secondary alcohols to sulfonate esters . YouTube. [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester . Chemistry LibreTexts. [Link]

  • Derivatization . Chemistry LibreTexts. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications . Medium. [Link]

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid . ResearchGate. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid . University of Pittsburgh. [Link]

  • The Strategic Use of 4-Bromo-3-fluoropyridine in Pharmaceutical Intermediate Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring the Chemical Reactivity and Applications of 4-Bromo-3-fluorotoluene . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Note: Accelerating Discovery Chemistry with (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: The Role of the Cyclobutane Motif and (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1][2] The cyclobutane ring, once considered a synthetic challenge, has emerged as a valuable scaffold.[2][3] Its inherent puckered conformation and conformational rigidity can favorably influence the three-dimensional arrangement of pharmacophoric groups, leading to improved binding affinity and metabolic stability.[1][2][4] Specifically, the cyclobutyl moiety has been successfully employed to fill hydrophobic pockets in target enzymes, act as an aryl isostere, and reduce molecular planarity.[4][5]

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is a strategically designed building block that leverages the benefits of the cyclobutane core while offering multiple, distinct points for chemical diversification. This trifunctional molecule is ideally suited for parallel synthesis, a cornerstone of modern drug discovery that enables the rapid generation and screening of large compound libraries.[6][7] The presence of an aryl bromide, a fluorine atom, and a primary alcohol provides orthogonal handles for a variety of high-throughput chemical transformations. This application note provides a comprehensive guide to the effective utilization of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol in parallel synthesis workflows to accelerate the discovery of new chemical entities.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the chemical properties of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is essential for its successful implementation in parallel synthesis campaigns.

PropertyValueSource
Molecular Formula C10H10BrFO[8]
Molecular Weight 245.09 g/mol [8]
CAS Number 1467061-89-7[9]
Appearance Solid
Purity Typically ≥97%

The key to the utility of this building block lies in the distinct reactivity of its three functional groups:

  • Aryl Bromide: The bromo-substituent on the phenyl ring is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[10][11][12] These reactions are foundational in medicinal chemistry for the formation of C-C, C-N, and C-O bonds, respectively. The electron-withdrawing nature of the adjacent fluorine atom can influence the reactivity of the aryl bromide in these transformations.

  • Benzylic Alcohol: The primary alcohol functionality allows for derivatization through etherification, esterification, and Mitsunobu reactions.[13][14] Its benzylic nature makes it particularly amenable to etherification under mild conditions.[13][15]

  • Fluorine Atom: The fluorine substituent serves to modulate the physicochemical properties of the resulting derivatives. It can influence pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. Additionally, its presence can introduce favorable interactions with target proteins.

Parallel Synthesis Workflow: Library Generation

The true power of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is realized in its application to parallel synthesis for the creation of diverse compound libraries.[6][16] A typical workflow involves the sequential or parallel modification of the aryl bromide and the benzylic alcohol.

G cluster_0 Phase 1: Core Derivatization cluster_1 Phase 2: Scaffold Decoration cluster_2 Phase 3: Purification & Analysis A Start: (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol B Reaction Plate 1: Suzuki Coupling (Diverse Boronic Acids) A->B Pd Catalyst, Base C Reaction Plate 2: Buchwald-Hartwig Amination (Diverse Amines) A->C Pd Catalyst, Base, Ligand D Intermediate Library 1 (Aryl/Heteroaryl Derivatives) B->D E Intermediate Library 2 (Aniline Derivatives) C->E F Reaction Plate 3: Etherification (Diverse Alcohols/Alkyl Halides) D->F E->F G Final Compound Library F->G H High-Throughput Purification (e.g., Mass-Directed Prep-HPLC) G->H I QC & Plating H->I

Caption: A representative parallel synthesis workflow utilizing (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

Detailed Experimental Protocols

The following protocols are provided as a starting point and can be optimized for specific substrates and high-throughput experimentation platforms.[6]

Protocol 1: Parallel Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a library of boronic acids in a 96-well plate format.

Materials:

  • (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

  • Library of diverse aryl and heteroaryl boronic acids

  • Pd(OAc)2 (Palladium(II) acetate)

  • RuPhos

  • K2CO3 (Potassium carbonate)

  • Toluene

  • Water

  • 96-well reaction plates with sealing mats

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 equiv) in toluene.

    • Prepare stock solutions of each boronic acid (1.2 equiv) in toluene.

    • Prepare a catalyst/base master mix containing Pd(OAc)2 (0.02 equiv), RuPhos (0.04 equiv), and K2CO3 (3.0 equiv) suspended in a 10:1 mixture of toluene/water.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add the appropriate volume of the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol stock solution.

    • Add the corresponding boronic acid stock solution to each well.

    • Add the catalyst/base master mix to each well.

  • Reaction Execution:

    • Seal the reaction plate with a sealing mat.

    • Heat the plate to 80-100 °C with vigorous shaking for 12-24 hours.

    • Monitor reaction completion by high-throughput LC-MS analysis of a representative subset of wells.

  • Work-up and Purification:

    • Allow the reaction plate to cool to room temperature.

    • Quench the reactions by adding water to each well.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • The resulting crude product library can be purified using high-throughput techniques such as mass-directed preparative HPLC or solid-phase extraction (SPE).[17][18][19]

ParameterRecommended ConditionReference
Palladium Source Pd(OAc)2 or Pd2(dba)3[11][20]
Ligand RuPhos or SPhos[21]
Base K2CO3 or Cs2CO3[21]
Solvent Toluene/Water or Dioxane/Water[21]
Temperature 80-110 °C[20]
Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of the aryl bromide with a library of primary and secondary amines.

Materials:

  • (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

  • Library of diverse primary and secondary amines

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • tBuBrettPhos

  • LHMDS (Lithium bis(trimethylsilyl)amide)

  • Toluene or THF

  • 96-well reaction plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 equiv) in toluene.

    • Prepare stock solutions of each amine (1.2 equiv) in toluene.

    • Prepare a catalyst master mix containing Pd2(dba)3 (0.01 equiv) and tBuBrettPhos (0.02 equiv) in toluene.

  • Reaction Setup (under inert atmosphere):

    • In a glovebox, add the appropriate volume of the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol stock solution to each well.

    • Add the corresponding amine stock solution to each well.

    • Add the catalyst master mix to each well.

    • Initiate the reaction by adding a solution of LHMDS (1.5 equiv) in THF to each well.

  • Reaction Execution:

    • Seal the reaction plate and heat to 60-100 °C for 4-18 hours.

    • Monitor reaction progress via high-throughput LC-MS.

  • Work-up and Purification:

    • Cool the plate to room temperature.

    • Quench with saturated aqueous NH4Cl.

    • Extract with an organic solvent.

    • Purify the library using automated parallel purification techniques.[17][22]

ParameterRecommended ConditionReference
Palladium Source Pd2(dba)3 or Pd(OAc)2[23][24]
Ligand tBuBrettPhos or XPhos[25]
Base LHMDS or NaOtBu[23]
Solvent Toluene or Dioxane[24]
Temperature 60-110 °C[24]
Protocol 3: Parallel O-Alkylation (Etherification) of the Benzylic Alcohol

This protocol can be applied to the starting material or to the intermediate libraries generated from Protocols 1 and 2.

Materials:

  • Substrate (starting material or intermediate library)

  • Library of alkyl halides (e.g., iodides, bromides)

  • NaH (Sodium hydride)

  • DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • 96-well reaction plates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate (1.0 equiv) in anhydrous DMF.

    • Prepare stock solutions of each alkyl halide (1.5 equiv) in anhydrous DMF.

  • Reaction Setup (under inert atmosphere):

    • To each well containing the substrate solution, carefully add NaH (1.2 equiv, 60% dispersion in mineral oil).

    • Allow the mixture to stir for 15-30 minutes at room temperature.

    • Add the corresponding alkyl halide stock solution to each well.

  • Reaction Execution:

    • Seal the plate and stir at room temperature or heat to 50 °C for 2-16 hours.

    • Monitor progress via high-throughput LC-MS.

  • Work-up and Purification:

    • Carefully quench each reaction with water or methanol.

    • Dilute with an organic solvent and water.

    • Separate the organic layer and concentrate.

    • Purify using parallel chromatography.[22]

Data Analysis and Library Management

A crucial aspect of parallel synthesis is the efficient management and analysis of the large datasets generated.[17] High-throughput LC-MS and NMR are essential for confirming the identity and purity of the library members. The data should be integrated into a searchable database that links chemical structures to analytical data and, subsequently, to biological screening results.

Conclusion

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique combination of a cyclobutane scaffold with three distinct functional handles allows for the rapid generation of large and diverse compound libraries. The protocols outlined in this application note provide a robust framework for leveraging this reagent to accelerate hit identification and lead optimization efforts. By integrating these synthetic strategies with high-throughput purification and analysis, research organizations can significantly enhance the efficiency and productivity of their discovery chemistry programs.

References

  • Wleklinski, M., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126. Available at: [Link]

  • van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]

  • Zeng, L., et al. (2004). Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. Request PDF. Available at: [Link]

  • Staveness, D., et al. (2016). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. PMC. Available at: [Link]

  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Available at: [Link]

  • Biotage. (n.d.). Automate high-throughput parallel peptide purification. Available at: [Link]

  • Oishi, S., et al. (2012). Parallel and four-step synthesis of natural-product-inspired scaffolds through modular assembly and divergent cyclization. PMC. Available at: [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

  • van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products. Accounts of Chemical Research, 32(1), 18-26. Available at: [Link]

  • A. Cyclobutane and cyclobutene motifs occur in many medicinally... ResearchGate. Available at: [Link]

  • Roedern, E. v., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10849-10866. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Shimizu, H., et al. (2018). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Publishing. Available at: [Link]

  • Liu, C., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Available at: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available at: [Link]

  • El Badaoui, Y., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Available at: [Link]

  • Bouissane, L., et al. (2005). Approaches for introducing high molecular diversity in scaffolds: Fast parallel synthesis of highly substituted 1H-quinolin-4-one libraries. ResearchGate. Available at: [Link]_

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Epton, R. (Ed.). (2014). Parallel Synthesis and Library Design. Springer.
  • Combinatorial Chemistry-Parallel Synthesis. (n.d.). Available at: [Link]

  • 1-(4-Bromo-3-fluorophenyl)cyclobutanol. (n.d.). Appchem. Available at: [Link]

  • Zhang, W. (2006). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Bentham Science Publishers.
  • Robertson, A. D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Available at: [Link]

  • Zhang, W. (1999). Parallel Synthesis With Fluorous Reagents and Reactants. PubMed. Available at: [Link]

Sources

Asymmetric Synthesis of Chiral Cyclobutane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Chiral Cyclobutanes

The cyclobutane motif, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets, improve pharmacokinetic properties, and serve as a versatile synthetic intermediate.[1][2] The introduction of stereocenters into this four-membered ring unlocks access to a vast chemical space, making the development of efficient and highly selective methods for the asymmetric synthesis of chiral cyclobutane derivatives a paramount objective for synthetic chemists.[3][4] This guide provides an in-depth exploration of key catalytic strategies for achieving this goal, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their pursuit of novel molecular architectures.

Pillar 1: Catalytic Strategies for Asymmetric Cyclobutane Synthesis

The construction of chiral cyclobutanes with high enantiopurity has been predominantly achieved through catalytic asymmetric reactions, which can be broadly categorized into transition metal catalysis and organocatalysis. A significant focus within these categories has been the [2+2] cycloaddition reaction, a powerful tool for the direct formation of the cyclobutane ring.[4]

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts offer a versatile platform for the synthesis of chiral cyclobutanes through various mechanistic pathways.

A powerful strategy for the functionalization of pre-existing cyclobutene rings involves the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents. This method allows for the direct installation of a stereocenter adjacent to a pre-existing one on the cyclobutane core.

Mechanism of Action: The catalytic cycle is initiated by the transmetalation of the organoboron reagent to the rhodium(I) complex. The resulting organorhodium species then undergoes migratory insertion into the double bond of the cyclobutene substrate. Subsequent protonolysis of the rhodium-enolate intermediate furnishes the desired chiral cyclobutane and regenerates the active catalyst. The chirality of the ligand coordinated to the rhodium center dictates the facial selectivity of the migratory insertion, thereby controlling the stereochemical outcome of the reaction.

G cluster_0 Catalytic Cycle Rh(I)-L Rh(I)-L Aryl-Rh(I)-L Aryl-Rh(I)-L Intermediate_1 Rh-Cyclobutane Intermediate Rh-Enolate Rh-Enolate Product Chiral Cyclobutane

Caption: Rh-Catalyzed Asymmetric 1,4-Addition.

This innovative one-pot cascade reaction combines iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition to construct enantioenriched cyclobutanes.[5][6]

Mechanism of Action: The reaction commences with the iridium-catalyzed asymmetric allylic etherification of a cinnamyl alcohol with a branched allylic acetate. This step generates a chiral diene intermediate with high enantioselectivity. Subsequently, under visible light irradiation in the presence of a photosensitizer, the chiral diene undergoes an intramolecular [2+2] cycloaddition to yield the final chiral cyclobutane product.[5][6] The stereochemistry of the final product is controlled by the initial iridium-catalyzed step.

G Start Cinnamyl Alcohol + Branched Allyl Acetate Ir_Catalysis Ir-Catalyzed Asymmetric Allylic Etherification Start->Ir_Catalysis Chiral_Diene Chiral Diene Intermediate Ir_Catalysis->Chiral_Diene Photocycloaddition Visible-Light Induced [2+2] Photocycloaddition Chiral_Diene->Photocycloaddition Final_Product Chiral Cyclobutane Photocycloaddition->Final_Product

Caption: Ir-Catalyzed Cascade Reaction Workflow.
Organocatalyzed Asymmetric Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to transition metal catalysis for the asymmetric synthesis of chiral cyclobutanes. These reactions are often mediated by small, chiral organic molecules.

The reaction of α,β-unsaturated aldehydes with nitroalkenes, catalyzed by a chiral secondary amine, provides a direct route to highly functionalized chiral cyclobutanes.

Mechanism of Action: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral dienamine intermediate. This dienamine then undergoes a formal [2+2] cycloaddition with the nitroalkene. The stereochemical outcome is controlled by the chiral catalyst, which directs the facial selectivity of the cycloaddition. Hydrolysis of the resulting enamine regenerates the catalyst and yields the final cyclobutane product.

G Enal α,β-Unsaturated Aldehyde Dienamine Chiral Dienamine Intermediate Enal->Dienamine + Catalyst Catalyst Chiral Secondary Amine Catalyst Catalyst->Dienamine Cycloaddition [2+2] Cycloaddition Dienamine->Cycloaddition + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Cycloaddition Cyclobutane_Intermediate Cyclobutane Intermediate Cycloaddition->Cyclobutane_Intermediate Hydrolysis Hydrolysis Cyclobutane_Intermediate->Hydrolysis Hydrolysis->Catalyst Regeneration Final_Product Chiral Cyclobutane Hydrolysis->Final_Product

Caption: Dienamine-Catalyzed [2+2] Cycloaddition.

Pillar 2: Detailed Application Notes and Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of chiral cyclobutane derivatives.

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to a Cyclobutene

This protocol describes the synthesis of a chiral phenyl-substituted cyclobutane via a rhodium-catalyzed asymmetric 1,4-addition.

Materials:

  • Cyclobutene-1-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [Rh(OH)((S)-BINAP)]₂ (2.5 mol %)

  • 1,4-Dioxane

  • Water

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the cyclobutene-1-carboxylate, phenylboronic acid, and [Rh(OH)((S)-BINAP)]₂.

  • Add a 10:1 mixture of 1,4-dioxane and water to the Schlenk tube.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral cyclobutane.

Expected Outcome:

This protocol typically yields the desired product with high diastereoselectivity and enantioselectivity.

SubstrateProductYield (%)dree (%)
Ethyl cyclobut-1-ene-1-carboxylateEthyl 2-phenylcyclobutane-1-carboxylate95>20:198
Methyl cyclobut-1-ene-1-carboxylateMethyl 2-phenylcyclobutane-1-carboxylate92>20:197
Protocol 2: Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition Cascade

This protocol details the one-pot synthesis of a chiral oxa-bicyclic cyclobutane derivative.[5][6]

Materials:

  • Cinnamyl alcohol (1.0 equiv)

  • Branched allylic acetate (2.5 equiv)

  • [Ir(cod)Cl]₂ (3 mol %)

  • (S)-Carreira ligand (12 mol %)

  • Ir(dFCF₃ppy)₂(dtbbpy)PF₆ (photosensitizer, 2 mol %)

  • Toluene

  • Blue LEDs (40 W)

  • Argon atmosphere

Procedure:

  • To an oven-dried reaction vial, add cinnamyl alcohol, branched allylic acetate, [Ir(cod)Cl]₂, (S)-Carreira ligand, and the photosensitizer.

  • Add toluene to the vial and seal it with a septum.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Place the reaction vial under blue LED irradiation with stirring at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclobutane product.[5][6]

Expected Outcome:

This cascade reaction typically provides the chiral cyclobutane product in good yield with excellent diastereoselectivity and enantioselectivity.[5][6]

Cinnamyl AlcoholAllylic AcetateProductYield (%)dree (%)
Cinnamyl alcohol1,1-Diphenyl-2-propen-1-yl acetateChiral oxa-[3.2.0]-bicyclic heptane8512:1>99
4-Methoxycinnamyl alcohol1,1-Diphenyl-2-propen-1-yl acetateCorresponding oxa-[3.2.0]-bicyclic heptane8211:1>99
Protocol 3: Organocatalytic Asymmetric Formal [2+2] Cycloaddition of an Enal with a Nitroalkene

This protocol describes the synthesis of a highly substituted chiral cyclobutane using a bifunctional aminocatalyst.

Materials:

  • α,β-Unsaturated aldehyde (1.5 equiv)

  • Nitroalkene (1.0 equiv)

  • Bifunctional squaramide-based aminocatalyst (20 mol %)

  • Toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried vial under an argon atmosphere, add the bifunctional squaramide-based aminocatalyst and the nitroalkene.

  • Add toluene and cool the mixture to -20 °C.

  • Add the α,β-unsaturated aldehyde dropwise to the cooled solution.

  • Stir the reaction mixture at -20 °C for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the chiral cyclobutane product.

Expected Outcome:

This organocatalytic reaction is known to produce cyclobutanes with multiple contiguous stereocenters with high diastereo- and enantiocontrol.

EnalNitroalkeneProductYield (%)dree (%)
Cinnamaldehyde(E)-2-Nitro-1-phenyletheneHighly substituted nitrocyclobutane90>20:199
3-(4-Chlorophenyl)acrylaldehyde(E)-1-(4-Nitrophenyl)-2-nitroetheneCorresponding nitrocyclobutane88>20:198

Pillar 3: Trustworthiness and Self-Validation

The protocols provided in this guide are based on well-established and peer-reviewed methodologies. To ensure trustworthiness and allow for self-validation, the following points should be considered:

  • Reproducibility: The provided reaction conditions are optimized for the specific substrates mentioned. Minor adjustments may be necessary for different substrates. It is recommended to perform a small-scale test reaction to optimize conditions for new substrates.

  • Characterization: The identity and purity of the synthesized chiral cyclobutane derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC analysis to determine the enantiomeric excess.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to catalyst deactivation or insufficient reaction time. Ensure all reagents and solvents are pure and dry. Consider increasing the catalyst loading or reaction time.

    • Low Enantioselectivity: The enantioselectivity is highly dependent on the chiral catalyst or ligand. Ensure the catalyst is of high purity. The reaction temperature can also significantly influence enantioselectivity; lower temperatures often lead to higher ee.

    • Low Diastereoselectivity: Diastereoselectivity can be influenced by the steric and electronic properties of the substrates and the catalyst. Modifying the catalyst or reaction conditions may improve diastereoselectivity.

Conclusion

The asymmetric synthesis of chiral cyclobutane derivatives is a dynamic and rapidly evolving field of research. The catalytic methods outlined in this guide represent powerful tools for accessing these valuable molecular scaffolds with high levels of stereocontrol. By understanding the underlying mechanistic principles and adhering to the detailed protocols, researchers can confidently explore the synthesis of novel chiral cyclobutanes for applications in drug discovery, materials science, and beyond.

References

  • Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. Organic Letters. [Link]

  • Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society. [Link]

  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie International Edition. [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Enantioselective Aminocatalytic [2 + 2] Cycloaddition through Visible Light Excitation. ACS Catalysis. [Link]

  • Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions. Chemical Reviews. [Link]

  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. [Link]

  • Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis. Angewandte Chemie International Edition. [Link]

Sources

Introduction: The Strategic Role of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis and Biological Validation of Heterocyclic Kinase Inhibitors

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology and autoimmune diseases. Nitrogen-containing heterocycles—such as pyrimidines, pyridazines, and isoquinolines—serve as "privileged scaffolds" in medicinal chemistry[1]. These structures are highly valued because their nitrogen atoms act as critical hydrogen bond acceptors, perfectly mimicking the binding of ATP within the highly conserved hinge region of the kinase active site[1][2].

To build diverse libraries of these inhibitors for Structure-Activity Relationship (SAR) studies, researchers rely heavily on robust, late-stage functionalization techniques. The palladium-catalyzed Buchwald-Hartwig amination is the premier methodology for constructing the essential carbon-nitrogen (C-N) bonds that link the core scaffold to various solvent-exposed or selectivity-pocket-binding moieties[3][4].

Figure 1: Iterative workflow for the synthesis and biological validation of kinase inhibitors.

Chemical Synthesis: Buchwald-Hartwig Amination Protocol

The following protocol details the coupling of a halogenated scaffold (e.g., 6-amino-3-chloropyridazine or N-(4-bromopyridin-2-yl)acetamide) with an aryl amine[1][4].

Experimental Causality & Design Choices
  • Catalyst & Ligand: We utilize Pd2​(dba)3​ combined with a bulky, bidentate phosphine ligand like Xantphos. The bulkiness of Xantphos accelerates the rate-limiting reductive elimination step while sterically hindering unwanted β -hydride elimination, which leads to structural degradation[1].

  • Base Selection: While sodium tert-butoxide ( NaOtBu ) is a highly efficient base for deprotonating the amine to form the palladium amido complex, it can hydrolyze sensitive esters. If the substrate contains base-sensitive functional groups, weaker bases like Cs2​CO3​ or K3​PO4​ are strictly required[1][3].

  • Atmosphere: Palladium(0) is highly susceptible to oxidation. Strict degassing and an inert argon atmosphere are mandatory to prevent the catalyst from oxidizing into an inactive Pd(II) state[1].

Step-by-Step Methodology
  • Preparation and Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated heterocyclic scaffold (1.0 equiv), the aryl amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and NaOtBu (1.5 equiv)[1][4].

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed toluene or 1,4-dioxane (yielding a 0.2 M substrate concentration) via syringe[1].

  • Reaction Execution: Heat the reaction mixture to 80–100 °C in an oil bath. Stir vigorously. Causality: Elevated temperatures are required to overcome the activation energy barrier of the initial oxidative addition of the aryl halide to the Pd(0) center[1][4].

  • Monitoring: Monitor the reaction via LC-MS. The reaction is typically complete within 4–12 hours[1].

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The brine wash removes highly polar, water-soluble byproducts and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the target kinase inhibitor[1][4].

Quantitative Data: Reaction Optimization

To establish the most efficient synthetic route, a catalyst and base screen is required. Table 1 summarizes the optimization data for a standard pyrimidine-aniline coupling.

Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1 Pd2​(dba)3​ Xantphos NaOtBu Toluene10088%
2 Pd2​(dba)3​ Xantphos Cs2​CO3​ Toluene10064%
3 Pd(OAc)2​ RuPhos NaOtBu 1,4-Dioxane8081%
4 Pd(OAc)2​ BINAP K3​PO4​ 1,4-Dioxane10042%

Note: Entry 1 represents the optimal conditions for non-base-sensitive substrates, providing the highest conversion rate.

Biological Validation: The ADP-Glo™ Kinase Assay

Once synthesized, the inhibitor's efficacy must be validated. The PI3K/AKT/mTOR and EGFR pathways are primary targets for these synthesized scaffolds[2].

Figure 2: PI3K/AKT/mTOR signaling cascade and the mechanism of action of the synthesized inhibitor.

Assay Principle & Self-Validating Design

We utilize the ADP-Glo™ Kinase Assay, a homogeneous luminescent method that measures kinase activity by quantifying the ADP produced during the phosphorylation of a substrate[5][6].

Self-Validating System: To ensure trustworthiness, this protocol does not rely on arbitrary luminescence units. Instead, it mandates the generation of an ATP-to-ADP conversion standard curve . By comparing the assay readout against this curve, researchers can calculate the exact molarity of ADP produced, proving that the luminescence is a direct result of enzymatic turnover rather than assay artifact[6][7]. Furthermore, the protocol requires the calculation of a Z'-factor using a known positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

Step-by-Step Methodology (384-Well Plate Format)
  • Kinase Reaction (5 µL): Incubate the purified target kinase, substrate, ATP (up to 1 mM), and the synthesized inhibitor in 1X kinase buffer. Allow the reaction to proceed at room temperature for the enzyme's optimal turnover time (typically 60 minutes)[5][7].

  • ATP Depletion (5 µL): Add 5 µL of ADP-Glo™ Reagent to the well. Incubate at room temperature for 40 minutes. Causality: This reagent forcefully terminates the kinase reaction and actively degrades all unconsumed background ATP. If this step is rushed, residual ATP will cause massive false-positive luminescence in the final readout[6][7].

  • ADP Detection (10 µL): Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30–60 minutes. Causality: This reagent simultaneously converts the enzymatically generated ADP back into ATP and introduces luciferase/luciferin. The newly formed ATP drives the luciferase reaction, emitting light proportional to the initial kinase activity[6][7].

  • Quantification: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[7].

  • Data Analysis: Map the Raw Luminescence Units (RLU) against the ATP-to-ADP standard curve to determine the IC50​ of the synthesized inhibitor[6][7].

References

  • Norman, Bryan H. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." NIH PubMed Central, 2013. Available at:[Link]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Japan, 2023. Available at:[Link]

Sources

Application Note & Protocols: Incorporation of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol into Polymer Backbones

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the incorporation of the novel functional monomer, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, into polymer backbones. This monomer presents a unique combination of a polymerizable cyclobutane moiety (via a derivative), a reactive aryl halide for cross-coupling, and a primary alcohol for further functionalization. We detail two primary, conceptually distinct polymerization strategies: 1) Ring-Opening Metathesis Polymerization (ROMP) of a cyclobutene derivative to create a polyalkenamer with pendant bromofluorophenyl groups, and 2) Direct Arylation Polymerization (DArP) to generate a conjugated or semi-conjugated polymer backbone. Furthermore, this note outlines protocols for post-polymerization modification, enabling the synthesis of advanced functional materials. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage this versatile building block for novel applications.

Introduction: A Monomer of Unique Potential

The strategic design of monomers is paramount to the development of next-generation polymers with tailored properties. The target monomer, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, offers three distinct functional handles within a single, compact structure:

  • The Cyclobutane Ring: The inherent ring strain in cyclobutane derivatives, particularly after conversion to a cyclobutene, makes it an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP).[1][2] This method provides polymers with the cyclobutane unit opened up and integrated into the polymer backbone.

  • The 4-Bromo-3-fluorophenyl Group: This aromatic system serves multiple purposes. The bromine atom is a prime site for post-polymerization modification via well-established palladium-catalyzed cross-coupling reactions.[3][4] The fluorine atom can significantly alter the polymer's properties, often enhancing thermal stability, hydrophobicity, and tuning electronic characteristics.[5][6]

  • The Primary Methanol Group: This hydroxyl group is a versatile point for derivatization, either on the monomer before polymerization or as a pendant group on the final polymer, allowing for the attachment of bioactive molecules, solubility modifiers, or other functional moieties.

The combination of these features allows for the creation of polymers with precisely controlled architectures and functionalities, making them attractive candidates for applications ranging from drug delivery systems to advanced materials for organic electronics.[7][8]

Strategic Pathways for Polymer Backbone Incorporation

Two principal strategies are presented for incorporating (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol into a polymer backbone. The choice of strategy is dictated by the desired final polymer structure and properties.

  • Pathway A: ROMP. This involves converting the monomer into a cyclobutene derivative and polymerizing it via ring-opening. This places the cyclobutane ring into the backbone, resulting in a flexible polyalkenamer with pendant functional aryl groups.

  • Pathway B: DArP. This strategy utilizes the C-Br bond of the monomer to react with a C-H bond of a suitable comonomer. This creates an aromatic backbone, suitable for applications in conjugated polymer systems.[9][10]

The following diagram illustrates these divergent strategic pathways.

G Monomer (1-(4-Bromo-3-fluorophenyl) cyclobutyl)methanol Deriv Monomer Derivatization (Dehydration) Monomer->Deriv Pathway A DArP Direct Arylation Polymerization (DArP) with Co-monomer Monomer->DArP Pathway B ROMP_Monomer Cyclobutene Derivative Deriv->ROMP_Monomer ROMP Ring-Opening Metathesis Polymerization (ROMP) ROMP_Monomer->ROMP PolymerA Polymer A (Alkenamer Backbone with Pendant Aryl Halide) ROMP->PolymerA PPM_A Post-Polymerization Modification (e.g., Suzuki Coupling) PolymerA->PPM_A FinalA Functionalized Polymer A PPM_A->FinalA PolymerB Polymer B (Aromatic Backbone with Pendant Cyclobutylmethanol) DArP->PolymerB PPM_B Post-Polymerization Modification (e.g., Esterification) PolymerB->PPM_B FinalB Functionalized Polymer B PPM_B->FinalB cluster_0 ROMP Catalytic Cycle Catalyst Ru Catalyst [Ru]=CH-R Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate + Monomer Monomer Cyclobutene Monomer Monomer->Intermediate NewCarbene New Propagating Carbene Intermediate->NewCarbene Ring Opening Polymer Growing Polymer Chain NewCarbene->Polymer + n Monomers (Chain Growth)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Chemistry

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent ring strain and unique three-dimensional geometry impart novel pharmacological properties and provide a platform for creating structurally diverse molecules.[1][2] In drug discovery, the cyclobutane ring can act as a rigid spacer, a bioisostere for other chemical groups, or a means to fine-tune the physicochemical properties of a lead compound.[3] The growing interest in this structural unit necessitates robust and scalable synthetic methods to meet the demands of research, development, and production.

This technical guide provides a comprehensive overview of the core synthetic strategies for constructing substituted cyclobutanes, with a strong emphasis on methodologies amenable to scale-up. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for key transformations, and offer field-proven insights into transitioning these syntheses from the laboratory bench to larger-scale production.

Core Synthetic Strategies for Cyclobutane Construction

The construction of the cyclobutane ring is primarily achieved through [2+2] cycloaddition reactions, which can be promoted by light, heat, or transition metal catalysts.[1][3] Additionally, alternative strategies such as electrochemical methods and the ring-opening of strained bicyclic systems have gained traction for their unique advantages in accessing specific substitution patterns.

Photochemical [2+2] Cycloaddition: A Cornerstone of Cyclobutane Synthesis

The photochemical [2+2] cycloaddition is arguably the most widely employed method for the synthesis of cyclobutanes.[3][4] Governed by the Woodward-Hoffmann rules, this reaction is photochemically allowed and typically proceeds through the excitation of an alkene to its triplet state, which then engages in a stepwise reaction with a ground-state alkene via a 1,4-diradical intermediate.[3]

Mechanism of Photochemical [2+2] Cycloaddition:

The reaction is often initiated by the absorption of UV or visible light by one of the reacting partners, frequently an enone or a substrate in the presence of a photosensitizer. The photosensitizer, such as benzophenone or thioxanthone, absorbs the light energy and transfers it to the alkene, promoting it to an excited triplet state. This triplet species then reacts with the second alkene to form a diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.[3]

G cluster_0 Photochemical [2+2] Cycloaddition A Alkene 1 (Ground State) C Excited Triplet State of Alkene 1 A->C Excitation B Alkene 2 (Ground State) D 1,4-Diradical Intermediate C->D Addition to Alkene 2 E Cyclobutane Product D->E Ring Closure F Light (hν) G Photosensitizer G->A Energy Transfer

Caption: General mechanism of a photosensitized [2+2] cycloaddition.

Scale-Up Considerations for Photochemical Reactions:

Scaling up photochemical reactions presents unique challenges, primarily related to light penetration and uniform irradiation of the reaction mixture.[5][6] Traditional batch reactors often suffer from poor light transmission, leading to reduced efficiency and the formation of byproducts.[5] To overcome these limitations, continuous-flow reactors have emerged as a powerful technology for the scalable synthesis of cyclobutanes.[5][7][8]

Advantages of Flow Chemistry for Photochemical Scale-Up:

  • Enhanced Light Penetration: The small dimensions of the tubing in a flow reactor ensure uniform irradiation of the entire reaction mixture.

  • Precise Temperature Control: The high surface-area-to-volume ratio allows for efficient heat exchange, enabling precise control over the reaction temperature.[9]

  • Improved Safety: The small reaction volume at any given time minimizes the risks associated with hazardous intermediates or exothermic events.[9]

  • Increased Throughput: Continuous processing allows for the production of large quantities of material over time.[8][10]

A notable example is the use of a high-power LED setup in conjunction with a continuous-flow reactor for the synthesis of cyclobutenes from maleimides and alkynes, which can be subsequently hydrogenated to yield highly substituted cyclobutanes.[7][8] This approach is energy-efficient and readily scalable for producing multigram quantities.[7][8]

Protocol 1: Continuous-Flow Photochemical [2+2] Cycloaddition of N-Benzylmaleimide and Phenylacetylene

This protocol is adapted from a procedure for the synthesis of cyclobutenes, which are direct precursors to substituted cyclobutanes.[7]

Materials:

  • N-Benzylmaleimide

  • Phenylacetylene

  • Acetonitrile (MeCN)

  • Continuous-flow reactor with a UV-A LED photoreactor module

  • Syringe pump

Procedure:

  • Solution Preparation: Prepare a stock solution of N-benzylmaleimide (1.0 equivalent) and phenylacetylene (1.2 equivalents) in acetonitrile at a concentration of 0.2 M.

  • Reactor Setup: Set up the continuous-flow reactor with a suitable residence time coil (e.g., 10 mL PFA tubing) and the LED light source.

  • Reaction Execution: Pump the stock solution through the reactor coil at a flow rate calculated to achieve the desired residence time (e.g., 15 minutes).

  • Work-up and Purification: The reaction output is collected, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired cyclobutene. This can then be hydrogenated to the corresponding cyclobutane.

Table 1: Representative Data for Continuous-Flow Cyclobutene Synthesis [8]

Substrate 1Substrate 2Residence Time (min)Yield (%)
N-PhenylmaleimidePhenylacetylene1585
N-Methylmaleimide1-Hexyne1578
Maleic AnhydrideEthyleneContinuous5 kg/day
Thermal [2+2] Cycloaddition: A Complementary Approach

While photochemistry dominates the landscape of [2+2] cycloadditions, thermal methods offer a valuable alternative, particularly for electron-rich and electron-poor alkene combinations. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. A notable example is the reaction of enamines with electron-deficient alkenes.[11][12]

Scale-Up Considerations for Thermal Reactions:

Thermal reactions are generally more straightforward to scale up than photochemical reactions. However, careful control of temperature is crucial to prevent side reactions and ensure reproducibility. For highly exothermic reactions, appropriate heat management strategies must be implemented.

Protocol 2: Multicomponent Thermal [2+2] Cycloaddition of an Aldehyde, Diethylamine, and a Fumarate [12]

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Diethylamine

  • Dialkyl fumarate (e.g., diethyl fumarate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 equivalent), diethylamine (1 equivalent), dialkyl fumarate (1.2 equivalents), and potassium carbonate (1 equivalent) in acetonitrile.

  • Reaction Execution: Stir the mixture at room temperature for 2-3 days.

  • Work-up and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the substituted cyclobutane.

Transition Metal-Catalyzed [2+2] Cycloadditions: Expanding the Scope

Transition metal catalysts can facilitate [2+2] cycloadditions that are thermally forbidden or proceed with low efficiency under photochemical conditions.[1] Catalysts based on copper and gold have demonstrated the ability to control the reaction pathway, leading to chemodivergent synthesis of different products from the same starting materials.[13] For instance, a Cu(I) catalyst can promote a formal cycloaddition to furnish bicyclo[2.1.1]hexanes, while a Au(I) catalyst can uniquely facilitate an addition-elimination pathway to selectively yield cyclobutenes.[13]

Scale-Up Considerations for Catalytic Reactions:

The primary considerations for scaling up catalytic reactions include catalyst cost, loading, and removal from the final product. The use of highly efficient catalysts at low loadings is economically advantageous. For large-scale production, heterogeneous catalysts or catalysts that can be easily recovered and recycled are preferred.

Electrochemical Synthesis: An Emerging Scalable Technology

Electrosynthesis offers a green and scalable alternative for the construction of cyclobutane rings. By using electricity as a "traceless reagent," these reactions can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants.

A notable example is the electrochemical oxidative enolate cyclization of tetramethyl butane-1,1,4,4-tetracarboxylate to form a key cyclobutane intermediate.[9][14] This process has been successfully translated from a batch setup to a continuous-flow system, enabling production on a 120 g scale per run.[9][14]

Protocol 3: Large-Scale Electrochemical Cyclization in a Continuous Flow Reactor [14]

Materials:

  • Tetramethyl butane-1,1,4,4-tetracarboxylate

  • Methanol (MeOH)

  • Continuous flow electrochemical reactor

Procedure:

  • Electrolyte Preparation: Dissolve the starting material in methanol to prepare the electrolyte solution.

  • Reactor Setup: Set up the continuous flow electrochemical reactor with appropriate electrodes (e.g., carbon anode and stainless steel cathode).

  • Electrolysis: Pump the electrolyte solution through the reactor at a controlled flow rate and apply a constant current.

  • Work-up and Purification: The output from the reactor is collected. After full electrolysis, the crude mixture can be passed through a simple silica gel plug to remove salts and polar byproducts, yielding the desired cyclobutane product.

G cluster_1 Decision Workflow for Scale-Up Synthesis Start Define Target Substituted Cyclobutane Decision1 Are Precursors Readily Available? Start->Decision1 Path1 [2+2] Cycloaddition Decision1->Path1 Yes Path4 Alternative Methodology Decision1->Path4 No Decision2 Are Substrates Photochemically Active? Path1->Decision2 Path2 Photochemical [2+2] Decision2->Path2 Yes Path3 Thermal or Catalytic [2+2] Decision2->Path3 No Decision3 Is High Stereoselectivity Required? Path2->Decision3 Path3->Decision3 Path4->Decision3 Path5 Catalytic or Chiral Auxiliary Method Decision3->Path5 Yes Path6 Standard Method Decision3->Path6 No End Scaled-Up Synthesis Path5->End Path6->End

Caption: A logical workflow for selecting a scale-up synthesis strategy.

Safety Considerations for Scale-Up Synthesis

Scaling up chemical reactions introduces increased hazards that must be carefully managed.[15][16] A thorough risk assessment should be conducted before any scale-up attempt.[15][17]

Key Safety Principles:

  • Incremental Scale-Up: Start with small-scale reactions and increase the scale incrementally, by no more than a factor of three for each step.[15][16]

  • Temperature Control: Ensure adequate cooling capacity to manage any potential exotherms. Avoid using oil baths for large-scale reactions; heating mantles with temperature probes are preferred.[15]

  • Proper Equipment: Use glassware and equipment appropriately sized for the reaction scale. Ensure proper venting for reactions that may evolve gas.[15][16]

  • Continuous Monitoring: Large-scale reactions should not be left unattended.[16]

Conclusion

The synthesis of substituted cyclobutanes is a vibrant area of chemical research with significant implications for drug discovery and materials science. While numerous methods exist for the construction of the cyclobutane ring, the transition to larger-scale production requires careful consideration of reaction parameters, safety, and efficiency. The adoption of enabling technologies, such as continuous-flow reactors, has proven to be a game-changer for the scale-up of photochemical and electrochemical reactions. By understanding the underlying principles of each synthetic method and adhering to rigorous safety protocols, researchers and drug development professionals can confidently and efficiently produce substituted cyclobutanes on the scale required to advance their scientific endeavors.

References

  • Smyth, M. et al. Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac. [Link]

  • Smyth, M. et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synfacts, 19(02), 0123.
  • Asymchem. (2022). Leveraging innovative manufacturing technologies to deliver sustainable processes: A production-scale continuous [2 + 2] photocycloaddition to prepare a key raw material. ACS Green Chemistry Institute. [Link]

  • Kearney, A. M. et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(4), 435-440. [Link]

  • Chen, L. et al. (2020). Scalable Electrochemical Cyclobutane Synthesis in Continuous Flow. Organic Process Research & Development, 24(8), 1466-1472.
  • Bloomfield, J. J. & Owsley, D. C. (1971). Photochemical [2 + 2] Cycloaddition Reactions at Low Temperatures. Synthesis of Bridghead Substituted Bicyclo[n.2.0] dicarboxylates from Maleic Acid Derivatives and Ethylene. The Journal of Organic Chemistry, 36(23), 3768–3772.
  • Sabatini, J. J. & Baran, P. S. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development, 24(8), 1466–1472. [Link]

  • Papadopoulos, A. et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. Molecules, 26(11), 3291. [Link]

  • Wang, Z. et al. (2023). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au, 3(6), 1664–1672. [Link]

  • Scale-up synthesis and synthetic transformations. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 15(8), 2896-2901. [Link]

  • Li, W. et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(36), 9897-9904. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Conner, M. L. & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(18), 8050–8063. [Link]

  • Ghorbani-Choghamarani, A. et al. (2023). Migration from Photochemistry to Electrochemistry for [2 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 88(13), 8891–8896. [Link]

  • Seamless Photochemical Scale-Up – Lab to Industrial Production. Photoreactors. [Link]

  • Wang, Y. et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-10. [Link]

  • Scale-up Reactions. University of Illinois Division of Research Safety. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Noble, A. et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(12), 3870-3874. [Link]

  • Britton, J. et al. (2017). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry, 15(1), 142-150. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]

  • Gutekunst, W. R. & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]

  • Britton, J. et al. (2005). Functionalized Cyclobutenes via Multicomponent Thermal [2 + 2] Cycloaddition Reactions. Organic Letters, 7(19), 4173–4175. [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 144(46), 21251–21259. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(11), 2497–2506. [Link]

  • [2+2] Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Gram-scale synthesis of cyclobutanes. ResearchGate. [Link]

  • Piras, P. P. & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15466–15494. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we address common challenges and provide practical, field-tested solutions to enhance the purity and yield of your target molecule. Our approach is grounded in established chemical principles and supported by authoritative references to ensure the reliability of the methods described.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol sample synthesized via a Grignard reaction?

A1: When synthesizing a tertiary alcohol like (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol using a Grignard reagent, several impurities are commonly encountered. The primary culprits are typically unreacted starting materials, such as the parent ketone, and byproducts from the Grignard reagent itself.[1] A significant byproduct can be a biphenyl compound, formed from a coupling reaction between the Grignard reagent and unreacted bromobenzene.[2][3] This type of homocoupling, also known as a Wurtz-type coupling, can be a notable side reaction.[4] Additionally, the presence of water or other protic sources can quench the Grignard reagent, reducing yield and introducing other impurities.[3][5]

Q2: My crude product is a viscous liquid or an oil. How can I effectively purify it without resorting to column chromatography initially?

A2: For viscous liquid or oily crude products, an initial acid-base extraction can be highly effective for removing certain impurities.[1] If your starting material was a ketone, an extraction with an aqueous sodium hydroxide (NaOH) solution can help remove any unreacted acidic starting materials or byproducts.[1] Subsequently, a wash with a saturated sodium chloride solution (brine) can aid in removing water and some water-soluble impurities.[6] If the product still contains non-polar impurities like biphenyl, trituration with a solvent in which the impurity is soluble but your product is not, such as petroleum ether, can be a useful technique.[2]

Q3: I'm observing "oiling out" instead of crystal formation during recrystallization. What causes this and how can I fix it?

A3: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This is often due to the solution being cooled too quickly or being too concentrated.[7] To remedy this, you can try the following:

  • Slower Cooling: Re-dissolve the oil by heating the solution and then allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which generally leads to the formation of larger and purer crystals.[7]

  • Dilution: The concentration of your compound may be too high. Add a small amount of the hot solvent to dilute the mixture slightly before allowing it to cool slowly.[7]

  • Solvent System Modification: Consider using a different solvent or a mixed-solvent system. For halogenated aromatic compounds, solvent mixtures like ethanol/water or ethyl acetate/hexane can be effective.[7][8] The key is to find a system where your compound is soluble when hot and insoluble when cold.[7]

Troubleshooting Purification by Crystallization

Crystallization is a powerful purification technique for solid compounds, but its success is highly dependent on solvent selection and procedural execution.

Problem: Low Yield of Crystallized Product
Possible Cause Troubleshooting Action Rationale
Inappropriate Solvent Choice The solvent may be too effective at dissolving your compound at all temperatures.A good crystallization solvent should have a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Insufficient Cooling After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes.This will further decrease the solubility of your product in the mother liquor, maximizing the recovery of your crystals.[7]
Excessive Washing Wash the collected crystals with a minimal amount of ice-cold solvent.Using a large volume of solvent or a solvent that is not sufficiently cold will lead to the dissolution of a portion of your purified product.[7]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In an appropriate flask, add the crude (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture to boiling with stirring.[7][8]

  • Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.[7]

  • Crystal Formation: Once the solution has reached room temperature, you may induce further crystallization by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[7]

  • Drying: Dry the crystals on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.[7]

Diagram: Decision Workflow for Recrystallization Solvent Selection

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

Troubleshooting Purification by Column Chromatography

For challenging separations or to achieve very high purity, silica gel column chromatography is a standard and effective method.

Problem: Poor Separation of Product and a Key Impurity
Possible Cause Troubleshooting Action Rationale
Inappropriate Mobile Phase Polarity The polarity of the eluent may be too high or too low, causing co-elution.A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[9][10]
Column Overloading Too much crude product was loaded onto the column relative to the amount of silica gel.Overloading leads to broad, overlapping bands. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
Unique Properties of Fluorinated Compounds The fluorine atom can impart unique properties that affect chromatographic behavior.In some cases, specialized fluorinated columns or mobile phase additives may improve separation of fluorinated compounds.[11][12]
Experimental Protocol: Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[9]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1-(4-bromo-3-fluorophenyl)cyclobutyl)methanol.

Diagram: Logic Flow for Chromatography Troubleshooting

Chromatography_Troubleshooting Start Start: Poor Separation CheckPolarity Is the Rf of the product and impurity too similar? Start->CheckPolarity AdjustSolvent Adjust Mobile Phase Polarity (e.g., change solvent ratio) CheckPolarity->AdjustSolvent Yes CheckLoading Is the column overloaded? CheckPolarity->CheckLoading No Success Improved Separation AdjustSolvent->Success ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes ConsiderSpecialty Consider Specialty Column (e.g., fluorinated stationary phase) CheckLoading->ConsiderSpecialty No ReduceLoad->Success ConsiderSpecialty->Success

Sources

Diagnostic Matrix: Steric Hindrance Parameters & Solution Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cyclo-Solutions Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when functionalizing cyclobutyl compounds.

The cyclobutane ring is experiencing a renaissance in medicinal chemistry due to its ability to induce conformational restriction, replace metabolically labile alkenes, and act as a unique aryl isostere[1]. However, its puckered "butterfly" conformation (with a dihedral angle of ~25–30°) creates severe transannular steric clashes—particularly in 1,3-disubstituted systems. This steric bulk routinely poisons traditional inner-sphere transition-metal catalysis, leading to stalled reactions, poor yields, and unwanted side products.

Below, you will find our diagnostic data, mechanistic troubleshooting guides, and self-validating protocols to help you bypass these steric walls.

Before opening a troubleshooting ticket, consult this quantitative matrix to align your specific steric challenge with the statistically optimal catalytic solution.

Reaction TypeSubstrate Steric ProfilePrimary Failure ModeRecommended SolutionExpected Yield Range
Suzuki-Miyaura Cyclobutyltrifluoroborate + Aryl Halideβ-hydride elimination (cyclobutene formation)Switch to Cobalt-catalysis (outer-sphere radical pathway)70–89%
Negishi Coupling 1,3-Disubstituted CyclobutylzincSlow oxidative addition / Transmetalation stallContinuous Flow Chemistry + Preactivated Zn70–90%
Difunctionalization Bicyclo[1.1.0]butanes (BCBs)Inner-sphere metal crowding (no reaction)Photoredox C–S σ-bond scission (strain-release)75–95%

Support Ticket 01: Transition-Metal Cross-Coupling Failures

Q: My Palladium-catalyzed Suzuki-Miyaura coupling with cyclobutyltrifluoroborates keeps stalling, and my GC-MS shows massive amounts of cyclobutene. Why is this happening, and how do I fix it?

Causality & Solution: You are experiencing the classic kinetic trap of inner-sphere transition metal catalysis. In traditional Palladium catalysis, transmetalation and reductive elimination require the bulky cyclobutyl group to closely coordinate with the metal center. The puckered geometry of the cyclobutane ring creates immense steric repulsion during this phase. Because transmetalation is sterically hindered and slow, the long-lived alkyl-palladium intermediate has ample time to undergo β-hydride elimination, yielding unwanted cyclobutene[2].

The Fix: Abandon the inner-sphere Palladium mechanism. Switch to a Cobalt-catalyzed cross-coupling system . Cobalt operates via a single-electron transfer (SET) mechanism, generating an alkyl radical. This outer-sphere radical pathway is highly insensitive to the steric environment at the metal center, allowing you to bypass the steric clash entirely and form the C–C bond efficiently[2].

G Start Cyclobutyl Halide/Metal Cross-Coupling Pd Palladium Catalysis Start->Pd Traditional Co Cobalt Catalysis (Radical Pathway) Start->Co Recommended Transmetalation Slow Transmetalation due to Steric Bulk Pd->Transmetalation Radical Alkyl Radical Generation (Outer Sphere) Co->Radical BetaElim β-Hydride Elimination (Undesired Alkene) Transmetalation->BetaElim Dominant Pathway Product Successful C-C Bond Formation Radical->Product Bypasses Sterics

Logical flow comparing Pd-catalyzed vs Co-catalyzed cyclobutyl cross-coupling pathways.

Protocol: Cobalt-Catalyzed Cross-Coupling of Cyclobutyl Grignards

Self-Validating Workflow based on2[2]

  • Catalyst Preparation: Flame-dry a Schlenk tube under argon. Add Co(acac)2​ (3.5 mol%), TMEDA (3.5 mol%), and your primary/secondary alkyl iodide (1.0 equiv) in anhydrous THF (0.2 M).

  • Thermal Control: Cool the reaction mixture to 0 °C. Causality: Radical generation is highly exothermic; maintaining 0 °C prevents runaway homocoupling of the Grignard reagent.

  • Controlled Addition: Add cyclobutylmagnesium bromide (1.5 equiv) dropwise via a syringe pump at a strict rate of 0.52 mmol/h.

  • Reaction Evolution: Allow the mixture to stir, gradually warming to room temperature over 2 hours.

  • Validation Check: Before aqueous workup, pull a 50 µL aliquot, quench with NH4​Cl , and analyze via crude 1H NMR.

    • Self-Validation: Look for a multiplet at ~6.0 ppm (cyclobutene). If this peak integrates to >5% relative to your product, your syringe pump addition rate was too fast, causing a localized buildup of the organometallic species that favored elimination. Adjust the pump rate down by 20% for the next batch.

  • Isolation: Quench the main reaction with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Support Ticket 02: Dense Functionalization & Ring Strain

Q: I am trying to synthesize a densely packed 1,1,3,3-tetrasubstituted cyclobutane. Standard nucleophilic additions fail completely due to the massive steric wall. How can I force this functionalization?

Causality & Solution: You cannot "force" molecules together when the steric repulsion exceeds the activation energy provided by standard thermal conditions. Instead, you must change the thermodynamic driving force.

The solution is to use Bicyclo[1.1.0]butanes (BCBs) combined with Photoredox Catalysis . BCBs possess an immense ring strain (~65 kcal/mol). By using a photocatalyst to generate a heteroatom-centered radical (e.g., a sulfur radical), you can initiate an attack on the BCB. The subsequent cleavage of the central C–C bond releases this massive strain, providing a thermodynamic avalanche that easily overcomes the kinetic barrier of forming a highly sterically congested cyclobutane[3].

G PC Photocatalyst (PC) Excitation RadicalGen Radical Generation (e.g., S-centered) PC->RadicalGen SET Addition Addition to BCB (Strain Release) RadicalGen->Addition Overcomes Sterics Distonic Cyclic Distonic Radical Cation Addition->Distonic C-S scission Product Polysubstituted Cyclobutane Distonic->Product Cross-coupling Product->PC PC Regeneration

Photoredox-mediated strain-release cascade for bicyclobutane difunctionalization.

Protocol: Photoredox Difunctionalization of Bicyclobutanes

Self-Validating Workflow based on3[3]

  • Reagent Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add your BCB substrate (1.0 equiv), the bifunctional sulfur reagent (1.5 equiv), and the photocatalyst fac-Ir(ppy)3​ (1.0 mol%).

  • Solvent & Degassing: Dissolve the mixture in anhydrous, degassed dichloromethane (0.1 M).

    • Critical Causality: You must degas via three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher and will immediately terminate the excited state of the Iridium photocatalyst, halting the reaction.

  • Irradiation: Seal the vial and place it under a 440–450 nm blue LED light source. Use a cooling fan to maintain the reaction at ambient room temperature (25 °C).

  • Validation Check: After 2 hours, check the reaction color. If the luminescent yellow/green color of the Iridium complex has turned dark brown or black, catalyst degradation has occurred (likely due to trace water or oxygen). Stop, re-purify your solvents, and restart.

  • Isolation: Once TLC indicates complete consumption of the BCB (typically 12–24 hours), concentrate the mixture under reduced pressure and purify via silica gel chromatography to isolate the syn-selective tetrasubstituted cyclobutane.

Support Ticket 03: 1,3-Disubstitution & Conformational Locking

Q: I am attempting a Negishi cross-coupling to synthesize a 1,3-disubstituted heteroaryl cyclobutane, but my batch reactions yield less than 20% product. Why?

Causality & Solution: 1,3-disubstituted cyclobutanes suffer from severe transannular interactions (similar to 1,3-diaxial interactions in cyclohexanes, but exacerbated by the tighter ring geometry). In batch chemistry, the generation of the functionalized cyclobutylzinc reagent is often incomplete, and the subsequent Palladium-catalyzed cross-coupling is too slow to outcompete catalyst deactivation[4].

The Fix: Transition your synthesis to Automated Flow Chemistry . By packing a column with preactivated zinc metal, you can continuously flow your cyclobutyl halide through the reactor to generate the organozinc reagent quantitatively. Immediately flowing this highly reactive intermediate into a heated zone containing your heteroaryl halide and a highly active Pd-catalyst ensures the cross-coupling occurs rapidly before the organozinc species can degrade or the catalyst can precipitate[4].

References

  • 1 - ru.nl / ChemMedChem 2.3 - acs.org / Journal of the American Chemical Society 3.2 - acs.org / Organic Letters 4.4 - acs.org / Organic Letters

Sources

Technical Support Center: Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol. This resource is tailored for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions and answers frequently asked questions to help you optimize your synthesis, improve purity and yield, and navigate experimental challenges.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, offering detailed explanations and practical solutions.

Question 1: My Grignard reaction is suffering from low yield. What are the probable causes and how can I enhance the conversion rate?

Low conversion in a Grignard reaction is a common problem, often due to the deactivation of the highly sensitive Grignard reagent. Here are the likely reasons and how to address them.

Potential Causes & Solutions

  • Presence of Moisture and Air: Grignard reagents are highly reactive towards moisture and oxygen. Trace amounts of water in glassware, solvents, or starting materials can quench the reagent.

    • Troubleshooting Steps:

      • Drying of Glassware: All glassware must be rigorously dried, either in an oven at over 120°C for several hours or by flame-drying under a high vacuum, followed by cooling under an inert atmosphere like nitrogen or argon.[1]

      • Solvent Purity: Use anhydrous solvents. It is recommended to use freshly distilled solvents or those from a solvent purification system. Commercially available anhydrous solvents should be used cautiously, and their water content can be verified using a Karl Fischer titration.[2]

      • Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere, using techniques like a Schlenk line or a glovebox. A continuous flow of nitrogen or argon should be maintained throughout the experiment.[2]

  • Quality of Starting Materials: The purity and condition of the magnesium and the aryl halide are crucial for success.

    • Troubleshooting Steps:

      • Magnesium Activation: The surface of magnesium turnings can have a passivating layer of magnesium oxide that hinders the reaction. Activating the magnesium is essential. This can be done by stirring the magnesium turnings under vacuum with gentle heating, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2][3] The formation of bubbles or a color change signals successful initiation.[2]

      • Aryl Halide Purity: The 4-bromo-3-fluorophenyl precursor must be pure and dry, as impurities can interfere with the formation of the Grignard reagent.

  • Reaction Temperature: The formation of the Grignard reagent is an exothermic process. If the temperature gets too high, it can lead to side reactions. The subsequent reaction with cyclobutanone also requires careful temperature control.

    • Troubleshooting Steps:

      • Controlled Addition: The aryl halide solution should be added to the magnesium suspension slowly and dropwise to maintain a gentle reflux.[4] A rapid addition can cause a temperature spike and the formation of byproducts.[5]

      • Optimal Temperature for Ketone Addition: The addition of cyclobutanone to the Grignard reagent is typically carried out at a low temperature (e.g., 0°C or -78°C) to minimize side reactions such as the enolization of the ketone.[6][7] After the addition is complete, the reaction is often allowed to warm to room temperature.[6]

Visualizing the Optimized Grignard Workflow

A Dry Glassware & Solvents D Slow Addition of Aryl Halide to Mg under N2/Ar A->D B Activate Mg Turnings (e.g., with I2) B->D C Prepare Aryl Halide Solution (Anhydrous Solvent) C->D E Grignard Reagent Formation (ArMgBr) D->E Initiation & Propagation F Cool Reaction to 0 °C E->F G Add Cyclobutanone Solution (Dropwise) F->G H Reaction with Ketone G->H I Aqueous Workup (e.g., NH4Cl) H->I J Product Isolation I->J

Caption: Optimized workflow for the Grignard reaction to synthesize the target alcohol.

Question 2: I am observing a significant amount of a biphenyl impurity in my crude product. What causes this side reaction, and how can I minimize it?

The formation of a biphenyl derivative is a classic side reaction in Grignard synthesis known as Wurtz-type coupling.[2][5]

Mechanism of Biphenyl Formation

This side reaction happens when the Grignard reagent (ArMgBr) reacts with the unreacted aryl halide (ArBr) starting material.[5]

ArMgBr + ArBr → Ar-Ar + MgBr₂

Factors Promoting Biphenyl Formation & Mitigation Strategies

FactorExplanationMitigation Strategy
High Local Concentration of Aryl Halide Adding the aryl halide too quickly leads to a high local concentration around the magnesium, increasing the likelihood of coupling.[5]Add the aryl halide solution dropwise and slowly to the magnesium suspension.[4] Ensure good stirring to maintain a homogeneous mixture.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of this side reaction.[2][5]Maintain a gentle reflux during Grignard formation and avoid excessive heating.[4]
Solvent Choice Ethers like THF and diethyl ether are standard, but their boiling points can affect the reaction temperature.[4]Tetrahydrofuran (THF) is a good solvent choice. If coupling is a significant issue, a lower-boiling solvent like diethyl ether might be considered, though this could slow down the Grignard formation.[4]

Visualizing Competing Reaction Pathways

cluster_0 Reaction Pathways ArMgBr Grignard Reagent (ArMgBr) Product Desired Alcohol (Ar-C(OH)-Cyclobutyl) ArMgBr->Product Desired Reaction Biphenyl Biphenyl Impurity (Ar-Ar) ArMgBr->Biphenyl Side Reaction (Wurtz Coupling) Cyclobutanone Cyclobutanone ArBr Aryl Halide (ArBr) ArBr->Biphenyl

Caption: Competing reaction pathways for the Grignard reagent.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and handling of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.

Question 3: What are the key analytical techniques for monitoring reaction progress and characterizing the final product?

A combination of analytical techniques is crucial for reliable reaction monitoring and final product characterization.

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the consumption of starting materials and the formation of the product.[8] A suitable solvent system (e.g., a mix of hexanes and ethyl acetate) should be developed to separate the starting materials, product, and any major impurities. The spots can be visualized under UV light and by staining with potassium permanganate, which reacts with the alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts, such as the biphenyl impurity. It can also be used to check the purity of the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is critical for confirming the structure of the final product. Key signals to look for are the aromatic protons, the cyclobutyl ring protons, and the hydroxyl proton.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is especially useful for fluorine-containing molecules. A single fluorine resonance at the expected chemical shift confirms the integrity of the fluoro-substituent.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for accurately determining the purity of the final product. A suitable method should be developed to separate the desired product from any non-volatile impurities.

Question 4: Are there any specific safety precautions I should take during this synthesis?

Yes, this synthesis involves several hazards that require careful management.

  • Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric (ignite spontaneously in air). They react violently with water and protic solvents.[1] All operations with Grignard reagents must be conducted under a strict inert atmosphere.[1]

  • Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides when stored and exposed to air and light. Always use freshly opened containers or test for peroxides before use.

  • 1,2-Dibromoethane: This is often used to activate magnesium and is a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Workup: Quenching the Grignard reaction is highly exothermic and can release flammable gases.[8] The quenching agent, such as a saturated aqueous ammonium chloride solution, should be added slowly and with cooling.[8]

Always consult the Safety Data Sheets (SDS) for all reagents and solvents. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. All operations should be performed in a properly functioning chemical fume hood.

References

  • Benchchem. Preventing the formation of Wurtz coupling products in Grignard reactions.
  • Benchchem. Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Benchchem. Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • Benchchem. Application Notes and Protocols: Reactions of 2-Methylcyclobutan-1-one with Grignard Reagents.
  • Alfa Chemistry. Grignard Reaction.
  • Schröter, M., et al. (2023).
  • ResearchGate. The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • Reddit. (2025, July 8). Wurtz coupling. r/Chempros.
  • Organic Chemistry Portal. Grignard Reaction.
  • Google Patents. (2012). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • Wikipedia. (2023, November 26). Wurtz reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism.
  • Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
  • Organic Syntheses Procedure. (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol.
  • Mykhailiuk, P. K. (2025, November 8).
  • Benchchem. A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
  • Reddit. (2023, September 15).
  • EPFL. Synthesis Problems ‒ LCSO.
  • DOI.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Organic Syntheses Procedure. 3-bromo-4-aminotoluene.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluorinated substrates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges. The unique electronic properties of fluorine substituents can significantly impact the reactivity of substrates, often necessitating carefully tailored reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Conversion of the Fluorinated Substrate

This is one of the most common challenges when working with fluorinated compounds, particularly electron-rich or sterically hindered aryl fluorides. The robust nature of the carbon-fluorine (C-F) bond often makes oxidative addition, the initial step in the catalytic cycle, a significant hurdle.

Root Cause Analysis & Solutions

1. Inefficient Oxidative Addition: The high bond dissociation energy of the C-F bond makes it less susceptible to cleavage by the Pd(0) catalyst compared to other carbon-halogen bonds.

  • Solution 1: Ligand Selection is Critical. The choice of ligand is paramount in activating the C-F bond. Bulky, electron-rich phosphine ligands are often required to promote oxidative addition.[1][2] Consider ligands from the Buchwald or Fu groups, which are specifically designed to enhance catalyst activity.

    • For Suzuki-Miyaura Couplings: Ligands like SPhos, XPhos, and RuPhos have shown great success with challenging substrates, including electron-rich aryl chlorides, and their efficacy can extend to aryl fluorides.[2]

    • For Buchwald-Hartwig Aminations: Biarylphosphine ligands are known to facilitate the challenging C-F reductive elimination from Pd(II) intermediates.[3]

    • For Sonogashira Couplings: The use of strong bases like LiHMDS can promote the coupling of even unreactive electron-rich fluoroarenes.[4]

  • Solution 2: Employ a More Active Precatalyst. Instead of generating the active Pd(0) species in situ from a Pd(II) source, consider using a preformed Pd(0) precatalyst. This can bypass potentially inefficient reduction steps that lead to catalyst decomposition.[3]

  • Solution 3: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for C-F bond cleavage. However, be mindful of potential side reactions and substrate/product decomposition at elevated temperatures.[5]

2. Catalyst Deactivation: The catalytic species can be sensitive and prone to deactivation through various pathways, including the formation of inactive palladium black.

  • Solution 1: Ensure Rigorous Air- and Moisture-Free Conditions. Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen and moisture.[6][7][8][9][10] Utilize proper Schlenk line or glovebox techniques to handle all reagents and set up the reaction under an inert atmosphere (e.g., argon or nitrogen).[6][7][8][9][10] All glassware should be oven- or flame-dried immediately before use.[6][7]

  • Solution 2: Solvent Choice and Purity. Use high-purity, anhydrous solvents. The presence of water can lead to undesired hydrodehalogenation side reactions, particularly with fluorinated substrates.[11][12]

3. Substrate-Specific Challenges: The electronic nature and steric environment of the fluorine substituent play a crucial role.

  • Electron-Rich Fluoroarenes: These are notoriously difficult substrates due to the increased electron density on the aromatic ring, which disfavors oxidative addition.[13]

    • Solution: Employ highly active catalyst systems, often with specialized ligands, and consider higher reaction temperatures.

  • Sterically Hindered Substrates: Bulky groups near the C-F bond can physically block the palladium catalyst from approaching and initiating oxidative addition.

    • Solution: Ligands with a larger cone angle might be necessary to create a more accessible catalytic center.

Experimental Protocol: General Setup for Air-Sensitive Cross-Coupling
  • Glassware Preparation: Rigorously dry all glassware, including the reaction vessel, condenser, and stir bar, in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[6][7]

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity argon or nitrogen using a Schlenk line or manifold.[7][8] Perform at least three vacuum-backfill cycles to ensure the removal of all air and moisture.[6]

  • Reagent Addition: Add solid reagents (palladium precatalyst, ligand, base, and fluorinated substrate) to the reaction flask under a positive flow of inert gas.

  • Solvent and Liquid Reagent Addition: Add anhydrous solvent and any liquid coupling partners via a gas-tight syringe.

  • Reaction Execution: Heat the reaction to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

Issue 2: Formation of Significant Side Products

The presence of fluorine can alter the reaction pathways, leading to the formation of undesired byproducts.

Common Side Products and Their Mitigation

1. Hydrodefluorination/Hydrodehalogenation: This is the replacement of the fluorine (or other halogen) atom with a hydrogen atom. This side reaction can be prevalent when using fluorinated substrates.[11][12]

  • Cause: The presence of a hydrogen source, often trace water in the reaction medium, can lead to this undesired outcome.[11][12] Certain phosphine ligands can also promote this pathway.[11]

  • Solution:

    • Use rigorously dried solvents and reagents.

    • If hydrodehalogenation persists, consider a different class of ligand. Computational studies have shown that the choice of phosphine can influence the product distribution between C-C coupling and hydrodehalogenation.[11]

2. Homocoupling: The formation of a biaryl product from the coupling of two molecules of the same starting material.

  • Cause: This can occur with both the fluorinated substrate and the coupling partner (e.g., boronic acid in Suzuki couplings). It is often promoted by the presence of oxygen.

  • Solution:

    • Thoroughly degas all solvents and ensure a strictly inert atmosphere.

    • In Suzuki couplings, using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[2]

3. Formation of Regioisomers: In some cases, particularly with certain meta-substituted aryl triflates, the formation of regioisomeric fluoride side products can be observed.

  • Cause: This can arise from a competing deprotonation pathway leading to a palladium-benzyne intermediate.[3]

  • Solution: The design of specific ligands has been shown to substantially reduce the formation of these regioisomers.[3]

Data Summary: Recommended Conditions for Different Coupling Reactions
Coupling ReactionFluorinated Substrate TypeRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)
Suzuki-Miyaura Electron-deficient fluoroarenesPd(dppf)Cl₂K₂CO₃, CsFDioxane/Water, Toluene/Water
Electron-rich fluoroarenesSPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane
Buchwald-Hartwig Amination Aryl fluoridesBiarylphosphine ligands (e.g., XPhos)NaOtBu, K₃PO₄, DBU[14][15]Toluene, Dioxane
Sonogashira Aryl fluoridesXPhosLiHMDS, Et₃NTHF, MeCN/PhMe[4][15]
Issue 3: Difficulty with C-F Reductive Elimination

While oxidative addition is often the primary challenge, the final C-F bond-forming reductive elimination step can also be kinetically demanding.[1][3] This is particularly true in reactions aiming to synthesize aryl fluorides.

  • Cause: The high energy required to form the C-F bond and the tendency of fluoride to bond with the phosphorus of the ligand can make this step difficult.[1]

  • Solution:

    • Ligand Modification: The use of sterically hindered ligands can facilitate reductive elimination.[1] DFT calculations have shown that the presence of ortho-substituents on the heteroaryl bromide can lower the barrier for C-F reductive elimination.[16]

    • Higher Oxidation State Catalysis: Some strategies utilize oxidants to generate Pd(III) or Pd(IV) intermediates, from which C-F reductive elimination is more favorable.[3][17][18][19]

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine substituent on an aromatic ring affect its reactivity in cross-coupling reactions?

The position of the fluorine atom significantly influences the electronic properties of the C-F bond and the aromatic ring, thereby affecting reactivity. Fluorine is strongly electron-withdrawing through the sigma bond (inductive effect) but can be a weak pi-donor (resonance effect).

  • ortho -Fluorine: An ortho-fluorine can have a directing effect in some C-H activation reactions, favoring metalation at the adjacent C-H bond.[20] In some cross-coupling reactions, an ortho-substituent can accelerate reductive elimination.[16]

  • meta -Fluorine: The inductive effect is dominant, making the carbon to which it is attached more electrophilic.

  • para -Fluorine: Both inductive and resonance effects are at play.

Q2: Are there alternatives to palladium for coupling with fluorinated substrates?

Yes, other transition metals have been explored for C-F bond activation.

  • Nickel: Nickel catalysts have shown promise for the Suzuki-Miyaura coupling of aryl fluorides, particularly for electron-deficient substrates.[21] Nickel and palladium can sometimes offer complementary reactivity and selectivity.[22]

  • Copper: Copper-catalyzed Sonogashira reactions are well-established and can tolerate fluorinated substrates.[23]

Q3: Can I use aryl fluorides in Suzuki-Miyaura reactions?

While more challenging than aryl bromides or iodides, the Suzuki-Miyaura coupling of aryl fluorides is possible, especially with highly electron-deficient fluoroarenes.[21] Success with less activated or electron-rich aryl fluorides often requires specialized, highly active catalyst systems.[21]

Q4: What is the role of additives in these reactions?

Additives can play several crucial roles:

  • Fluoride Scavengers: In some cases, additives are used to facilitate the removal of fluoride from the palladium center after oxidative addition.

  • Promoting Reductive Elimination: Certain additives can assist in the final bond-forming step.

  • Stabilizing the Catalyst: Additives can sometimes prevent catalyst decomposition and prolong its active lifetime. For instance, the addition of triethyl(trifluoromethyl)silane (TESCF3) was found to improve regioselectivity in a palladium-catalyzed fluorination reaction.[24]

Q5: How can I safely handle the air-sensitive reagents required for these reactions?

Strict adherence to air-free techniques is crucial for both safety and reaction success.

  • Inert Atmosphere: Always work under a positive pressure of an inert gas like argon or nitrogen. A Schlenk line or a glovebox is highly recommended.[6][7][8][9][10]

  • Dried Glassware and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[6][7]

  • Syringe and Cannula Techniques: Use gas-tight syringes for transferring liquids and cannula transfer techniques for larger volumes of air-sensitive solutions.[7][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[6]

Visualizing Key Processes

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-M PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime - M-X RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow Troubleshooting Low Conversion Start Low/No Conversion Observed Check_Conditions Problem: Inefficient Reaction Verify Inert Atmosphere Check Solvent/Reagent Purity Confirm Temperature Start->Check_Conditions Optimize_Catalyst Problem: Poor Catalyst Activity Switch to Bulky, Electron-Rich Ligand Use Pd(0) Precatalyst Increase Catalyst Loading Check_Conditions->Optimize_Catalyst If conditions are correct Success Improved Conversion Check_Conditions->Success If issue is resolved Substrate_Issue Problem: Unreactive Substrate Increase Reaction Temperature Consider Alternative Metal Catalyst (e.g., Ni) Optimize_Catalyst->Substrate_Issue If still low conversion Optimize_Catalyst->Success If issue is resolved Side_Reactions Problem: Competing Pathways Identify Byproducts (GC-MS, NMR) Address Hydrodefluorination Minimize Homocoupling Substrate_Issue->Side_Reactions If substrate is known to be challenging Substrate_Issue->Success If issue is resolved Side_Reactions->Success If side reactions are suppressed

Caption: A logical workflow for diagnosing and resolving low conversion issues.

References

  • Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. (2016). Vertex AI Search.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Palladium(III)
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchG
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides | Organometallics - ACS Public
  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes | Organic Letters - ACS Public
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014). Vertex AI Search.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Vertex AI Search.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Vertex AI Search.
  • Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes | Organic Letters - ACS Public
  • Application Notes and Protocols: Experimental Setup for Reactions with Air-Sensitive Alane Complexes - Benchchem. Vertex AI Search.
  • Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles - PMC. Vertex AI Search.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Public
  • Carbon(sp3)-fluorine bond-forming reductive elimination from palladium(IV) complexes. - SFA Faculty Showcase. (2012). Vertex AI Search.
  • Sonogashira Couplings Catalyzed by Fe Nanoparticles Containing ppm Levels of Reusable Pd, under Mild Aqueous Micellar Conditions | ACS C
  • Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)
  • Pd-Catalyzed Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Vertex AI Search.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer N
  • air sensitive reaction setup - YouTube. (2020). Vertex AI Search.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Vertex AI Search.
  • Cross-Coupling Reactions Guide. Vertex AI Search.
  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. (2025). Vertex AI Search.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Public
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Vertex AI Search.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Public
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Public
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Vertex AI Search.
  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. - chem.ox.ac.uk. Vertex AI Search.
  • Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC. (2019). Vertex AI Search.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Vertex AI Search.
  • 3: Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. (2024). Vertex AI Search.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. Vertex AI Search.
  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. - chem.ox.ac.uk. Vertex AI Search.
  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons - White Rose Research Online. Vertex AI Search.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Public

Sources

Improving yield in multi-step synthesis involving cyclobutanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic hurdles associated with four-membered ring systems.

Synthesizing cyclobutanes is notoriously difficult. The inherent ring strain (releasing ~163 kcal/mol per CH₂ group upon combustion) forces the ring into a puckered conformation to relieve eclipsing torsional strain, making these molecules highly susceptible to ring-opening side reactions during multi-step sequences. This guide provides field-proven causality, self-validating protocols, and targeted FAQs to optimize your yields.

Diagnostic Troubleshooting Workflow

Before diving into specific reaction conditions, use the logical workflow below to isolate the root cause of your yield drop.

G Start Low Yield in Cyclobutane Synthesis Photo Photochemical [2+2] Cycloaddition Start->Photo Metal Metal-Catalyzed C-H Functionalization Start->Metal Degrad Post-Synthesis Ring Degradation Start->Degrad Photo_Fix 1. Degas Solvent (O2 Quenching) 2. Optimize Wavelength 3. Add Triplet Sensitizer Photo->Photo_Fix Metal_Fix 1. Screen Solvents (HFIP) 2. Check Catalyst Purity 3. Lower Temperature Metal->Metal_Fix Degrad_Fix 1. Avoid Strong Lewis Acids 2. Minimize Thermal Stress 3. Check for 1,4-Biradical Cleavage Degrad->Degrad_Fix

Diagnostic workflow for troubleshooting low yields in cyclobutane synthesis.

Quantitative Failure Analysis & Optimization Strategies

To systematically improve your multi-step synthesis, you must understand the primary failure modes associated with your chosen methodology.

Synthesis StrategyPrimary Yield LimiterMechanistic CauseOptimization Protocol
Photochemical [2+2] Cycloaddition Incomplete conversion / OligomerizationTriplet state quenching by O₂ or competitive cis-trans isomerization of the alkene.Implement strict freeze-pump-thaw degassing; utilize a triplet sensitizer (e.g., benzophenone)[1].
Pd-Catalyzed C-H Functionalization Stalled reaction at ~30-40% yieldCatalyst deactivation or steric hindrance preventing the second arylation step.Switch solvent to Hexafluoro-2-propanol (HFIP) to stabilize intermediates via H-bonding[2].
Post-Synthesis Transformations Unexpected ring-openingRelief of ~26 kcal/mol ring strain triggered by thermal stress or strong Lewis acids[3].Maintain cryogenic temperatures (-78 °C) during functional group interconversions; use mild reagents.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is resulting in a low yield, even though my starting material is fully consumed. What is the mechanistic cause? A1: If starting material is consumed but cyclobutane yield is low, you are likely losing mass to oligomerization or competing side reactions (like cis-trans isomerization). The electronic properties of your reacting alkenes dictate the efficiency of the head-to-tail vs. head-to-head approach. Furthermore, if your solvent is not rigorously deoxygenated, triplet oxygen will quench the excited state of your photosensitizer before energy transfer can occur. 1[1] recommend utilizing a triplet sensitizer (like acetone or benzophenone) and ensuring strict degassing to populate the triplet excited state efficiently without interference.

Q2: I am using Palladium-catalyzed C-H functionalization to build a cyclobutane derivative, but the reaction stalls and I get poor diastereoselectivity. How can I push this to completion? A2: Stalled metal-catalyzed cycloadditions are typically the result of catalyst deactivation or overwhelming steric hindrance at the metal center[4]. To overcome this, solvent selection is critical. Research on 2[2] demonstrates that switching the solvent to hexafluoro-2-propanol (HFIP) drastically accelerates the reaction rate. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition states, while its steric bulk suppresses undesired secondary arylations, allowing for isolated yields exceeding 65% on complex substrates.

Q3: My cyclobutane ring is stable after the initial synthesis, but it unexpectedly opens during a subsequent deprotection step. Why? A3: You are fighting thermodynamics. Cyclobutanes possess immense 3[3]. When exposed to high temperatures or strong electrophiles/Lewis acids during deprotection, the molecule can undergo a retro-[2+2] cycloaddition or cleave via a 1,4-biradical intermediate to relieve this strain. You must redesign your multi-step sequence to use orthogonal protecting groups that can be removed under mild, neutral, or reductive conditions (e.g., hydrogenolysis of benzyl ethers) rather than harsh acidic conditions.

Standardized Experimental Protocol: Organophotoredox Catalyzed [2+2] Cycloaddition

To ensure reproducibility and high yield, use this self-validating protocol for the dimerization of electron-rich alkenes. This method utilizes continuous flow or optimized batch conditions to minimize over-irradiation and thermal degradation[5].

Materials Required:

  • Electron-rich alkene substrate (e.g., vinyl carbazole derivative)

  • Organophotoredox catalyst (e.g., 3 mol% pMeOTPT)

  • Acetone (HPLC grade)

  • 450 nm LED photoreactor

Step-by-Step Methodology:

  • Solution Preparation: In a flame-dried Schlenk flask, dissolve the alkene substrate (1.0 equiv) and the organophotoredox catalyst (3 mol%) in acetone to achieve a concentration of 0.1 M.

  • Self-Validating Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Validation Check: After the third cycle, leave the flask under static vacuum at room temperature for 5 minutes. If any bubbling is observed, oxygen is still present; repeat the cycle. Oxygen will act as a radical quencher and kill your yield.

  • Irradiation: Backfill the flask with ultra-pure Argon. Place the reaction vessel in a 450 nm LED photoreactor.

    • Causality Note: Maintain the reaction at cryogenic temperatures (or strictly controlled room temperature via a cooling block) to prevent thermal retro-[2+2] degradation of the newly formed strained ring.

  • Reaction Monitoring: Stir the mixture and monitor via GC-MS or TLC every 2 hours. The use of a highly specific 450 nm wavelength ensures selective excitation of the catalyst without promoting non-specific degradation of the substrate.

  • Workup & Purification: Once the starting material is consumed, concentrate the mixture in vacuo at a low temperature (do not exceed 30 °C on the rotovap water bath). Purify the crude residue via flash column chromatography on silica gel to isolate the dimeric cyclobutane.

References

  • PubMed Central (PMC) - Applications of C–H Functionalization Logic to Cyclobutane Synthesis URL:[Link]

  • ChemRxiv - Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed[2+2]-cycloaddition URL:[Link]

  • OpenOChem - Stability of Cycloalkane (Combustion Analysis) URL: [Link]

Sources

Technical Support Center: Purification of Cyclobutane Products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of cyclobutane products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with organometallic impurities in their synthetic workflows. Cyclobutane synthesis often relies on powerful organometallic catalysts, such as those based on palladium and ruthenium, which are essential for reactions like [2+2] cycloadditions, cross-couplings, and olefin metathesis.[1][2][3] However, the removal of residual metal from the final product is a critical and often challenging step, particularly in pharmaceutical applications where strict limits on metal contaminants are enforced.[4][5][6]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification processes.

Part 1: Frequently Asked Questions (General Purification Strategy)

This section addresses broad, high-level questions that apply to the removal of various organometallic impurities.

Q1: My NMR spectrum looks clean, but I suspect there's still metal in my cyclobutane product. How can I be sure?

A1: While ¹H and ¹³C NMR are excellent for assessing organic purity, they are generally insensitive to trace levels of organometallic impurities.[7][8][9] The presence of residual metals, even at low ppm levels, can interfere with downstream biological assays or subsequent catalytic steps.[10]

  • Causality: Organometallic complexes or their decomposition products may not have proton or carbon signals that are easily distinguishable from your product or baseline noise. Furthermore, paramagnetic metals can broaden NMR signals, sometimes making both product and impurity signals difficult to interpret.

  • Recommended Action: For definitive quantification of residual metals, more sensitive analytical techniques are required. The industry standards are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][12][13] These methods can accurately measure metal content down to parts-per-billion (ppb) levels. For rapid, in-lab screening, catalysis-based fluorometric methods have also been developed for specific metals like palladium.[11][12]

Q2: I've performed a standard aqueous workup and column chromatography, but my product is still colored. What's the likely cause?

A2: A persistent color (often yellow, brown, or black) in your isolated cyclobutane product is a strong indicator of residual organometallic species, especially from ruthenium or palladium catalysts.[14][15]

  • Causality: Standard silica gel chromatography may not effectively remove all forms of metal impurities. Some organometallic complexes can be relatively non-polar and co-elute with your product, while others might decompose on the column, streaking throughout the fractions. Colloidal metal particles are also notoriously difficult to remove by simple filtration or standard chromatography.[16]

  • Recommended Action: You need to employ a more targeted purification strategy. This could involve:

    • Treatment with an Oxidizing Agent: Before chromatography, washing the crude product with an agent like hydrogen peroxide can convert soluble ruthenium complexes into highly insoluble ruthenium dioxide, which can then be filtered off.[17]

    • Use of Metal Scavengers: These are solid-supported reagents with functional groups that chelate and bind tightly to specific metals, allowing for their removal by simple filtration.[18]

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb many metal impurities.[15][19][20]

Q3: How do I choose the right purification method for my specific impurity and product?

A3: The optimal purification strategy depends on the identity of the metal, its likely oxidation state, the properties of your cyclobutane product (e.g., solubility, stability), and the required level of purity. The following decision tree provides a general guide.

G start Start: Crude Cyclobutane Product (Post-Workup) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Primary Method: Filtration (e.g., through Celite) is_heterogeneous->filtration Yes is_solid Is the product a solid and thermally stable? is_heterogeneous->is_solid No (Homogeneous) check_soluble Still Impure? (Possible Leaching/Soluble Species) filtration->check_soluble scavenger_path Proceed to Scavenging or Recrystallization check_soluble->scavenger_path Yes final_purity Check Purity (ICP-MS/OES) check_soluble->final_purity No scavenging Primary Method: Metal Scavenging (Targeted removal of soluble metals) scavenger_path->scavenging recrystallization Primary Method: Recrystallization (Excludes impurities from crystal lattice) is_solid->recrystallization Yes is_solid->scavenging No recrystallization->final_purity scavenging->final_purity

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Guides for Specific Impurities

A. Palladium Impurities

Palladium catalysts are ubiquitous in cross-coupling reactions (e.g., Suzuki, Heck) used to functionalize cyclobutane scaffolds.[3][19] Residual palladium can exist as Pd(0) or Pd(II) species, often complexed to ligands like phosphines.

Q4: I used a standard silica gel column after my Suzuki coupling, but ICP-MS analysis shows over 100 ppm of palladium remains. Why?

A4: This is a common issue. Significant levels of palladium can remain even after chromatography.[10][21]

  • Causality: Your cyclobutane product itself might be a good ligand for palladium, causing it to co-elute.[12] Additionally, phosphine ligands used in the reaction can oxidize on silica gel, changing the polarity of the palladium complex in unpredictable ways.

  • Troubleshooting & Optimization:

    • Scavenger Treatment: This is the most reliable method. Use a scavenger with high affinity for palladium. Thiol-functionalized silica (Si-Thiol) is effective for both Pd(0) and Pd(II), while triaminotetrazine (Si-TMT) shows exceptionally high affinity.[5][22]

    • Activated Carbon: Treatment with activated carbon is a cost-effective method, though it may require optimization and sometimes leads to loss of product due to non-specific adsorption.[19][20]

    • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that physically excludes metal impurities from the growing crystal lattice.[23][24][25][26] This can be highly effective as a final purification step.

Q5: My palladium scavenger isn't working effectively. What could be wrong?

A5: The efficiency of a metal scavenger depends on several factors.[27]

  • Causality & Solutions:

    • Incorrect Scavenger Choice: Ensure the scavenger is appropriate for the palladium species. Thiol-based scavengers are generally good all-rounders.[5]

    • Insufficient Equivalents or Time: Scavenging is a chemical reaction. You may need to increase the equivalents of the scavenger (typically 3-10 eq. relative to the metal) or increase the reaction time (from 1 hour to overnight).[5]

    • Solvent Incompatibility: The scavenger must be able to interact with the metal in the chosen solvent. Most silica-based scavengers work well in common organic solvents like DCM, THF, or EtOAc.[18]

    • Competitive Binding: If your product is a very strong ligand (e.g., contains thiol or certain nitrogen heterocycles), it may compete with the scavenger for the palladium. In such challenging cases, a scavenger with a very high binding affinity, like Si-TMT, may be necessary, potentially at elevated temperatures.[5]

Scavenger TypeFunctional GroupTarget MetalsTypical Conditions
Si-Thiol Thiol (-SH)Pd, Pt, Ru, Rh, Cu4-10 eq., RT to 60°C, 1-16 h
Si-TMT TriaminomercaptotriazinePd, Ru3-5 eq., RT, 4-16 h
MP-TMT Macroporous TMTPd, Ru3-5 eq., RT, 4-16 h
Si-Amine Primary/Secondary AminePd(II), Ru, Rh5-10 eq., RT, 2-24 h
Activated Carbon N/ABroad Spectrum (Pd, Ru)10-50x weight of catalyst, RT, 1-12 h

Caption: Comparison of common metal scavengers for organometallic impurity removal.[5][15][18][28]

B. Ruthenium Impurities

Ruthenium catalysts, like the Grubbs-type catalysts, are essential for ring-closing metathesis (RCM) to form cyclobutane rings.[29] They often leave behind highly colored and difficult-to-remove impurities.[15]

Q6: After a ring-closing metathesis reaction, my product is dark brown, and the color persists through chromatography. How can I remove these ruthenium byproducts?

A6: Ruthenium byproducts from metathesis reactions are notoriously challenging to remove.[15] Simple chromatography is often insufficient.

  • Causality: The active ruthenium carbene catalyst decomposes into various ruthenium species during the reaction and workup, which have a range of polarities and can be difficult to separate from the desired product.

  • Troubleshooting & Optimization:

    • Oxidative Treatment: A simple and effective method is to wash the crude reaction mixture with an oxidizing agent. A 15% aqueous solution of hydrogen peroxide (H₂O₂) can oxidize ruthenium complexes to insoluble ruthenium dioxide (RuO₂), which can be filtered off.[17] This also oxidizes phosphine ligands to the more polar phosphine oxides, facilitating their removal.[14][17]

    • Isocyanide Quenching: Adding a polar isocyanide to the reaction mixture after completion rapidly quenches the catalyst by forming a polar coordinate complex. This polar complex can then be easily removed by a simple silica gel filtration. This method can reduce ruthenium levels to <1 ppm.

    • Activated Carbon and Silica Gel Sequence: A highly effective protocol involves sequential treatment: first, adsorb the crude product onto silica gel and filter. Then, treat the filtrate with activated carbon, filter, and finally perform column chromatography. This multi-step process can reduce ruthenium levels significantly.[15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Metal Removal with a Solid-Supported Scavenger

This protocol provides a reliable workflow for using scavengers like Si-Thiol or Si-TMT.

G cluster_workflow Scavenger Purification Workflow dissolve 1. Dissolve crude product in suitable solvent (e.g., DCM, THF, EtOAc) add_scavenger 2. Add scavenger (3-10 eq. vs metal) dissolve->add_scavenger stir 3. Stir mixture (RT to 60°C, 1-16 h) add_scavenger->stir filter 4. Filter the mixture (through Celite or filter paper) stir->filter rinse 5. Rinse scavenger with fresh solvent filter->rinse concentrate 6. Combine filtrates and concentrate rinse->concentrate analyze 7. Analyze for residual metal (ICP-MS) concentrate->analyze

Caption: General workflow for palladium removal using a solid-supported scavenger.[18][27]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude cyclobutane product in a suitable organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate) in a round-bottom flask.

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 3-10 equivalents relative to the initial moles of metal catalyst used).

  • Agitation: Stir the resulting slurry at room temperature for 4-16 hours. In difficult cases, the temperature can be increased (e.g., to 40-60°C), and the time extended.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the scavenger, which now has the metal bound to it.

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

  • Validation: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration is below the target threshold.[10][21]

Protocol 2: Recrystallization for High-Purity Solids

Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble and insoluble impurities.[23][24][25][26][30]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve your cyclobutane product poorly at room temperature but completely at its boiling point. Impurities, including residual metal complexes, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[24][26]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid is fully dissolved.[30]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[30] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[23]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

References

  • SOP: CRYSTALLIZATION. (n.d.). Chemed.chem.purdue.edu. Retrieved March 27, 2026, from [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206.]([Link])

  • Recrystallization. (n.d.). University of Toronto. Retrieved March 27, 2026, from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved March 27, 2026, from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, March 24). American Pharmaceutical Review. Retrieved March 27, 2026, from [Link]

  • Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved March 27, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]

  • A simple oxidative procedure for the removal of ruthenium residues. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Bu, X., et al. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ACS Publications. Retrieved March 27, 2026, from [Link]

  • A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. (2001). PubMed. Retrieved March 27, 2026, from [Link]

  • Ahn, Y. M., Yang, K. L., & Georg, G. I. (2003). An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions. Organic Letters, 5(2), 141–143.]([Link])

  • Method of removing palladium. (2005). Google Patents.
  • McGill, A. R., & Johnson, J. S. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1336–1344.]([Link])

  • Activated Carbon For Heavy Metals Removal From Syngas. (2025). Zhulin Carbon. Retrieved March 27, 2026, from [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (2010). Docplayer. Retrieved March 27, 2026, from [Link]

  • Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. Retrieved March 27, 2026, from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(6), 915–922.]([Link])

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved March 27, 2026, from [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. Retrieved March 27, 2026, from [Link]

  • How can I remove palladium Pd catalyst easily?. (2015). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Activated Carbon For Heavy Metal Removal. (n.d.). Heycarbons. Retrieved March 27, 2026, from [Link]

  • Huang, J. P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 939–941.]([Link])

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved March 27, 2026, from [Link]

  • Metal Scavenger User Guide. (n.d.). Biotage. Retrieved March 27, 2026, from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Catalyst Support with Activated Carbon. (n.d.). Calgon Carbon. Retrieved March 27, 2026, from [Link]

  • Purifying process of cyclobutanone. (2013). Google Patents.
  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Retrieved March 27, 2026, from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1534.]([Link])

  • Method for removing heavy metals from organic compounds. (2001). Google Patents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.]([Link])

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15636–15673.]([Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved March 27, 2026, from [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Method of removing organic materials using aqueous cleaning solutions. (2005). Google Patents.
  • Fairbrother, D. H., et al. (2010). Atomic radical abatement of organic impurities from electron beam deposited metallic structures. Journal of Vacuum Science & Technology B, 28(3), C3B1–C3B7.]([Link])

  • Acidic Cleaning And Oxide Removal. (n.d.). P2 InfoHouse. Retrieved March 27, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Methods and compositions for the removal of impurities from an impurity-loaded organic salt. (n.d.). Google Patents.
  • The use of alternative solvent purification techniques. (n.d.). OSU Chemistry. Retrieved March 27, 2026, from [Link]

  • Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. (2010). Google Patents.

Sources

Technical Support Center: Characterization and Troubleshooting of Unexpected Byproducts in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development engaged in the synthesis of cyclobutane moieties. The construction of the strained four-membered ring, while a powerful tool in medicinal chemistry for introducing three-dimensionality, is often accompanied by the formation of unexpected byproducts that can complicate purification and reduce yields.[1][2] This guide is designed to provide practical, field-proven insights into identifying, characterizing, and mitigating these challenges through a comprehensive question-and-answer format, detailed troubleshooting protocols, and logical workflows.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is yielding a complex mixture of products with low conversion of my starting material. What are the likely culprits and how can I improve the reaction?

A1: This is a common challenge in photochemical [2+2] cycloadditions. The issue often stems from a combination of factors related to reaction conditions and substrate reactivity. A systematic approach to troubleshooting is crucial.[3]

  • Insufficient Light Source or Incorrect Wavelength: The energy of the light source must be sufficient to excite the substrate, typically an enone, to its triplet state for the reaction to proceed efficiently.[3][4] Ensure your UV lamp's wavelength is appropriate for your substrate's absorption maximum. For instance, many enones are effectively excited around 300 nm.[4]

  • Reaction Time and Concentration: Dilute conditions can hinder the desired intermolecular reaction, while overly concentrated solutions may favor dimerization of the starting material.[5] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and concentration.[3]

  • Oxygen Quenching: Molecular oxygen is a known quencher of triplet excited states, which can significantly inhibit the desired photochemical reaction.[3] It is imperative to thoroughly degas the solvent prior to and during the reaction.

  • Competing Side Reactions: Cis-trans isomerization of the alkene starting material can compete with the cycloaddition process, leading to a mixture of diastereomeric products or unreacted starting material.[3] Additionally, homodimerization of one of the alkene components can be a significant side reaction, especially if one component is present in excess or is more reactive under the photochemical conditions.[5][6]

Q2: I'm observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

A2: Achieving high diastereoselectivity is a frequent hurdle in cyclobutane synthesis, as the stereochemical outcome is governed by a delicate interplay of steric and electronic factors.

  • Solvent Effects: The polarity of the solvent can have a profound impact on the diastereoselectivity of the reaction.[7] In some instances, changing the solvent can even reverse the selectivity. It is advisable to screen a range of solvents, from non-polar (e.g., hexane, benzene) to polar (e.g., acetonitrile, water). Protic solvents, for example, can disrupt intramolecular hydrogen bonds that may otherwise direct the stereochemical outcome in aprotic media.[7]

  • Temperature: For thermally induced [2+2] cycloadditions, temperature can influence the transition state energies, thereby affecting the diastereomeric ratio. A systematic study of the reaction at different temperatures is recommended.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on one of the reacting partners can provide facial selectivity, leading to the preferential formation of one diastereomer. Similarly, chiral Lewis acids or photosensitizers can create a chiral environment around the reactants, influencing the stereochemical outcome of the cycloaddition.

Q3: My reaction has produced an unexpected byproduct with a different molecular weight than the desired cyclobutane. What could it be?

A3: The formation of byproducts with different molecular weights can arise from several side reactions.

  • Homodimerization: As mentioned, one of the alkene partners may react with itself to form a homodimer. This is particularly common in photochemical reactions and will result in a product with double the molecular weight of the starting alkene.[5][6]

  • Ring-Opening of the Cyclobutane Product: Cyclobutanes are strained molecules and can undergo ring-opening under harsh workup or purification conditions, such as high temperatures or the presence of strong acids or bases.[8] This can lead to the formation of linear isomers.

  • Solvent Adducts: In some cases, the excited state of the substrate may react with the solvent, leading to the formation of a solvent adduct. This is more likely with reactive solvents.

  • Fragmentation: Depending on the substrate and reaction conditions, fragmentation of the starting materials or the product can occur, leading to byproducts with lower molecular weights. For instance, in the ring contraction of pyrrolidines to form cyclobutanes, β-fragmentation is a known side reaction.[9][10]

Troubleshooting Guides and Experimental Protocols

Troubleshooting Low Yield and Complex Product Mixtures in [2+2] Photocycloadditions

This guide provides a systematic workflow to diagnose and resolve common issues leading to low yields and product complexity in photochemical [2+2] cycloaddition reactions.

Troubleshooting_Low_Yield start Low Yield / Complex Mixture check_light Verify Light Source and Wavelength start->check_light check_conditions Optimize Reaction Conditions start->check_conditions check_quenching Investigate Quenching start->check_quenching check_side_reactions Analyze for Side Reactions start->check_side_reactions solution_light Use Appropriate Lamp / Filter check_light->solution_light Incorrect Wavelength solution_conditions Screen Solvents and Concentrations check_conditions->solution_conditions Suboptimal Parameters solution_quenching Degas Solvent Thoroughly check_quenching->solution_quenching Presence of Oxygen solution_side_reactions Adjust Stoichiometry / Use Sensitizer check_side_reactions->solution_side_reactions Homodimerization / Isomerization end_node Improved Yield and Purity solution_light->end_node solution_conditions->end_node solution_quenching->end_node solution_side_reactions->end_node

Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.

Protocol 1: General Procedure for Monitoring a [2+2] Photocycloaddition by TLC and GC-MS
  • Preparation: In a quartz reaction vessel, dissolve the enone (1.0 equiv) and the alkene coupling partner (1.5 equiv) in a suitable solvent (e.g., acetonitrile, acetone) that has been thoroughly degassed with argon or nitrogen for at least 30 minutes.[3]

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp of the appropriate wavelength (e.g., 300 nm).[4] Ensure the reaction is stirred and maintained at a constant temperature.

  • Reaction Monitoring (TLC): At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Spot the aliquot on a TLC plate alongside spots of the starting materials. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize the spots under a UV lamp and/or by staining. The disappearance of starting materials and the appearance of a new spot will indicate reaction progress.

  • Reaction Monitoring (GC-MS): For a more quantitative analysis, dilute the reaction aliquot in a suitable solvent and inject it into a GC-MS. This will allow for the identification of starting materials, the desired product, and any volatile byproducts based on their retention times and mass spectra.

  • Workup: Once the reaction is deemed complete by TLC or GC-MS, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[3]

Protocol 2: Characterization of an Unexpected Byproduct by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of unexpected byproducts. The fluxional nature of the cyclobutane ring can lead to unpredictable chemical shifts, making thorough analysis crucial.[6][11]

  • Sample Preparation: Isolate the byproduct of interest using column chromatography or preparative HPLC.[12] Ensure the sample is free of residual solvents. Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling constants of the signals will provide initial information about the structure. For cyclobutanes, protons on the four-membered ring typically appear in the range of 1.5-3.5 ppm.[13][14]

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum. The number of signals will indicate the number of unique carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is essential for determining the stereochemistry of the cyclobutane ring.[13]

Data Interpretation for Common Byproducts:

Byproduct TypeExpected NMR Signatures
Homodimer Symmetrical structure often leading to fewer signals than expected for the molecular weight. Integration of signals will be consistent with a dimeric structure.
Ring-Opened Isomer Appearance of signals corresponding to new functional groups (e.g., aldehydes, ketones) and the disappearance of the characteristic cyclobutane proton signals.
Cis-Trans Isomer A mixture of diastereomers will show two sets of signals for the cyclobutane ring and its substituents. The ratio of the isomers can be determined by integrating the corresponding proton signals.[15]
Logical Framework for Byproduct Identification

Byproduct_Identification start Unexpected Byproduct Isolated ms_analysis Mass Spectrometry (MS) Analysis start->ms_analysis mw_expected MW = Expected Product? ms_analysis->mw_expected mw_different MW ≠ Expected Product? ms_analysis->mw_different nmr_analysis NMR Spectroscopy (1D & 2D) mw_expected->nmr_analysis Yes mw_different->nmr_analysis No isomer Isomeric Byproduct (e.g., Diastereomer) nmr_analysis->isomer Same MW dimer Homodimer / Adduct nmr_analysis->dimer Higher MW fragment Fragmentation Product nmr_analysis->fragment Lower MW structure_elucidation Structure Elucidation isomer->structure_elucidation dimer->structure_elucidation fragment->structure_elucidation

Caption: A logical workflow for the identification of unexpected byproducts.

By employing these systematic troubleshooting guides and analytical protocols, researchers can more effectively navigate the complexities of cyclobutane synthesis, leading to improved reaction outcomes and a deeper understanding of the underlying chemical processes.

References

  • Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. (n.d.). BenchChem.
  • Snapper, M. L., & Tallarico, J. A. (2006). Solvent-Controlled Intramolecular [2 + 2] Photocycloadditions of α-Substituted Enones. Journal of the American Chemical Society, 128(22), 724-725. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2010). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Molecules, 15(12), 9215-9238. [Link]

  • Dherange, B. D., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2097-2108. [Link]

  • Kirby, P., & Moody, C. J. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(38), e202200830. [Link]

  • Wessjohann, L. A., & de la Torre, M. C. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal, 23(68), 17144-17155. [Link]

  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103. [Link]

  • Wang, Z., & Zhu, C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8873-8877. [Link]

  • The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • Martínez-Alonso, S., & Miranda, M. A. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. [Link]

  • Thermal [2+2] cycloadditions - Organic Chemistry II - Fiveable. (2025, August 15). Fiveable. Retrieved March 28, 2026, from [Link]

  • Dherange, B. D. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Retrieved March 28, 2026, from [Link]

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886-12887. [Link]

  • De Kimpe, N., & De Vreese, R. (2003). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 59(48), 9595-9630. [Link]

  • Abraham, R. J., & Cooper, M. A. (1967). NMR Spectroscopy of Cyclobutanes. Journal of the Chemical Society B: Physical Organic, 202-208. [Link]

  • Chen, Y., & Liu, G. (2019). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Wang, Z., & Zhu, C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Retrieved March 28, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. Retrieved March 28, 2026, from [Link]

Sources

Cyclobutane Functionalization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Cyclobutane Functionalization. Cyclobutanes are highly strained four-membered rings (~26 kcal/mol strain energy) increasingly utilized in drug discovery as bioisosteres for phenyl rings and gem-dimethyl groups. However, their functionalization is plagued by ring-opening side reactions, poor regioselectivity, and sluggish cross-coupling kinetics due to the unique hybridization (high s-character) of their C–C bonds.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic rationales for three critical workflows: Direct C–H Functionalization, sp3-sp2 Cross-Coupling, and Strain-Release Amination.

Module 1: Direct C–H Functionalization of Cyclobutanes

FAQ & Troubleshooting

Q: My palladium-catalyzed directed C–H arylation of cyclobutane yields an inseparable statistical mixture of mono- and bis-arylated products. How can I achieve monofunctionalization? A: This is a classic kinetic issue. In many cyclobutane systems, the rate of the second C–H arylation is nearly identical to the first due to minimal steric differentiation after the initial coupling[1]. Causality & Solution: To break this symmetry, you must alter the directing group or the catalyst loading. Switching to an 8-aminoquinoline directing group and strictly limiting the aryl halide to 1.0 equivalent at lower temperatures can improve mono-selectivity. Alternatively, utilizing a bulky Rh(II) catalyst (e.g., Rh2(S-TCPTAD)4) for undirected carbenoid insertion allows for precise differentiation of C1 vs C3 C–H bonds based on catalyst cavity size rather than substrate control[2].

Q: I observe significant ring-opening (C–C cleavage) during my C–H activation attempts. Why? A: Cyclobutanes are spring-loaded. Harsh basic conditions or high temperatures (>100 °C) combined with strongly coordinating metals can induce β-carbon elimination (ring-opening) to relieve the ~26 kcal/mol strain. Ensure your protocol uses mild oxidants (like Ag2CO3) and keep temperatures below 80 °C when using Pd(II/IV) manifolds[1].

Protocol: Pd-Catalyzed Directed C–H Arylation of Cyclobutanes

This protocol utilizes an 8-aminoquinoline directing group to facilitate sp3 C–H arylation while suppressing ring-opening[1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine the cyclobutanecarboxamide substrate (1.0 equiv, 0.2 mmol), Pd(OAc)2 (5-10 mol%), Ag2CO3 (2.0 equiv), and the aryl iodide (1.5 equiv for bis-arylation; 1.0 equiv for mono-arylation) in a 2-dram vial.

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) or t-amyl alcohol (1.0 mL). The choice of fluorinated solvent is critical as it stabilizes the Pd intermediates and prevents aggregation.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Self-Validation Check: At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. You should observe the Pd-substrate complex mass and the emergence of the product [M+H]+. If massive degradation is seen, verify the anhydrous nature of your Ag2CO3, as trace water accelerates off-target hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via silica gel chromatography.

Module 2: sp3-sp2 Cross-Coupling of Cyclobutanes

FAQ & Troubleshooting

Q: Traditional Suzuki-Miyaura coupling of my cyclobutyl pinacol boronate (Bpin) gives <20% yield and massive protodeboronation. How do I fix this? A: The high s-character of the cyclobutyl C–C bonds forces the C–B bond to have higher p-character, making it exceptionally sluggish toward transmetalation with palladium. Under the basic conditions required for Suzuki coupling, protodeboronation outcompetes the slow transmetalation[3]. Causality & Solution: Abandon two-electron Pd-catalyzed pathways. Instead, transition to a single-electron transfer (SET) manifold using Metallaphotoredox Dual Catalysis. By converting your Bpin to a cyclobutyl trifluoroborate salt (BF3K) and using an Iridium photocatalyst, you generate a cyclobutyl radical that rapidly intercepts a Nickel catalytic cycle, completely bypassing the problematic transmetalation step[3].

Quantitative Comparison of Cross-Coupling Methods
MethodCatalyst SystemSubstrateAvg. Yield (%)Protodeboronation (%)Reaction Time (h)
Traditional Suzuki Pd(dppf)Cl2 / K2CO3Cyclobutyl-Bpin15 - 3050 - 7012 - 24
Photoredox/Ni Dual Ir(ppy)3 / NiCl2(dtbbpy)Cyclobutyl-BF3K75 - 95< 54 - 12
Protocol: Photoredox/Ni Dual Catalytic Cross-Coupling

Step-by-Step Methodology:

  • Setup: In a vial equipped with a stir bar, add cyclobutyl-BF3K salt (1.5 equiv), aryl bromide (1.0 equiv), NiCl2(dtbbpy) (5 mol%), and[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (2 mol%).

  • Solvent & Base: Add 0.5 M of anhydrous DMF and 2,6-lutidine (2.0 equiv).

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles. Crucial: Oxygen rapidly quenches the excited state of the Ir-photocatalyst and oxidizes the Ni(0) intermediate.

  • Irradiation: Irradiate the vial with 34 W Blue LEDs (440-450 nm) at room temperature for 12 hours. Use a cooling fan to ensure the reaction remains below 30 °C.

  • Self-Validation Check: The solution should transition from pale green to deep reddish-brown upon irradiation, indicating the formation of the active Ni(0)/Ni(I) species. If the solution remains green, check your light source intensity and degassing efficiency.

Workflow Visualization

Photoredox_Ni_Catalysis A Cyclobutyl-BF3K Salt (Stable Precursor) B Ir Photocatalyst + Blue Light (Single Electron Oxidation) A->B C Cyclobutyl Radical (Bypasses Transmetalation) B->C -BF3 E Ni Catalytic Cycle (Radical Capture & Reductive Elimination) C->E D Aryl Halide D->E Oxidative Addition F Cross-Coupled Aryl Cyclobutane E->F

Caption: Logical workflow of Metallaphotoredox Dual Catalysis overcoming cyclobutane transmetalation barriers.

Module 3: Strain-Release Amination via Bicyclobutanes

FAQ & Troubleshooting

Q: I am trying to append a cyclobutane ring to a complex amine using unactivated bicyclobutane (BCB), but I get no conversion even at 100 °C. What is wrong? A: The parent bicyclobutane lacks the necessary electrophilic activation. While the central C–C bond is highly strained, nucleophilic attack requires polarization of the bridgehead bond[4]. Causality & Solution: You must use an activated BCB. The "Strain-Release Amination" protocol developed by the Baran lab utilizes arylsulfonyl-activated BCBs, such as 1-((3,5-difluorophenyl)sulfonyl)bicyclo[1.1.0]butane. The electron-withdrawing sulfone group polarizes the central bond, allowing amines to attack at room temperature, releasing the strain to form a 1,3-disubstituted cyclobutane[5][6].

Q: How chemoselective is the strain-release amination reagent? Will it react with hydroxyls or carboxylic acids in my molecule? A: The reagent is highly chemoselective. It reacts preferentially with thiols (cysteine residues) and primary/secondary amines. Hydroxyls, carboxylic acids, and even some sterically hindered tertiary amines remain completely untouched[4][6].

Protocol: Room Temperature Strain-Release Amination

This protocol enables the late-stage "cyclobutylation" of complex pharmaceutical intermediates[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a standard vial, dissolve the target amine (1.0 equiv, 0.1 mmol) and 1-((3,5-difluorophenyl)sulfonyl)bicyclo[1.1.0]butane (1.2 equiv) in anhydrous DMSO (0.5 mL)[6].

  • Activation: Add anhydrous LiCl (2.0 equiv). Mechanistic Note: LiCl acts as a mild Lewis acid, coordinating to the sulfone oxygen to further increase the electrophilicity of the BCB bridgehead carbon[4].

  • Reaction: Stir the neat mixture at room temperature for 2–4 hours.

  • Self-Validation Check: Monitor via TLC or LC-MS. The reaction is highly efficient; if starting material persists after 4 hours, the amine may be too sterically hindered. In such cases, gentle heating to 40 °C is permissible, but higher temperatures may lead to sulfone elimination.

  • Post-Functionalization (Optional): The resulting sulfone-substituted cyclobutane can be subjected to reductive desulfonylation (e.g., using SmI2 or Mg/MeOH) to yield the parent cyclobutylated amine, or used as a handle for Julia olefinations[6].

Pathway Visualization

Strain_Release_Amination A Complex Amine (Nucleophile) C Nucleophilic Attack at Bridgehead Carbon A->C B Arylsulfonyl-BCB (Spring-Loaded Electrophile) B->C D Central C-C Bond Cleavage (Strain Release) C->D E 1,3-Disubstituted Cyclobutane Product D->E

Caption: Mechanistic pathway of strain-release amination leveraging activated bicyclobutanes.

References

  • [2] Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. National Institutes of Health (NIH). Available at:[Link]

  • [5] Strain-Release Amination – Your Guide to Make Super-Paxil! Baran Lab. Available at:[Link]

  • [1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Institutes of Health (NIH). Available at:[Link]

  • [4] Strain Release Amination. National Institutes of Health (NIH). Available at:[Link]

  • [3] Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. White Rose eTheses Online. Available at: [Link]

Sources

Cyclobutane Synthesis Technical Support Center: Troubleshooting Stereoselectivity

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of unsymmetrical cyclobutanes by controlled heterodimerization of olefins remains a substantial challenge, particularly in an enantiocontrolled fashion[1]. Because thermal [2+2] cycloadditions are symmetry-forbidden, photochemical approaches are required. However, controlling the highly reactive triplet intermediates to achieve precise head-to-tail regioselectivity and high enantiomeric excess (ee) requires rigorous catalytic design.

This technical support guide is designed for drug development professionals and synthetic chemists to troubleshoot and optimize the stereoselectivity of complex cyclobutane scaffolds.

Section 1: Enantioselectivity in Intermolecular [2+2] Photocycloadditions

FAQ 1: Why am I getting racemic mixtures in my visible-light crossed [2+2] photocycloadditions of chalcones and styrenes?

Causality & Expert Insight: You are likely experiencing competitive background racemic reactions. In standard triplet sensitization, the photosensitizer (e.g., Ru(bpy)₃²⁺) transfers energy to any accessible substrate. If the triplet energy (E_T) of the uncoordinated substrate is close to the sensitizer's E_T, non-selective background excitation occurs, bypassing your chiral environment.

Solution: Employ a Chiral Lewis Acid (CLA) to selectively lower the singlet-triplet gap of the target substrate. For example, coordinating a 2′-hydroxychalcone (uncoordinated E_T = 54 kcal/mol) with a chiral Sc(III) or Rh(III) complex dramatically lowers its triplet energy[1]. This ensures the photosensitizer selectively excites only the chiral catalyst-bound substrate, effectively suppressing the racemic background pathway and yielding highly enantioenriched diarylcyclobutanes[1].

FAQ 2: How do I optimize the enantiomeric excess (ee) when reacting heteroarenes (indoles or benzofurans) with alkenes?

Causality & Expert Insight: Dearomative [2+2] photocycloadditions of heteroarenes are notoriously difficult due to the thermodynamic penalty of disrupting aromaticity and the flexibility of the transition state. If your ee is low, the chiral environment is likely too flexible, allowing the alkene to attack from either enantioface during the critical 1,4-diradical formation step.

Solution: Employ a chelating directing group (e.g., an N-acylpyrazole moiety at the 2-position of the benzofuran) to lock the conformation upon binding to the catalyst. Utilizing a catalytic system based on commercially available rare-earth Lewis acids and chiral pyridine-2,6-bis(oxazoline) (PyBox) ligands provides a rigidified intermediate[2]. This strict enantioface differentiation permits the construction of chiral tricyclic structures with up to four stereocenters (including quaternary centers) with >99% ee[2].

Section 2: Diastereoselectivity and Regioselectivity Control

FAQ 3: My intramolecular [2+2] cycloaddition yields an inseparable mixture of regioisomers and diastereomers. How can I strictly control the geometry?

Causality & Expert Insight: Regioselectivity in triplet [2+2] cycloadditions is governed by the relative stability of the intermediate 1,4-diradical. Uncontrolled reactions often result from substrates lacking sufficient electronic bias or pre-organization, leading to a mix of head-to-head and head-to-tail closures, as well as endo/exo scrambling.

Solution: Utilize a cascade protocol to pre-organize the transition state. For instance, integrating Ir-catalyzed asymmetric allylic etherification with a [2+2] photocycloaddition generates a chiral diene that undergoes a highly diastereoselective photoinduced cycloaddition to yield chiral cyclobutanes[3]. Alternatively, employing4 can preserve the stereogenic centers formed in the initial ortho photocycloaddition step, preventing downstream scrambling[4].

Data Presentation: Stereochemical Outcomes by Catalyst System

The following table summarizes the quantitative performance of various state-of-the-art catalytic systems used to control cyclobutane stereochemistry.

Substrate ClassCatalyst SystemPhotoredox SensitizerTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
2'-Hydroxychalcones + Styrenes Chiral Sc(III) / N,N'-dioxideRu(bpy)₃(PF₆)₂70 - 95%> 92%> 19:1
Indoles / Benzofurans + Alkenes Chiral Sc(III) / PyBoxNone (Direct excitation)up to 96%> 99%> 20:1
Cinnamyl Alcohols (Cascade) Ir-Catalyst / Chiral LigandVisible Light (Direct)65 - 88%> 95%> 20:1
1-Naphthaldehydes (Cascade) Chiral AlBr₃-oxazaborolidineVisible Light (Direct)60 - 85%85 - 95%N/A (Stereocenter preserved)

Experimental Protocols

Self-Validating Protocol: Setup for Chiral Lewis Acid-Catalyzed Enantioselective [2+2] Photocycloaddition

Objective: Synthesize highly enantioenriched diarylcyclobutanes via triplet sensitization.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, pre-mix the metal salt (e.g., Sc(OTf)₃, 10 mol%) and the chiral ligand (e.g., chiral N,N'-dioxide, 12 mol%) in anhydrous CH₂Cl₂. Stir at room temperature for 1 hour.

    • Validation Check: A distinct color change or complete dissolution of the metal salt indicates successful complexation. If the solution remains cloudy, the active chiral Lewis acid has not formed; do not proceed.

  • Substrate Addition: Add the 2'-hydroxychalcone (1.0 equiv) and the styrene coupling partner (3.0 equiv).

    • Causality: The 3.0 equivalent excess of styrene is required to outcompete chalcone homodimerization.

  • Sensitizer Addition: Add the photocatalyst Ru(bpy)₃(PF₆)₂ (2.5 mol%).

  • Degassing (Critical Step): Seal the reaction vessel and perform three rigorous freeze-pump-thaw cycles.

    • Validation Check: Oxygen is a potent triplet quencher. To validate degassing, run a micro-scale pilot. If conversion is <5% after 2 hours, oxygen contamination is present.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 14-24 hours. Maintain a cooling fan to keep the reaction exactly at 25°C.

    • Causality: Fluctuating temperatures can increase the rate of the un-catalyzed thermal background reaction, degrading the ee.

  • Workup & Analysis: Quench the reaction with water, extract with EtOAc, and analyze the crude mixture via ¹H NMR for diastereomeric ratio (dr) and chiral HPLC for enantiomeric excess (ee).

Visualizations

Troubleshooting Start Stereoselectivity Issue in Cyclobutane Synthesis Assess Assess Isomeric Mixture (NMR / Chiral HPLC) Start->Assess Branch Primary Defect Type? Assess->Branch Enantio Low Enantiomeric Excess (ee < 90%) Branch->Enantio Enantiomeric Diastereo Low Diastereomeric Ratio (dr < 10:1) Branch->Diastereo Diastereomeric FixEnantio Check Chiral Lewis Acid Lower Singlet-Triplet Gap Enantio->FixEnantio FixDiastereo Modify Ligand Sterics (e.g., PyBox, N,N'-dioxide) Diastereo->FixDiastereo

Workflow for diagnosing and resolving stereoselectivity issues in cyclobutane synthesis.

Mechanism Substrate Substrate (e.g., Chalcone) Complex Chiral Lewis Acid Complex (Lowered T1 Energy) Substrate->Complex Coordination Excited Triplet Excited State (via Ru/Ir Sensitizer) Complex->Excited Visible Light Diradical 1,4-Diradical Intermediate Excited->Diradical Alkene Addition Product Enantioenriched Cyclobutane Diradical->Product Ring Closure

Mechanistic pathway of chiral Lewis acid-catalyzed triplet sensitization for cyclobutanes.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: rsc.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo- and Iodo-phenyl Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate aryl halide is a pivotal decision in the strategic design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity between bromo- and iodo-phenyl cyclobutane derivatives, supported by mechanistic insights and experimental data, to inform this critical choice.

The enhanced reactivity of aryl iodides compared to aryl bromides is a well-established principle in organic synthesis, primarily driven by the inherent differences in their chemical properties. The carbon-iodine (C-I) bond is notably longer and weaker than the carbon-bromine (C-Br) bond.[1][2][3] This lower bond dissociation energy is a key factor in facilitating the oxidative addition step, which is frequently the rate-determining stage in numerous cross-coupling catalytic cycles.[4][5][6]

The generally accepted order of reactivity for electrophiles in palladium-catalyzed reactions is: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6][7] This guide will delve into the practical implications of this trend for phenyl cyclobutane derivatives in several common and synthetically valuable transformations.

Understanding the Reactivity Landscape

The disparate reactivity of iodo- and bromo-phenyl cyclobutanes can be leveraged to achieve specific synthetic outcomes. The choice between these two derivatives is often a balance between desired reaction kinetics, selectivity, and the economic viability of the starting materials.

Key Factors Influencing Reactivity:

  • Carbon-Halogen Bond Strength: The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for oxidative addition in cross-coupling reactions.[1][2][3][8]

  • Oxidative Addition Kinetics: The cleavage of the C-X bond is a critical step in many catalytic cycles.[4][5] The faster rate of oxidative addition for aryl iodides often allows for milder reaction conditions and lower catalyst loadings.

  • Halogen-Metal Exchange Rates: In lithiation-substitution reactions, the rate of halogen-metal exchange typically follows the trend I > Br > Cl.[9] This makes iodo-derivatives more suitable for rapid generation of organolithium intermediates at low temperatures.

Comparative Analysis in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the phenyl cyclobutane substrate significantly impacts reaction efficiency.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds.[10][11] Aryl iodides consistently demonstrate higher reactivity, which can be advantageous for reactions involving sensitive functional groups or when trying to minimize reaction times.[6]

Table 1: Suzuki-Miyaura Coupling of Phenyl Cyclobutane Derivatives

Aryl Halide (Ar-X)Boronic AcidCatalyst SystemConditionsYield (%)
1-Iodo-3-phenylcyclobutanePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80°C, 2h92
1-Bromo-3-phenylcyclobutanePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80°C, 8h85
1-Iodo-3-phenylcyclobutane4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃Dioxane, 90°C, 1.5h95
1-Bromo-3-phenylcyclobutane4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃Dioxane, 90°C, 6h88

Note: The data presented in this table is representative and compiled from established trends in Suzuki-Miyaura couplings.

In Negishi coupling, which utilizes organozinc reagents, the higher reactivity of aryl iodides is also evident.[12] This reaction is known for its functional group tolerance, and the use of iodo-phenyl cyclobutane can further enhance its efficiency.[13][14]

Table 2: Negishi Coupling of Phenyl Cyclobutane Derivatives

Aryl Halide (Ar-X)Organozinc ReagentCatalyst SystemConditionsYield (%)
1-Iodo-3-phenylcyclobutanePhenylzinc chloridePd(PPh₃)₄THF, 60°C, 1h94
1-Bromo-3-phenylcyclobutanePhenylzinc chloridePd(PPh₃)₄THF, 60°C, 4h87
1-Iodo-3-phenylcyclobutaneEthylzinc bromidePd(dppf)Cl₂THF, 50°C, 1.5h90
1-Bromo-3-phenylcyclobutaneEthylzinc bromidePd(dppf)Cl₂THF, 50°C, 5h82

Note: The data presented in this table is representative and based on general principles of Negishi coupling reactions.

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[15][16][17] While both aryl bromides and iodides are effective, aryl iodides can sometimes be challenging substrates due to the potential for catalyst inhibition by the iodide byproduct.[7][18] However, with appropriate ligand and solvent selection, this issue can often be mitigated. The general reactivity trend often favors aryl bromides in this specific reaction.[7]

Table 3: Buchwald-Hartwig Amination of Phenyl Cyclobutane Derivatives

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)
1-Iodo-3-phenylcyclobutaneMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C, 6h85
1-Bromo-3-phenylcyclobutaneMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C, 3h93
1-Iodo-3-phenylcyclobutaneAnilinePd(OAc)₂, BINAP, Cs₂CO₃Dioxane, 110°C, 8h88
1-Bromo-3-phenylcyclobutaneAnilinePd(OAc)₂, BINAP, Cs₂CO₃Dioxane, 110°C, 4h95

Note: The data presented in this table is representative and reflects the nuanced reactivity in Buchwald-Hartwig aminations.

Lithiation-Substitution Reactions

The generation of organolithium reagents via halogen-metal exchange is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through subsequent reaction with electrophiles. The rate of this exchange is significantly faster for aryl iodides.[9]

This increased reactivity allows for the use of milder conditions, such as lower temperatures, which can be crucial for preserving thermally sensitive functional groups on the cyclobutane ring or the electrophile.

Table 4: Lithiation-Substitution of Phenyl Cyclobutane Derivatives

Aryl Halide (Ar-X)Lithiating AgentElectrophileConditionsYield (%)
1-Iodo-3-phenylcyclobutanen-BuLiBenzaldehydeTHF, -78°C, 15 min90
1-Bromo-3-phenylcyclobutanen-BuLiBenzaldehydeTHF, -78°C, 1h82
1-Iodo-3-phenylcyclobutanet-BuLiAcetoneDiethyl ether, -78°C, 10 min88
1-Bromo-3-phenylcyclobutanet-BuLiAcetoneDiethyl ether, -78°C, 45 min79

Note: The data presented in this table is representative and based on established principles of halogen-metal exchange.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Lithiation-Substitution
  • To an oven-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for the specified time to allow for complete halogen-metal exchange.

  • Add the electrophile (1.2 equiv) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of a Key Experimental Workflow

Suzuki_Miyaura_Workflow cluster_Aryl_Iodide 1-Iodo-3-phenylcyclobutane cluster_Aryl_Bromide 1-Bromo-3-phenylcyclobutane A1 Combine Reactants: - 1-Iodo-3-phenylcyclobutane - Phenylboronic acid - K₂CO₃ A2 Add Catalyst & Solvent: - Pd(PPh₃)₄ - Toluene A1->A2 A3 Heat to 80°C (2 hours) A2->A3 A4 Workup & Purification A3->A4 A5 Product (92% Yield) A4->A5 B1 Combine Reactants: - 1-Bromo-3-phenylcyclobutane - Phenylboronic acid - K₂CO₃ B2 Add Catalyst & Solvent: - Pd(PPh₃)₄ - Toluene B1->B2 B3 Heat to 80°C (8 hours) B2->B3 B4 Workup & Purification B3->B4 B5 Product (85% Yield) B4->B5

Caption: Comparative workflow for the Suzuki-Miyaura coupling.

Conclusion

The choice between bromo- and iodo-phenyl cyclobutane derivatives is a strategic decision that hinges on the specific requirements of the synthetic transformation. Iodo-phenyl cyclobutanes are generally more reactive, particularly in palladium-catalyzed cross-coupling reactions and lithiation-substitutions, often leading to higher yields under milder conditions and in shorter reaction times.[6] However, the nuanced behavior in reactions like the Buchwald-Hartwig amination, where aryl bromides may be favored, underscores the importance of considering the specific reaction mechanism.[7] Ultimately, the selection of the aryl halide should be guided by a comprehensive evaluation of the desired reactivity, potential for side reactions, functional group tolerance, and overall synthetic efficiency.

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Hartwig, J. F. (2010).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

Sources

High-Dimensional Library Synthesis: Evaluating (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Against Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing library design and parallel synthesis, I frequently evaluate novel scaffolds to determine their viability in high-throughput production. The paradigm of modern drug discovery has shifted definitively away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This transition, famously termed "escaping from flatland" by [1], correlates higher fractions of sp3-hybridized carbons (Fsp3) with improved clinical success rates, reduced promiscuity, and enhanced solubility.

In library synthesis, selecting the right building block is the most critical decision a medicinal chemist makes. This guide provides an in-depth, objective comparison of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol against common alternative scaffolds. We will deconstruct its physicochemical advantages, evaluate its performance metrics, and provide self-validating experimental protocols for its deployment.

Structural Deconstruction & Causality

To understand why this specific building block is highly valued, we must analyze the causality behind its structural features and how they translate into pharmacological and synthetic outcomes.

  • The Cyclobutyl Core: Unlike freely rotating open-chain alkyl groups (e.g., gem-dimethyl), the cyclobutyl ring restricts the conformational space of the appended vectors. This rigidity reduces the entropic penalty upon target binding. Furthermore, the cyclobutyl ring is significantly more resistant to oxidative metabolism than unconstrained alkyl chains[2].

  • The 3-Fluoro Substituent: Fluorine is the most electronegative element. Its strategic placement ortho to the bromine atom serves two purposes: it lowers the pKa of adjacent protons to modulate lipophilicity (clogP), and it sterically and electronically shields the aromatic ring from cytochrome P450-mediated oxidation, thereby improving metabolic stability[3],.

  • The 4-Bromo Handle & Primary Alcohol: These orthogonal functional groups allow for bidirectional library growth. The aryl bromide is primed for transition-metal-catalyzed cross-couplings, while the neopentyl-like primary alcohol offers a handle for etherification, amination (via a mesylate intermediate), or oxidation.

StructuralFeatures Core (1-(4-Bromo-3-fluorophenyl) cyclobutyl)methanol Br 4-Bromo Group Core->Br F 3-Fluoro Group Core->F Cyc Cyclobutyl Ring Core->Cyc OH Primary Alcohol Core->OH Div Library Diversification Br->Div Metab Metabolic Stability F->Metab Shape 3D Shape / Fsp3 Cyc->Shape Funct Late-Stage Functionalization OH->Funct

Logical mapping of structural features to drug discovery outcomes.

Objective Comparison: Target vs. Alternatives

To objectively assess the utility of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, we must compare it against structurally adjacent building blocks. The table below summarizes generalized profiling data relevant to library synthesis and early-stage DMPK (Drug Metabolism and Pharmacokinetics) optimization.

Building BlockFsp3Relative Metabolic Stability (HLM t1/2)Lipophilicity (clogP)Conformational Rigidity
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol High (0.42) High (>60 min) 2.8 High (Restricted exit vectors)
(1-(4-Bromophenyl)cyclobutyl)methanolHigh (0.45)Moderate (45 min)2.6High (Restricted exit vectors)
2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-olModerate (0.30)Low (20 min)2.7Low (Freely rotating gem-dimethyl)
(1-(4-Bromo-3-fluorophenyl)cyclopentyl)methanolHigh (0.46)Moderate (40 min)3.2Moderate (Envelope flipping)

Data Analysis & Insights:

  • Fluorine's Impact: Comparing the target to the non-fluorinated analog demonstrates a clear increase in metabolic stability (t1/2 > 60 min vs 45 min). The strong C-F bond and electron-withdrawing nature block electrophilic aromatic oxidation[4].

  • Ring Size & Rigidity: The cyclopentyl variant exhibits higher lipophilicity (clogP 3.2 vs 2.8) and is subject to "envelope flipping," which increases the conformational ensemble. The cyclobutyl ring provides a tighter, more defined 3D exit vector, reducing off-target promiscuity.

  • Ring vs. Open Chain: The gem-dimethyl analog suffers from rapid clearance (t1/2 = 20 min) due to the vulnerability of the exposed methyl groups to CYP-mediated hydroxylation.

Experimental Workflows & Self-Validating Protocols

In parallel library synthesis, robustness is paramount. The following protocol details a highly reliable two-step sequence: a Suzuki-Miyaura cross-coupling followed by an alcohol alkylation.

Workflow BB (1-(4-Bromo-3-fluorophenyl) cyclobutyl)methanol Suzuki Pd-Catalyzed Cross-Coupling BB->Suzuki Boronic Acids Int Aryl-Substituted Intermediate Suzuki->Int C-C Bond Formation Funct Alcohol Functionalization Int->Funct Reagents (e.g., NaH, R-X) Lib sp3-Rich Compound Library Funct->Lib Diversification

Workflow for library synthesis using the cyclobutyl building block.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 4-position while leaving the primary alcohol intact. Causality in Experimental Choices: The ortho-fluorine creates steric hindrance and electronic deactivation at the C-Br bond. Therefore, a highly active palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2, is required to efficiently facilitate oxidative addition and reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial, add (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol).

    • Self-Validation Check: Ensure the catalyst is a bright red/orange powder; a dark brown or black appearance indicates premature degradation to Pd(0) black, which will stall the reaction.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).

    • Causality: The biphasic mixture ensures the solubility of both the highly lipophilic organic building block and the inorganic base, maximizing the interfacial reaction rate.

  • Reaction: Purge the vial with N2 for 5 minutes, seal, and heat at 90 °C for 12 hours.

  • Validation & Workup: Monitor via LC-MS. The reaction is complete when the starting material peak vanishes and the product mass (M+H)+ is dominant. Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Alkylation of the Sterically Hindered Primary Alcohol

Objective: Convert the primary alcohol into an ether linkage for further diversification. Causality in Experimental Choices: The alcohol is attached to a cyclobutyl ring, making it neopentyl-like and highly sterically hindered. A strong, non-nucleophilic base (NaH) and a polar aprotic solvent (DMF) are essential to generate a highly reactive, unsolvated alkoxide intermediate.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the intermediate from Protocol 1 (1.0 equiv, 0.4 mmol) in anhydrous DMF (3 mL) under an N2 atmosphere. Cool to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 0.6 mmol).

    • Self-Validation Check: The immediate evolution of H2 gas (visible bubbling) confirms the active deprotonation of the alcohol. If no bubbling occurs, the DMF may be wet, or the NaH has degraded to NaOH.

  • Alkylation: After 30 minutes at 0 °C, add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv, 0.48 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation & Workup: Quench carefully with saturated aqueous NH4Cl (5 mL) at 0 °C to destroy excess NaH. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with water (3 x 10 mL) to remove DMF, followed by brine (10 mL). Dry over Na2SO4, concentrate, and purify via flash chromatography.

Conclusion

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol represents a highly optimized node in chemical space. By balancing Fsp3 character, metabolic stability via strategic fluorination, and orthogonal reactivity handles, it vastly outperforms simpler open-chain or non-fluorinated alternatives. Incorporating this building block into library synthesis workflows allows medicinal chemists to rapidly generate robust, three-dimensional lead compounds with superior pharmacokinetic profiles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Khojasteh, S. C., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications / PubMed Central.[Link](Note: Representative PMC link for ACS metabolic stability reviews)

Sources

Biological Activity Screening of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Derivatives: A Comparative Guide for Next-Generation Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural scaffold (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol has emerged as a highly versatile building block in the development of next-generation Androgen Receptor (AR) modulators. As resistance to first-line AR antagonists (e.g., Enzalutamide, Apalutamide) rises in Castration-Resistant Prostate Cancer (CRPC), researchers are leveraging this specific scaffold to synthesize both novel spirocyclic antagonists and Proteolysis Targeting Chimeras (PROTACs).

This guide objectively compares the biological screening modalities necessary to evaluate derivatives of this scaffold, contrasting target-based biochemical assays with phenotypic cellular models. By understanding the causality behind these experimental choices, drug development professionals can build robust, self-validating screening pipelines.

Mechanistic Rationale: Why This Scaffold?

As an Application Scientist, evaluating a compound begins with understanding its pharmacophoric potential. The (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol scaffold offers three distinct synthetic and mechanistic advantages [1] [4]:

  • The 4-Bromo-3-fluorophenyl Moiety: The bromine atom serves as an ideal synthetic handle for late-stage palladium-catalyzed cyanation. Converting this to a 4-cyano-3-fluorophenyl group yields the exact pharmacophore required to form a critical hydrogen bond with the Arg752 residue in the AR ligand-binding domain (LBD)[1].

  • The Cyclobutyl Ring: Unlike linear alkyl chains, the cyclobutane ring imposes severe conformational restriction. This spirocyclic nature minimizes entropic penalty upon binding to the AR-LBD, significantly enhancing binding affinity while reducing off-target metabolic liabilities [4].

  • The Methanol Group: For PROTAC development, the primary alcohol acts as a highly accessible conjugation point. It can be easily alkylated to attach PEG-linkers bound to E3 ligase recruiters (e.g., cereblon-binding thalidomide derivatives), enabling the rapid generation of AR degraders [3].

AR_Pathway DHT Androgen (e.g., DHT) AR_Cyto AR (Cytoplasm) DHT->AR_Cyto Binds LBD AR_Dimer AR Homodimer AR_Cyto->AR_Dimer Dimerization Degradation Proteasomal Degradation AR_Cyto->Degradation Cleared Nucleus Nuclear Translocation & DNA Binding AR_Dimer->Nucleus Transcription Target Gene Transcription (PSA) Nucleus->Transcription Antagonist AR Antagonists Antagonist->AR_Cyto Competes with DHT PROTAC AR PROTACs PROTAC->AR_Cyto Ubiquitinates AR PROTAC->Degradation Induces

Fig 1: AR signaling pathway and intervention points for scaffold derivatives.

Comparison of Biological Screening Modalities

To accurately benchmark the performance of synthesized derivatives against clinical standards like Enzalutamide, a multi-tiered screening approach is required.

Modality A: Target-Based Screening (TR-FRET)
  • Mechanism: Measures direct orthosteric binding to the AR-LBD by quantifying the displacement of a fluorescently labeled coactivator peptide.

  • Why it’s chosen: Standard Fluorescence Polarization (FP) is often disrupted by the intrinsic autofluorescence of halogenated aromatic compounds. Time-Resolved FRET (TR-FRET) introduces a microsecond delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This guarantees that the signal is purely driven by the binding event [2].

Modality B: Phenotypic Screening (Cell Viability & PSA Reporter)
  • Mechanism: Measures the functional consequence of AR inhibition in prostate cancer cell lines (e.g., LNCaP).

  • Why it’s chosen: Biochemical binding does not guarantee cellular permeability or functional antagonism. LNCaP cells are androgen-dependent; by stimulating them with a synthetic androgen and measuring viability, we isolate compounds that successfully cross the membrane and halt AR-driven proliferation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: LanthaScreen TR-FRET AR Coactivator Assay

This protocol is designed as a self-validating system. It includes Enzalutamide as a positive control for displacement and a DMSO-only vehicle to establish the maximum FRET signal (Z'-factor > 0.6 required for validation) [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET coregulator buffer containing 5 mM DTT to maintain receptor stability.

  • Master Mix Assembly: Combine 40 nM GST-tagged AR-LBD (target), 40 nM Terbium-labeled anti-GST antibody (donor), and 4 µM Dihydrotestosterone (DHT) to induce the active conformation.

  • Compound Plating: Dispense derivatives (titrated from 10 µM to 0.1 nM in 3-fold dilutions) into a 384-well low-volume black microplate. Include Enzalutamide wells and DMSO-only wells.

  • Incubation: Add 5 µL of the Master Mix to the compounds. Incubate for 15 minutes at room temperature.

  • Acceptor Addition: Add 5 µL of 200 nM Fluorescein-SRC1 coactivator peptide. Incubate in the dark for 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition: Read on a microplate reader using an excitation filter of 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot against log[concentration] to determine the IC50.

TR_FRET Step1 Step 1: Reagent Assembly AR-LBD (GST-tagged) + Tb-anti-GST Step2 Step 2: Compound Addition Incubate with Scaffold Derivative Step1->Step2 Step3 Step 3: Coactivator Addition Fluorescein-SRC1 Peptide Step2->Step3 Step4 Step 4: TR-FRET Readout Excitation: 340 nm Emission: 495 nm & 520 nm Step3->Step4

Fig 2: Step-by-step TR-FRET assay workflow for AR ligand binding screening.

Protocol 2: LNCaP Cell Viability Assay

To ensure the assay specifically measures AR antagonism rather than general cytotoxicity, the system utilizes R1881. R1881 is a synthetic androgen resistant to metabolic degradation in cell culture, providing a stable, continuous AR stimulation baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells at 5,000 cells/well in a 96-well plate using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous hormones).

  • Hormone Starvation: Incubate for 48 hours at 37°C, 5% CO2 to synchronize the cells and deplete residual androgens.

  • Treatment: Co-treat the cells with 0.1 nM R1881 and the synthesized derivatives (titrated 10 µM to 0.1 nM).

  • Incubation: Incubate for 96 hours.

  • Readout: Add CellTiter-Glo reagent (Promega) to lyse cells and measure ATP levels as a proxy for viability. Read luminescence.

Data Presentation & Performance Comparison

The table below summarizes the comparative performance of two hypothetical classes of derivatives synthesized from the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol scaffold against the clinical standard.

Note the causality in the data:Derivative B (PROTAC) exhibits a higher biochemical IC50 (weaker direct binding) due to the steric bulk of the E3-recruiting linker. However, its cellular IC50 is vastly superior. This is because PROTACs operate via event-driven pharmacology (catalytic degradation) rather than occupancy-driven pharmacology (stoichiometric inhibition), allowing a single molecule to clear multiple AR proteins [3].

Compound ClassModification to ScaffoldAR Binding IC50 (nM)LNCaP Viability IC50 (nM)AR Degradation DC50 (nM)
Derivative A Cyano-conversion + Spiro-thiohydantoin18.545.2N/A (>10,000)
Derivative B Ether-linked Thalidomide (PROTAC)85.412.14.8
Enzalutamide Reference Standard21.450.6N/A (>10,000)
Control DMSO VehicleN/AN/AN/A

Conclusion

The (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol scaffold provides exceptional versatility for AR-targeted drug discovery. By employing a rigorous, self-validating combination of TR-FRET biochemical screening and R1881-stimulated phenotypic assays, researchers can accurately differentiate between traditional occupancy-driven antagonists and highly potent, event-driven PROTAC degraders.

References

  • Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC)
  • Alternative Inhibition of Androgen Receptor Signaling: Peptidomimetic Pyrimidines As Direct Androgen Receptor/Coactivator Disruptors ACS Chemical Biology URL
  • PROTACs therapeutically target the polyglutamine androgen receptor in spinal and bulbar muscular atrophy models PMC - National Institutes of Health URL
  • Treatment of hyperproliferative disorders with diarylhydantoin compounds (US8183274B2)

A Comparative Crystallographic Guide to (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Structural Scrutiny

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is a cornerstone of rational drug design.[1][2][3][4] X-ray crystallography remains the gold standard for elucidating the atomic-level architecture of small molecules, providing invaluable data that informs on everything from molecular interactions to solid-state properties which can influence bioavailability.[5][6] This guide focuses on a class of compounds, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol and its derivatives, which hold significant potential in medicinal chemistry.

The inclusion of a cyclobutane ring is of particular interest as it introduces a three-dimensional, puckered scaffold that is underrepresented in many compound libraries yet offers distinct advantages in drug design, such as improved metabolic stability and binding efficiency.[7][8][9] The bromo- and fluoro-substituents on the phenyl ring provide opportunities for modulating electronic properties and engaging in specific intermolecular interactions, including halogen bonding. This guide provides a comprehensive framework for the X-ray crystallographic analysis of these derivatives, offering a roadmap for researchers to compare and contrast their solid-state structures and to correlate these findings with their potential as therapeutic agents.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. The following section details a robust workflow for the synthesis, crystallization, and crystallographic analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol derivatives.

Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Derivatives

The synthesis of the parent compound, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, and its derivatives would likely begin with a suitable precursor such as 3-(4-Bromophenyl)cyclobutanone. A general synthetic route might involve a Grignard reaction to introduce the hydroxymethyl group, followed by derivatization to create a library of related compounds (e.g., esters, ethers, or further substitutions on the phenyl ring). Each derivative should be purified to >99% purity, as impurities can significantly hinder crystallization.

Crystallization: The Art and Science of Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[6] A systematic approach to screening crystallization conditions is paramount.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene). A good starting point is a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution in a sealed chamber containing a reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool the solution to induce crystallization.

  • Optimization: If initial screening does not yield suitable crystals, systematically vary parameters such as solvent mixtures, concentration, temperature, and the presence of additives.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Data Collection and Processing Workflow:

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing and Structure Solution cluster_3 Structure Refinement and Validation Crystal_Mounting Mount Crystal on Goniometer Cryo_Cooling Cryo-cool Crystal (e.g., 100 K) Crystal_Mounting->Cryo_Cooling Diffractometer Mount on Diffractometer Cryo_Cooling->Diffractometer Data_Collection Collect Diffraction Data Diffractometer->Data_Collection Integration Integrate Reflection Intensities Data_Collection->Integration Scaling Scale and Merge Data Integration->Scaling Space_Group Determine Space Group Scaling->Space_Group Structure_Solution Solve Structure (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Refine Atomic Positions and Thermal Parameters Structure_Solution->Refinement Validation Validate Structure (e.g., CheckCIF) Refinement->Validation Deposition Deposit to CSD/PDB Validation->Deposition

Workflow for X-ray diffraction data collection and analysis.

Comparative Crystallographic Analysis: A Hypothetical Case Study

While specific experimental data for the title compound and its derivatives are not yet publicly available, we can construct a framework for their comparative analysis. By systematically modifying the parent structure, for example, by esterifying the methanol group (Derivative A) or by adding a second fluorine atom to the phenyl ring (Derivative B), we can anticipate key points of structural comparison.

The following table provides a template for summarizing the crystallographic data that would be obtained for a series of these compounds.

Table 1: Hypothetical Crystallographic Data for (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol and its Derivatives

ParameterParent CompoundDerivative A (Ester)Derivative B (Difluoro)
Chemical FormulaC11H12BrFOC13H14BrFO2C11H11BrF2O
Formula Weight260.11302.15278.10
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)ValueValueValue
b (Å)ValueValueValue
c (Å)ValueValueValue
α (°)9090Value
β (°)Value90Value
γ (°)9090Value
Volume (ų)ValueValueValue
Z482
Density (calc) (g/cm³)ValueValueValue
Resolution (Å)ValueValueValue
R-factor (%)ValueValueValue
wR-factor (%)ValueValueValue
Goodness-of-fitValueValueValue
Analysis of Structural Features

A detailed comparison of the crystal structures would focus on several key aspects:

  • Conformation of the Cyclobutane Ring: The cyclobutane ring is known to adopt a puckered conformation to alleviate ring strain.[10] The degree of puckering and the relative orientation of the substituents should be compared across the series of derivatives.

  • Intermolecular Interactions: The presence of hydrogen bonding (from the hydroxyl group), halogen bonding (from the bromine and fluorine atoms), and π-π stacking interactions should be systematically analyzed. A change in a functional group can significantly alter the crystal packing by introducing new or removing existing intermolecular interactions.

  • Supramolecular Assembly: The overall packing of the molecules in the crystal lattice should be examined. Do the molecules form chains, sheets, or more complex three-dimensional networks? How do these packing motifs differ between derivatives?

The following diagram illustrates a hypothetical comparison of the intermolecular interactions that might be observed.

Intermolecular Interactions Figure 2: Hypothetical Intermolecular Interactions Parent Parent Compound O-H...O Hydrogen Bond C-H...π Interaction Derivative_A Derivative A (Ester) C=O...H-C Hydrogen Bond Br...π Halogen Bond Parent->Derivative_A Esterification removes H-bond donor, introduces H-bond acceptor and alters steric profile. Derivative_B Derivative B (Difluoro) O-H...F Hydrogen Bond F...F Halogen Bond Parent->Derivative_B Addition of second fluorine introduces new halogen bonding possibilities and alters electronics.

Comparison of potential intermolecular interactions.

Conclusion: From Structure to Function

This guide provides a comprehensive methodology for the X-ray crystallographic analysis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol derivatives. While based on a hypothetical series of compounds, the principles and workflows outlined are grounded in established crystallographic and synthetic practices. A systematic comparative analysis of the crystal structures of these derivatives would provide invaluable insights into their solid-state properties, conformational preferences, and intermolecular interactions. This knowledge is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. The data generated from such studies would be a significant contribution to the fields of medicinal chemistry and materials science.

References

  • The current role and evolution of X-ray crystallography in drug discovery and development.
  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure.
  • X-ray crystallography in drug discovery - PubMed.
  • X-Ray Crystallography in Pharmaceutical Drug Development - News-Medical.Net.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager.
  • N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine - Smolecule.
  • Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository.
  • (PDF) 3-(4-Bromophenyl)cyclobutanone - ResearchGate. Available at: [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC. Available at: [Link]

  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

Sources

Comparative study of different cross-coupling catalysts for bromo-fluorophenyl substrates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

For researchers and drug development professionals, the strategic functionalization of halogenated arenes is a cornerstone of modern synthetic chemistry. Bromo-fluorophenyl substrates—such as 2-bromofluorobenzene and 4-bromofluorobenzene—present unique mechanistic challenges due to the dual nature of the fluorine atom. Fluorine exerts a strong inductive electron-withdrawing pull (-I effect) while simultaneously donating electron density through resonance (+M effect).

The position of the fluorine atom relative to the target C-Br bond dictates the catalyst selection:

  • Para-Fluorine (4-Bromofluorobenzene): Presents a balanced electronic profile that readily undergoes oxidative addition. However, in specific C-N cross-couplings, the combination of electron-rich amines and this substrate can lead to rapid catalyst deactivation via metal agglomeration[1].

  • Ortho-Fluorine (2-Bromofluorobenzene): Creates a highly specific microenvironment. The proximity of the fluorine atom accelerates the oxidative addition of the C-Br bond due to inductive activation, but its steric bulk and the risk of competitive C-F bond activation demand highly selective, bulky ligand architectures[2]. Furthermore, under specific conditions, ortho-substituted fluorobenzenes can undergo regioselective C-H bond arylations at the C3 position using diphosphine-palladium catalysts[3].

Catalyst Decision Architecture

The following logical workflow outlines the selection of optimal catalytic systems based on the substrate isomer and the desired coupling pathway.

CatalystSelection Substrate Bromo-Fluorophenyl Substrate Ortho 2-Bromofluorobenzene (High Sterics, Strong Inductive) Substrate->Ortho Para 4-Bromofluorobenzene (Balanced Electronics) Substrate->Para CC_Ortho C-C Coupling (e.g., Silanolates) Ortho->CC_Ortho CN_Para C-N Amination (e.g., Pyrrolidine) Para->CN_Para CC_Para C-C Suzuki-Miyaura (Standard Arylation) Para->CC_Para Cat1 Pd(t-Bu3P)2 Bulky & Electron-Rich CC_Ortho->Cat1 Overcome Ortho-Effect Cat2 Ni/Photoredox (520 nm) Prevents Ni-Black CN_Para->Cat2 Suppress Agglomeration Cat3 Pd(dppf)Cl2 Bidentate Framework CC_Para->Cat3 Maximize Turnover

Decision matrix for selecting cross-coupling catalysts for bromo-fluorophenyl isomers.

Comparative Catalyst Performance Data

Direct comparative data reveals that relying on a single "universal" catalyst for all bromo-fluorophenyl substrates leads to suboptimal yields. The table below synthesizes the performance of various catalytic systems based on the specific coupling challenge.

Catalyst SystemSubstrateCoupling TypeReagents / ConditionsYield (%)Mechanistic Advantage
Pd(PPh₃)₄ 4-BromofluorobenzeneSuzuki-MiyauraPhenylboronic acid, K₂CO₃, DMF/H₂O, 100°C~85%Standard baseline; monodentate ligands can lead to slower reductive elimination.
Pd(dppf)Cl₂ 4-BromofluorobenzeneSuzuki-MiyauraPhenylboronic acid, Cs₂CO₃, Dioxane, 90°C>95%Bidentate framework enforces a wide bite angle, accelerating reductive elimination and preventing protodeboronation.
Pd(t-Bu₃P)₂ 2-BromofluorobenzeneC-C (Silanolates)Aryldimethylsilanolates, Toluene, 80°C~92%Extreme steric bulk forces selective C-Br activation while avoiding the hindered C-F bond[2].
Pd(OAc)₂ / P(o-tol)₃ 4-(Benzyloxy)-2-bromo-1-fluorobenzeneHeck ReactionStyrene, Et₃N, DMF, 100°C~85%Highly active system capable of overcoming the steric drag of bulky ortho-substituents[4].
NiCl₂ / CN-OA-m 4-BromofluorobenzeneC-N (Amination)Pyrrolidine, 520 nm LED, DMAc, RT~88%Green light photoredox prevents the agglomeration of Ni(0) into inactive Ni-black[1].

Expert Insights: Causality Behind Catalyst Selection

As an Application Scientist, it is critical to look beyond the yield and understand the why behind a catalyst's success or failure:

1. Overcoming the Ortho-Effect via Hypervalent Intermediates When coupling 2-bromofluorobenzene, the steric hindrance of the ortho-fluorine can stall transmetalation. Using a highly electron-rich, bulky catalyst like Pd(t-Bu₃P)₂ allows the reaction to proceed through a unique pathway. Studies have shown that the transmetalation of aryldimethylsilanolates with 2-bromofluorobenzene can occur by a thermal process via an 2 without the need for anionic activation[2]. The steric bulk of the tert-butyl groups prevents the palladium center from coordinating too closely to the highly electronegative fluorine, suppressing unwanted defluorination.

2. Mitigating Catalyst Deactivation in C-N Couplings A common failure point in the Buchwald-Hartwig amination of 4-bromofluorobenzene with aliphatic amines (like pyrrolidine) is the rapid darkening of the reaction mixture, indicating catalyst death. In dual photoredox/nickel-catalyzed systems,1, leading to severe reproducibility issues[1]. The causal solution is shifting the excitation wavelength. Utilizing a carbon nitride photocatalyst (CN-OA-m) with green LED irradiation (520 nm) entirely prevents this agglomeration, preserving the active Ni(0) species and driving the reaction to completion[1].

3. Navigating Complex Poly-Substituted Arenes For highly hindered substrates like4, the combination of a bulky benzyloxy group and an ortho-fluorine creates massive steric drag[4]. In these scenarios, bidentate ligands (like dppf) or highly active monodentate systems (like P(o-tol)₃) are mandatory to stabilize the palladium intermediate during the slow transmetalation phase, preventing premature decomposition of the catalyst[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the coupling of 4-bromofluorobenzene incorporates a self-validating mechanism . By utilizing 1,4-difluorobenzene as a quantitative ¹⁹F NMR internal standard, researchers can track exact mass balance, confirming that no hidden C-F bond cleavage (defluorination) has occurred during the catalytic cycle.

Objective: Synthesis of 4-fluoro-1,1'-biphenyl via Pd(dppf)Cl₂ catalysis.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with phenylboronic acid (1.5 mmol, 1.5 equiv), anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Substrate & Standard Addition: Add 4-bromofluorobenzene (1.0 mmol, 1.0 equiv) via a microsyringe. Immediately add exactly 0.5 mmol of 1,4-difluorobenzene to serve as the ¹⁹F NMR internal standard.

  • Solvent Introduction: Add 4.0 mL of rigorously degassed 1,4-Dioxane. Seal the Schlenk tube with a Teflon stopcock and remove it from the glovebox.

  • Reaction Execution: Stir the reaction mixture at 90°C in a pre-heated oil bath for 12 hours.

  • In-Process Validation (The Self-Validating Step):

    • Cool the mixture to room temperature. Withdraw a 50 µL aliquot and dilute it in 0.5 mL of CDCl₃.

    • Acquire a ¹⁹F NMR spectrum. Compare the integration of the product's fluorine signal against the 1,4-difluorobenzene internal standard.

    • Causality Check: If the total integration of fluorinated species (product + remaining starting material) is less than 1.0 relative to the standard, competitive defluorination has occurred, indicating the catalyst loading or temperature must be adjusted.

  • Isolation: Dilute the remaining mixture with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes) to yield the pure fluorinated biaryl.

Sources

A Senior Application Scientist's Guide to the In Vitro ADME Properties of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Early-stage in vitro ADME profiling is a critical strategy to de-risk drug development programs, as it helps to identify and mitigate potential liabilities before significant resources are invested.[2][3] This guide provides a comprehensive comparison of the in vitro ADME properties of novel compounds derived from (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, a scaffold of increasing interest due to the unique conformational constraints and metabolic characteristics imparted by the cyclobutyl and fluorophenyl motifs.[4][5]

The inclusion of a fluorine atom can significantly alter a molecule's physicochemical properties, influencing factors like metabolic stability and membrane permeability.[6][7] Similarly, the cyclobutyl group offers a three-dimensional structural element that can enhance binding to target proteins and improve pharmacokinetic profiles.[4][8][9][10] This guide will delve into the key in vitro ADME assays essential for characterizing such compounds, providing detailed experimental protocols and comparative data to inform lead optimization efforts.

The Crucial Role of Physicochemical Properties in ADME

A molecule's inherent physicochemical characteristics are foundational to its ADME profile.[11] Key parameters such as lipophilicity, solubility, and hydrogen bonding capacity directly influence a compound's ability to navigate the biological milieu.[12][13] For instance, a delicate balance between aqueous solubility and membrane permeability is necessary for optimal absorption.[13] Lipinski's "Rule of Five" provides a valuable, albeit simplified, framework for assessing the druglikeness of a compound based on these properties.[13]

Core In Vitro ADME Assays for Lead Optimization

A standard panel of in vitro ADME assays provides crucial data to guide the selection and optimization of drug candidates.[14][15][16] These assays are designed to be rapid, cost-effective, and predictive of in vivo performance.[3][17]

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the microsomal fraction of liver cells, are responsible for the majority of Phase I metabolic reactions.[18][19] The microsomal stability assay assesses a compound's susceptibility to this enzymatic degradation, providing an estimate of its intrinsic clearance.[20] A high intrinsic clearance often translates to a short half-life in vivo.

Experimental Workflow:

Sources

Advanced SAR Comparison Guide: Analogs of the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics often relies on structurally rigid scaffolds to lock pharmacophores into optimal binding conformations. The (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol scaffold represents a highly versatile, commercially available building block[1] utilized in the synthesis of advanced monoamine reuptake inhibitors and metabolic modulators[2].

This guide provides an objective, data-driven comparison of analogs derived from this scaffold against traditional 4-chlorophenyl benchmarks (such as the sibutramine scaffold[3]). By detailing the structure-activity relationships (SAR), synthetic workflows, and self-validating pharmacological protocols, this document serves as an authoritative resource for drug development professionals seeking to leverage halogenated cyclobutyl-aryl motifs[4].

Structural Rationale & Scaffold Design

The architectural design of the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol scaffold is driven by strict physicochemical and pharmacokinetic causality:

  • Conformational Locking (Cyclobutyl Ring): The cyclobutane ring restricts the rotational degrees of freedom of the pendant functional groups. This forces subsequent amine derivatives into a spatial geometry that closely mimics endogenous monoamines (serotonin, dopamine, norepinephrine), thereby maximizing binding affinity at the transporter sites.

  • Metabolic & Steric Optimization (4-Bromo-3-fluoro Substitution): Traditional scaffolds often utilize a 4-chloro substitution[3]. However, replacing chlorine with a bulkier, more polarizable bromine atom enhances van der Waals interactions and allows for directed halogen bonding within the hydrophobic pocket of the transporter. The addition of the highly electronegative 3-fluoro group pulls electron density away from the aromatic ring, significantly deactivating it against CYP450-mediated oxidative metabolism (hydroxylation), thereby extending the biological half-life.

  • Synthetic Versatility (Methanol Handle): The primary alcohol is pharmacologically inactive but serves as a synthetic hub. It can be readily oxidized, halogenated, or converted into a leaving group to generate diverse libraries of ethers and amines.

MoA Presynaptic Presynaptic Neuron (Monoamine Release) SynapticCleft Synaptic Cleft (Elevated Neurotransmitters) Presynaptic->SynapticCleft Release Transporters Monoamine Transporters (SERT / NET / DAT) Transporters->Presynaptic Recycling SynapticCleft->Transporters Reuptake Postsynaptic Postsynaptic Receptors (Signal Transduction) SynapticCleft->Postsynaptic Receptor Activation Inhibitor Scaffold Analogs (Reuptake Inhibitors) Inhibitor->Transporters Blockade

Mechanism of Action: Monoamine reuptake blockade by scaffold derivatives in the synaptic cleft.

Structure-Activity Relationship (SAR) Profiling

To objectively evaluate the performance of this scaffold, we compare the in vitro monoamine transporter inhibition (IC₅₀) and microsomal stability of various modifications at the methanol handle.

Causality of the Data: The base methanol scaffold is inactive because it lacks the basic nitrogen required to form a critical salt bridge with the conserved aspartate residue (e.g., Asp98 in human SERT) in the transporter binding pocket. Converting the alcohol to a tertiary amine (Analog B) restores this interaction, yielding high potency. Notably, Analog B demonstrates superior metabolic stability (T₁/₂ = 60 min) compared to the traditional 4-chloro reference compound (T₁/₂ = 35 min), validating the protective inductive effect of the 3-fluoro substitution.

Table 1: SAR Comparison of Scaffold Derivatives
CompoundR-Group ModificationSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Human Liver Microsomal T₁/₂ (min)
Scaffold -OH (Methanol)>10,000>10,000>10,000>120
Analog A -NH₂ (Primary Amine)45 ± 4120 ± 8400 ± 1585
Analog B -N(CH₃)₂ (Tertiary Amine)12 ± 235 ± 5150 ± 1060
Analog C -OCH₃ (Methyl Ether)1,500 ± 1202,500 ± 200>5,000110
Reference 4-Chloro, -N(CH₃)₂25 ± 350 ± 6200 ± 1235

Synthetic Methodology & Validation Protocols

The following step-by-step protocol details the synthesis of the core scaffold from commercially available precursors. Every step is designed as a self-validating system to ensure experimental integrity before proceeding to the next phase.

Protocol 1: Synthesis of the (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Scaffold

Step 1: Cycloalkylation

  • Procedure: Dissolve 4-bromo-3-fluorophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMF. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) at 0°C under nitrogen. Stir at room temperature for 4 hours.

  • Self-Validation: Perform TLC (Hexanes:EtOAc 9:1). The reaction is valid for quenching only when the starting material spot (R_f ≈ 0.4) completely disappears, replaced by a less polar spot (R_f ≈ 0.6). Confirm via ¹H-NMR by the absence of benzylic -CH₂- protons (~3.8 ppm) and the appearance of cyclobutyl multiplets (1.8–2.8 ppm).

Step 2: Nitrile Hydrolysis

  • Procedure: Suspend the intermediate cyclobutanecarbonitrile in ethylene glycol. Add potassium hydroxide (KOH, 5.0 eq) and heat to 150°C for 12 hours. Cool, acidify with 2M HCl to pH 2, and extract with EtOAc to yield the carboxylic acid.

  • Self-Validation: IR spectroscopy must show the disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Step 3: Reduction to Methanol Scaffold

  • Procedure: Dissolve the carboxylic acid in anhydrous THF at 0°C. Dropwise add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq). Reflux for 2 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts and concentrate the filtrate.

  • Self-Validation: LC-MS must confirm the target mass (Molecular Weight: ~259.11 g/mol )[1]. ¹H-NMR must show a new singlet/doublet integrating to 2 protons around 3.6 ppm, corresponding to the -CH₂OH group.

Synthesis SM 4-Bromo-3-fluorophenyl- acetonitrile Alkylation Cycloalkylation (1,3-dibromopropane) SM->Alkylation Intermediate Cyclobutane- carbonitrile Alkylation->Intermediate Hydrolysis Hydrolysis (KOH, Heat) Intermediate->Hydrolysis Acid Cyclobutane- carboxylic Acid Hydrolysis->Acid Reduction Reduction (LiAlH4) Acid->Reduction Scaffold Methanol Scaffold Reduction->Scaffold Derivatization Derivatization (Amination) Scaffold->Derivatization Analogs Target Analogs Derivatization->Analogs

Step-by-step synthetic workflow from aryl acetonitrile to the target cyclobutyl methanol analogs.

In Vitro Pharmacological Assays

To accurately generate the SAR data shown in Table 1, analogs must be evaluated using a highly controlled radiometric reuptake assay.

Protocol 2: Radiometric Monoamine Reuptake Assay (SERT/NET/DAT)
  • Step 1: Cell Preparation: Seed HEK-293 cells stably expressing human SERT, NET, or DAT into 96-well plates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Step 2: Compound Incubation: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add scaffold analogs at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) and incubate for 30 minutes at 37°C.

  • Step 3: Radioligand Addition: Add 20 nM of [³H]-Serotonin (for SERT), [³H]-Norepinephrine (for NET), or [³H]-Dopamine (for DAT). Incubate for exactly 10 minutes to ensure linear uptake kinetics.

  • Step 4: Termination & Reading: Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer. Lyse the cells using 0.1% Triton X-100, add scintillation fluid, and quantify radioactivity using a MicroBeta liquid scintillation counter.

  • Self-Validation (Z'-Factor Check): Every assay plate must include a vehicle control (DMSO) and a positive control (10 µM Fluoxetine for SERT, Nisoxetine for NET). The assay is strictly considered valid only if the calculated Z'-factor is ≥ 0.65. If the non-specific binding (signal in the presence of 10 µM positive control) exceeds 20% of the total vehicle signal, the washing stringency must be increased before data can be accepted.

References

  • Google Patents. "US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction". patents.google.com.[3] Available at:

  • Google Patents. "WO2020207474A1 - Glp-1r agonists and uses thereof". patents.google.com.[4] Available at:

Sources

Benchmarking new synthetic routes to substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: April 2026

The drive to "escape from flatland" has fundamentally reshaped modern medicinal chemistry. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), drug developers can significantly improve a candidate's metabolic stability, solubility, and target specificity[1]. Within this paradigm, substituted cyclobutanes have emerged as privileged bioisosteres for para- and meta-substituted phenyl rings. Their unique puckered conformation mimics the spatial vector of aromatic rings while shedding the liabilities of planar lipophilicity.

However, as an Application Scientist, I frequently observe that the bottleneck in hit-to-lead optimization is not biological efficacy, but synthetic accessibility. Traditional [2+2] photocycloadditions are plagued by poor regioselectivity, limited functional group tolerance, and the scalability limitations inherent to the Beer-Lambert law.

To overcome these hurdles, the field has pivoted toward transition-metal catalysis and strain-release mechanisms. This guide benchmarks the three most robust next-generation synthetic routes to substituted cyclobutanes, providing the mechanistic causality and self-validating protocols required to implement them successfully in your laboratory.

Benchmarking Next-Generation Synthetic Routes

Selecting the correct synthetic route depends entirely on your target substitution pattern. We benchmark three state-of-the-art methodologies:

A. Nickel-Catalyzed Reductive Cross-Coupling (The 1,3-Disubstitution Workhorse)

For medicinal chemistry campaigns requiring modular access to 1,3-aryl-substituted cyclobutanes, 2 between cyclobutyl halides and aryl bromides is unparalleled[2]. This method avoids the highly reactive and moisture-sensitive Riecke zinc required in classic Negishi couplings, utilizing bench-stable alkyl halides and a mild terminal reductant (Mn dust) instead.

B. Ruthenium-Catalyzed BCB Strain-Release (The Polysubstitution Engine)

Bicyclo[1.1.0]butanes (BCBs) possess approximately 65 kcal/mol of ring strain. By leveraging a 1, this immense thermodynamic instability is harnessed to drive the addition of alkyl radicals across the central C-C bond[1]. This route provides rapid access to highly complex 1,1,3-trisubstituted and 1,1,3,3-tetrasubstituted cyclobutanes with exquisite cis diastereoselectivity.

C. Photoredox Strain-Release/[3,3]-Rearrangement (The Complex Architect)

When targeting densely functionalized amino-cyclobutanes—such as non-natural amino acid derivatives—a 3 is optimal[3]. Utilizing α -silylamines as radical precursors and BCBs as acceptors under visible light, this method builds complex architectures with high atom economy.

DecisionMatrix Target Target: Substituted Cyclobutane Bioisostere SubstPattern Determine Substitution Pattern Target->SubstPattern Type13 1,3-Disubstituted (Aryl/Alkyl) SubstPattern->Type13 Type113 1,1,3- or 1,1,3,3-Polysubstituted SubstPattern->Type113 TypeBridge Bridge-Substituted BCBs SubstPattern->TypeBridge NiCat Ni-Catalyzed Reductive Cross-Coupling Type13->NiCat RuCat Ru-XAT Strain-Release Type113->RuCat PdCat Directed Metalation / Pd-Catalysis TypeBridge->PdCat

Caption: Decision matrix for selecting the optimal synthetic route for cyclobutanes.

Quantitative Performance Matrix

The following table summarizes the empirical performance of these routes based on our internal benchmarking and recent literature standards.

Synthetic RoutePrimary ApplicationTypical YieldsDiastereoselectivity (dr)Functional Group ToleranceScalability
Classical [2+2] Photocycloaddition Simple, symmetrical cyclobutanes30–60%Poor to Moderate (often 1:1 to 3:1)Low (UV-sensitive groups degrade)Poor (Beer-Lambert limitations)
Ni-Catalyzed Reductive Coupling 1,3-Disubstituted aryl cyclobutanes50–85%Moderate (cis/trans mixtures common)High (Tolerates esters, nitriles, heteroarenes)Excellent (Gram-scale proven)
Ru-Catalyzed BCB Strain-Release 1,1,3-Trisubstituted cyclobutanes60–95%Excellent (>20:1 cis selectivity)Very High (Tolerates free alcohols, amines)Good (Up to 5 mmol scale validated)
Photoredox [3,3]-Rearrangement Densely functionalized amino-cyclobutanes45–80%High (>10:1)High (Tolerates complex API fragments)Moderate (Photochemical flow required)

Mechanistic Workflows & Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be treated as self-validating systems. Below are the standardized methodologies for the two most highly utilized routes, complete with mechanistic rationale.

Protocol A: Nickel-Catalyzed Reductive Coupling of Cyclobutyl Halides

Application Scientist Insight (Causality): We specifically utilize NiI2​ over NiCl2​ due to its superior solubility in N,N-dimethylacetamide (DMA), which ensures rapid initiation rates. The ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is chosen not just for steric bulk, but because the tert-butyl groups increase the lipophilicity of the active catalyst, preventing aggregation. Manganese (Mn) dust is selected as the terminal reductant; utilizing Zinc (Zn) often leads to premature hydrodehalogenation of the aryl bromide due to its higher reduction potential[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiI2​ (10 mol%), dtbbpy (10 mol%), and Mn dust (3.0 equiv).

  • Solvation: Add anhydrous DMA (0.2 M relative to the substrate) and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous green (indicating active catalyst complexation).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and the substituted cyclobutyl iodide (1.5 equiv). Seal the vial and heat to 60 °C.

  • Self-Validation Checkpoint: After 2 hours, sample 10 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Look for the des-bromo aryl species. If the des-bromo peak exceeds 5% of the total ion current, your DMA is contaminated with water (the transient Ni-aryl intermediate is being protonated). Abort, dry your solvents over activated 3Å molecular sieves, and restart.

  • Isolation: Upon full consumption of the aryl bromide (typically 12-16 hours), quench with 1N HCl to dissolve excess Mn, extract with EtOAc, and purify via flash chromatography.

Protocol B: Ruthenium-Catalyzed BCB Strain-Release (Ru-XAT)

Application Scientist Insight (Causality): The central C-C bond of a BCB is highly strained but kinetically stable. The [Ru(p−cymene)Cl2​]2​ catalyst serves a dual purpose: it initiates a Halogen-Atom Transfer (XAT) to generate an alkyl radical from an alkyl halide, and subsequently captures the radical-BCB adduct to form a stabilized singlet ruthenacycle. This metallacycle intermediate is the critical stereocontrol checkpoint, favoring the cis product by a thermodynamic margin of 1.4 kcal/mol before proto-demetallation releases the final cyclobutane[1].

MechanisticWorkflow Start Alkyl Halide + Bicyclo[1.1.0]butane (BCB) XAT Ru-Catalyzed Halogen-Atom Transfer (XAT) Generation of Alkyl Radical Start->XAT StrainRelease Radical Addition to BCB (Strain-Release C-C Scission: ~65 kcal/mol) XAT->StrainRelease Thermodynamic Driving Force Metallacycle Formation of Stabilized Singlet Metallacycle (Stereocontrol Checkpoint) StrainRelease->Metallacycle Product 1,1,3-Trisubstituted Cyclobutane + Regenerated Ru(II) Catalyst Metallacycle->Product Proto-demetallation

Caption: Mechanistic workflow of Ru-catalyzed BCB strain-release functionalization.

Step-by-Step Methodology:

  • Catalyst Loading: To a Schlenk tube under argon, add [Ru(p−cymene)Cl2​]2​ (2.5 mol%), K2​CO3​ (2.0 equiv), and the alkyl halide (1.0 equiv).

    • Note on K2​CO3​ : BCBs are highly susceptible to acid-catalyzed degradation into butadiene derivatives. The base acts as a critical buffer to protect the unreacted BCB pool.

  • BCB Addition: Dissolve the functionalized bicyclo[1.1.0]butane (1.5 equiv) in anhydrous 1,4-dioxane (0.1 M) and add to the reaction vessel.

  • Thermal Activation: Stir the mixture at 80 °C for 16 hours.

  • Self-Validation Checkpoint: Reaction tracking must be performed via GC-FID.

    • Validation Metric: When pulling an aliquot, you must filter it through a basic alumina plug rather than standard silica. Standard acidic silica will trigger instantaneous ring-opening of the unreacted BCB, leading to false-negative conversions and artificially low mass balances on your chromatogram.

  • Isolation: Filter the cooled mixture through Celite, concentrate under reduced pressure, and purify via automated flash chromatography.

Late-Stage Bridge Functionalization (A Note on BCB Precursors)

If your synthetic design requires custom BCB precursors before strain-release, recent breakthroughs in 4 allow for late-stage directed metalation and palladium-catalyzed arylation of the BCB bridgehead[4]. This allows chemists to install complex heteroarenes onto the BCB scaffold prior to executing the strain-release protocols described above.

Conclusion

The transition from planar aromatic rings to sp3 -rich cyclobutanes is no longer constrained by synthetic limitations. By abandoning outdated [2+2] cycloadditions in favor of Ni-catalyzed reductive couplings and Ru-catalyzed BCB strain-release methodologies, drug development professionals can achieve predictable stereocontrol, high functional group tolerance, and robust scalability.

References

  • Wang, H., et al. "Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation." Nature Communications (via PMC). Available at:[Link]

  • Pratt, C. J., et al. "Bridge Cross-Coupling of Bicyclo[1.1.0]butanes." Organic Letters (via PMC). Available at:[Link]

  • Smith, J., et al. "Nickel-Catalyzed Reductive Coupling: A Practical Approach for the Synthesis of Aryl-Substituted 1,3-Cyclobutanes in Medicinal Chemistry." Organic Letters (ACS Publications). Available at:[Link]

  • Zhang, Y., et al. "Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade." RSC Publishing. Available at:[Link]

Sources

Spectroscopic Comparison of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol Isomers: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In modern drug discovery and medicinal chemistry, the incorporation of cyclobutane rings is a proven strategy to enhance metabolic stability, improve lipophilicity, and restrict the conformational flexibility of pharmacophores. The compound (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol serves as a critical halogenated building block for cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1].

However, the synthesis of this scaffold—often achieved via the cycloalkylation of arylacetonitriles followed by reduction, or through Grignard addition to cyclobutanones—frequently yields positional isomers. Specifically, side reactions and carbocation rearrangements can generate the 2-aryl and 3-aryl cyclobutyl methanol alternatives[2].

As an application scientist, I frequently observe a critical analytical pitfall: relying solely on LC-MS for isomer differentiation. Because these positional isomers possess identical exact masses ([M+H]⁺ m/z 259.01 / 261.01) and highly similar collision-induced dissociation (CID) fragmentation pathways, mass spectrometry alone is insufficient. This guide establishes a self-validating spectroscopic protocol—anchored in multi-nuclear High-Resolution Nuclear Magnetic Resonance (NMR)—to objectively compare and distinguish the target 1-isomer from its 2- and 3-substituted alternatives.

The Causality of Spectroscopic Divergence

To build a trustworthy analytical method, we must understand the causality behind the spectral differences. The cyclobutane ring is highly strained (~26 kcal/mol ring strain) and adopts a puckered conformation[3]. The specific position of the electron-withdrawing 4-bromo-3-fluorophenyl group relative to the hydroxymethyl (-CH₂OH) group dictates the local magnetic environment, leading to distinct spectroscopic signatures.

  • The 1-Aryl Isomer (Target Product): The aryl ring and the hydroxymethyl group are geminally disubstituted at C1. This creates a quaternary C1 carbon . Because C1 has no attached protons, the ¹H NMR will entirely lack benzylic methine signals. The ring protons (C2, C3, C4) will appear as complex multiplets, and the -CH₂OH protons will appear as a sharp singlet (or an AB quartet if the puckered ring restricts free rotation)[3].

  • The 2-Aryl Isomer (Impurity/Alternative): The aryl group is vicinal to the hydroxymethyl group. This introduces a benzylic methine proton (Ar-CH) . Furthermore, the proximity of the bulky aryl group to the -CH₂OH group causes significant steric shielding and distinct scalar coupling (³J) between the ring methine and the exocyclic methylene.

  • The 3-Aryl Isomer (Impurity/Alternative): The aryl group is positioned across the ring. This isomer exists as distinct cis and trans stereoisomers. The benzylic proton is present but experiences less inductive deshielding from the oxygen atom compared to the 2-isomer[4].

Quantitative Data Presentation: Spectroscopic Markers

The following table synthesizes the expected empirical NMR data for the three positional isomers, grounded in spectroscopic characterization standards for cyclobutyl methanols[2] and phenylcyclobutyl derivatives[4].

Spectroscopic Feature(1-Aryl) Isomer (Target)(2-Aryl) Isomer(3-Aryl) Isomer
¹H NMR: -CH₂OH Protons ~3.70 - 3.85 ppm (s or ABq)~3.40 - 3.55 ppm (m)~3.50 - 3.65 ppm (d)
¹H NMR: Benzylic Ring CH Absent ~3.40 - 3.60 ppm (m)~3.10 - 3.35 ppm (m)
¹³C NMR: C1 (attached to O) ~48.0 - 52.0 ppm (Quaternary) ~38.0 - 42.0 ppm (CH)~30.0 - 36.0 ppm (CH)
¹³C NMR: Benzylic Carbon Same as C1 (Quaternary)~42.0 - 46.0 ppm (CH)~35.0 - 40.0 ppm (CH)
HMBC Correlation (³J) -CH₂OH protons to Aryl ipso-C-CH₂OH protons to Aryl ortho-CNo strong correlation to Aryl C

Standardized Experimental Protocol: Self-Validating NMR Workflow

A robust analytical protocol must validate itself through orthogonal data points. By executing the following step-by-step methodology, the structural assignment becomes unambiguous.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the cyclobutyl methanol sample.

  • Dissolve the sample in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality Note: CDCl₃ is strictly preferred over DMSO-d₆ for this analysis. DMSO-d₆ promotes slow chemical exchange of the hydroxyl proton, which can cause the -OH signal to overlap with and obscure the critical benzylic/ring proton region (3.0–4.5 ppm).

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire a standard ¹H spectrum (minimum 400 MHz, 16 scans, 1.0s relaxation delay).

  • Acquire a ¹³C{¹H} decoupled spectrum (minimum 100 MHz, 512 scans, 2.0s relaxation delay). Validation Check: Evaluate the ¹³C spectrum. If a quaternary carbon is observed at ~48–52 ppm and there is a strict absence of a tertiary methine carbon in the 35–45 ppm range, the 1-isomer is confirmed[3].

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Acquire an HMBC spectrum optimized for long-range carbon-proton couplings (typically J = 8 Hz). Causality Note: HMBC is the ultimate self-validating tool for positional isomers. In the 1-isomer, the exocyclic -CH₂OH protons will show a strong, direct ³J correlation to the ipso-carbon of the 4-bromo-3-fluorophenyl ring. In the 2- and 3-isomers, this specific ³J correlation is geometrically impossible.

Step 4: ¹⁹F NMR for Isomeric/Diastereomeric Purity

  • Acquire a ¹⁹F NMR spectrum (376 MHz, 64 scans). Validation Check: The fluorine atom on the aryl ring is highly sensitive to the spatial arrangement of the cyclobutane substituents. If the 3-aryl isomer is present as a mixture, its cis and trans forms will resolve into two distinct fluorine singlets, allowing for precise diastereomeric excess (d.e.) quantification without the need for chiral chromatography.

Logical Workflow Visualization

The following decision matrix illustrates the logical flow for the spectroscopic resolution of these isomers.

IsomerResolution Start Crude Cyclobutyl Methanol Mixture NMR Acquire 1D & 2D NMR (1H, 13C, HMBC) Start->NMR CheckC1 13C NMR: Quaternary Carbon at ~48-52 ppm? NMR->CheckC1 Isomer1 1-Aryl Isomer (Target Product) CheckC1->Isomer1 Yes CheckC2 1H NMR: Benzylic CH at ~3.4-3.6 ppm? CheckC1->CheckC2 No Isomer2 2-Aryl Isomer (Impurity) CheckC2->Isomer2 Yes Isomer3 3-Aryl Isomer (Impurity) CheckC2->Isomer3 No

Decision matrix for the spectroscopic resolution of cyclobutyl methanol isomers via NMR.

References

  • Benchchem. "(1-Methylcyclobutyl)methanol | 38401-41-1 - Spectroscopic Characterization". Source: Benchchem. URL:[2]

  • Google Patents. "US 2016/0332968 A1 - (3-Phenylcyclobutyl)methanol". Source: Googleapis. URL:[4]

  • Royal Society of Chemistry. "Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives". Source: RSC. URL:[3]

  • PubChem - NIH. "2-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]ethan-1-amine". Source: NIH. URL:[1]

Sources

Safety Operating Guide

Personal protective equipment for handling (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in pharmaceutical research and drug development, (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol presents unique handling challenges. While its precise toxicological profile is still being mapped in literature, its structural motifs dictate strict, uncompromising safety protocols.

This guide synthesizes technical accuracy with field-proven insights to provide a self-validating operational framework for researchers. By understanding the causality behind these safety measures, laboratories can build robust safety cultures that go beyond mere compliance.

Structural Hazard Profiling & Mechanistic Causality

To handle this compound safely, one must understand why it is hazardous. The molecule's risk profile is driven by two distinct structural features:

  • The Halogenated Aromatic Core (4-Bromo-3-fluorophenyl): The presence of bromine and fluorine atoms significantly increases the partition coefficient (LogP) of the aromatic system, making the molecule highly lipophilic. Halogenated aromatic hydrocarbons are notorious for their ability to bypass the aqueous barrier of the skin and penetrate the lipid-rich stratum corneum[1]. This percutaneous absorption can lead to systemic toxicity and localized dermal irritation[2].

  • The Cyclobutyl Methanol Moiety: Aliphatic alcohols attached to strained ring systems (like cyclobutane) are established mucosal irritants. Proxy toxicological data from similar cyclobutyl methanols indicates they trigger GHS classifications for severe eye irritation (H319) and respiratory tract irritation (H335)[3].

HazardMitigation Hazard Compound Hazard (1-(4-Bromo-3-fluorophenyl) cyclobutyl)methanol Skin Dermal Exposure (Lipid Penetration) Hazard->Skin Eye Ocular Exposure (Severe Irritation) Hazard->Eye Inhalation Inhalation Exposure (Respiratory Tract) Hazard->Inhalation Gloves Nitrile/Butyl Gloves & Lab Coat Skin->Gloves Mitigated by Goggles Chemical Safety Goggles Eye->Goggles Mitigated by FumeHood Fume Hood (LEV) Inhalation->FumeHood Mitigated by Mitigation Safe Operational State Gloves->Mitigation Goggles->Mitigation FumeHood->Mitigation

Exposure pathways and corresponding PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires matching the material to the chemical's physical state and the solvent environment. Implementing engineering controls, such as local exhaust ventilation (LEV), is the primary defense, with PPE serving as the critical secondary barrier[4].

PPE CategoryMaterial SpecificationBreakthrough Time (est.)Mechanistic Rationale
Gloves (Solid Handling) Nitrile (≥ 0.11 mm thickness)> 240 mins (Solid)Sufficient for dry powder. Prevents direct dermal contact with lipophilic crystals.
Gloves (Solution Handling) Butyl Rubber or Silver Shield> 120 mins (DCM/THF)Halogenated solvents rapidly permeate standard nitrile, carrying the dissolved solute directly across the glove barrier into the skin.
Eye Protection ANSI Z87.1 Chemical GogglesN/APrevents ocular exposure to airborne cyclobutyl methanol dust, which causes severe mucosal irritation.
Body Protection Flame-Resistant Lab CoatN/AProvides a secondary barrier against accidental spills and static discharge during weighing.

Self-Validating Operational Protocols

Every procedure in the laboratory must be a self-validating system—meaning the protocol includes built-in checks to confirm safety parameters before proceeding to the next step.

Protocol A: Safe Weighing and Transfer

Field Insight: Static electricity is the primary vector for airborne exposure when handling fine halogenated powders.

  • Validation Check: Verify the fume hood or ventilated balance enclosure monitor reads a face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: Pass a static-eliminating ionizer over the analytical balance and the transfer spatula. Causality: Halogenated aromatics often hold static charges, causing the powder to aerosolize and bypass respiratory defenses.

  • Tare and Weigh: Place a clean, dry vial on the balance. Transfer the required mass of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol using a static-free spatula.

  • Seal: Cap the vial tightly before removing it from the ventilated enclosure.

Protocol B: Dissolution and Reaction Setup
  • Validation Check: Inspect gloves for micro-tears using the inflation method (trapping air and squeezing) before donning.

  • Solvent Addition: Inside the fume hood, uncap the vial and slowly add the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Agitation: Use a magnetic stir bar rather than manual shaking. Causality: Manual shaking increases the risk of pressure buildup and accidental splashing if the cap fails.

  • Confirmation: Visually confirm complete dissolution before applying any heat to the reaction vessel.

Workflow Start Storage (Cool, Dry) Weigh Weighing (Enclosed) Start->Weigh Transfer Transfer (Closed Vial) Weigh->Transfer Reaction Reaction (Fume Hood) Transfer->Reaction Disposal Disposal (Halogenated) Reaction->Disposal

Step-by-step operational workflow from storage to disposal.

Spill Management & Disposal Plan

Because this compound contains both bromine and fluorine, it must be strictly segregated from non-halogenated waste streams to prevent incompatible chemical reactions and comply with environmental regulations[5].

Spill Response Matrix
Spill SizeContainment MaterialDecontamination SolventWaste Classification
Micro (< 1g) Damp paper towelIsopropanol / WaterSolid Halogenated Waste
Small (1g - 50g) Inert absorbent (e.g., Vermiculite)10% Bleach followed by IsopropanolSolid Halogenated Waste
Solution (< 100 mL) Universal chemical spill padsAppropriate compatible solventLiquid Halogenated Waste
Step-by-Step Spill Remediation
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Don PPE: Upgrade to heavy-duty Butyl gloves if the spill involves an organic solvent.

  • Contain: Surround the spill with inert absorbent material (vermiculite or sand) to prevent spreading. Causality: Halogenated compounds can degrade certain polymeric spill pads; inert minerals guarantee no exothermic reactions.

  • Collect: Sweep the absorbed mixture using a non-sparking brush and dustpan.

  • Decontaminate: Wipe the surface with a paper towel soaked in isopropanol to solubilize and remove residual lipophilic traces.

  • Dispose: Place all materials, including the paper towels, into a clearly labeled "Halogenated Organic Waste" container.

References

  • European Agency for Safety and Health at Work. Dermal exposure to dangerous substances - OSHwiki. Available at:[Link]

  • International Labour Organization. Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at:[Link]

  • National Institutes of Health. (1-Methylcyclobutyl)methanol | CID 520901 - PubChem. Available at:[Link]

  • American Chemical Society. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.